2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-8(12)5-1-2-7(11)6(3-5)10(13)14/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFUHIYILOQDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063682 | |
| Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5029-61-8 | |
| Record name | 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5029-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-4-hydroxy-3-nitroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4'-hydroxy-3'-nitroacetophenone: Properties, Synthesis, and Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Executive Summary
2-Bromo-4'-hydroxy-3'-nitroacetophenone is a substituted aromatic α-bromoketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional structure—a reactive α-bromo ketone, an electron-withdrawing nitro group, and a phenolic hydroxyl group—makes it a versatile building block for constructing complex heterocyclic systems and a potent tool for probing biological pathways. With a molecular weight of 260.04 g/mol , this compound serves as a key intermediate in the synthesis of targeted therapeutic agents, most notably as a covalent modifier of enzymes. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol with mechanistic insights, methods for analytical characterization, and a discussion of its primary applications in the field of drug development, particularly as a covalent inhibitor.
Core Molecular Profile
A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the essential identifiers and physicochemical characteristics of this compound.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is critical for literature searches, regulatory compliance, and experimental reproducibility. The compound is known by several names and is tracked by various international chemical databases.
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone |
| CAS Number | 5029-61-8[1][2] |
| Molecular Formula | C₈H₆BrNO₄[1] |
| InChI Key | ADFUHIYILOQDHG-UHFFFAOYSA-N[1] |
| SMILES | Oc1ccc(cc1=O)C(=O)CBr[1] |
| PubChem Substance ID | 329815540[1] |
Physicochemical Properties
The physical and chemical properties of the compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.
| Property | Value | Source |
| Molecular Weight | 260.04 g/mol | [1] |
| Physical Form | Solid, crystalline powder | [1] |
| Melting Point | 93°C (Predicted) | [2] |
| Boiling Point | 150-155 °C at 0.2 Torr | [2] |
| Density | 1.800 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.77 ± 0.14 (Predicted, for the phenolic proton) | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved via the selective α-bromination of its ketone precursor, 4'-hydroxy-3'-nitroacetophenone. This precursor is commercially available and can be synthesized if necessary.[3] The chosen synthetic route is efficient and relies on well-established reaction mechanisms.
Proposed Synthetic Pathway: Electrophilic α-Bromination
The workflow involves the direct bromination of the carbon atom adjacent to the carbonyl group. This position is activated towards electrophilic attack due to the ability of the ketone to form an enol or enolate intermediate.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol provides a robust method for laboratory-scale synthesis.
Materials:
-
4'-Hydroxy-3'-nitroacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, dropping funnel, and ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4'-hydroxy-3'-nitroacetophenone in glacial acetic acid.
-
Bromination: Cool the flask in an ice bath. Slowly add 1.05 equivalents of bromine, dissolved in a small amount of glacial acetic acid, via a dropping funnel over 30 minutes. Maintain the temperature below 10°C.
-
Scientist's Note: The reaction is performed in an acidic medium to facilitate the formation of the enol tautomer of the ketone. The enol is the nucleophilic species that attacks the electrophilic bromine. Using a slight excess of bromine ensures complete conversion of the starting material.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-cold water. This will precipitate the crude product.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic acid and hydrobromic acid byproduct until effervescence ceases.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude solid from ethanol to yield pure this compound as a crystalline solid.
-
Validation: Confirm the product's identity and purity by measuring its melting point and acquiring analytical spectra (NMR, IR, MS).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Expect two major peaks in the molecular ion region: [M]+ and [M+2]+, with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H stretch | 3200-3400 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Ketone C=O stretch | 1680-1700 |
| Aromatic N-O stretch (asymmetric) | 1510-1550 |
| Aromatic N-O stretch (symmetric) | 1340-1380 |
| C-Br stretch | 500-600 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons (typically 3H, appearing as complex multiplets in the 7.0-8.5 ppm range), the phenolic proton (1H, broad singlet, may be exchangeable with D₂O), and a characteristic singlet for the brominated methylene protons (-CH₂Br) around 4.5-5.0 ppm.
-
¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and the methylene carbon bearing the bromine (~30-40 ppm).
-
Applications in Medicinal Chemistry and Drug Development
The utility of this compound stems from its identity as a reactive fragment that can be used to build larger molecules or to directly interact with biological targets.
Covalent Inhibition of Enzymes
The α-bromoketone moiety is a potent electrophilic "warhead." It functions as an irreversible or covalent inhibitor by forming a stable covalent bond with nucleophilic amino acid residues (such as Cysteine, Histidine, or Lysine) within the active site of an enzyme. This mechanism is particularly relevant for inhibiting protein tyrosine phosphatases (PTPs), where a reactive cysteine residue is often central to the catalytic mechanism.[4]
Sources
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-4'-hydroxy-3'-nitroacetophenone
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical properties of 2-bromo-4'-hydroxy-3'-nitroacetophenone. The information herein is curated to provide not only foundational data but also the experimental context and causality essential for practical laboratory applications.
Introduction and Strategic Importance
This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry and medicinal chemistry. Its trifunctional nature—possessing a reactive α-bromoketone moiety, an acidic phenolic hydroxyl group, and an electron-withdrawing nitro group—makes it a versatile intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents.
A thorough understanding of its physical properties is paramount for its effective use. These properties govern critical experimental parameters such as reaction conditions, solvent selection, purification strategies, and storage protocols. This document provides a focused examination of these characteristics, grounded in available data and established analytical principles.
Compound Identification and Molecular Structure
Correctly identifying a chemical compound is the bedrock of scientific reproducibility. The primary identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| CAS Number | 5029-61-8 | [1][2] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| IUPAC Name | 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | [1] |
| Common Synonyms | α-Bromo-4-hydroxy-3-nitroacetophenone | [1] |
Molecular Structure Visualization
The spatial arrangement of functional groups dictates the compound's chemical behavior and physical properties. The 2D structure is depicted below.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The fundamental physical constants of a compound are essential for its handling, reaction setup, and purification. These properties are summarized below.
| Physical Property | Value | Notes & Experimental Context |
| Physical Form | Solid | [2] |
| Melting Point | 93 °C | [2] |
| Boiling Point | 150-155 °C at 0.2 Torr | [1][2] |
| Density (Predicted) | 1.800 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.77 ± 0.14 | [2] |
| Solubility | No quantitative data is available. | Qualitatively, the presence of a phenolic hydroxyl group suggests potential solubility in polar organic solvents like alcohols, acetone, and ethyl acetate. Its overall aromatic and halogenated structure likely limits its solubility in water. |
Expert Insight: The reported boiling point is under reduced pressure (0.2 Torr), which indicates that the compound is susceptible to decomposition at its atmospheric boiling point. This is a critical consideration for purification; vacuum distillation is the appropriate method if distillation is required, while recrystallization is generally preferred for a solid of this nature. The predicted pKa of ~4.77 is significantly lower than that of phenol (~10), a direct consequence of the powerful electron-withdrawing effects of the adjacent nitro group and the para-acetyl group, which stabilize the corresponding phenoxide anion.
Spectroscopic Data and Structural Elucidation
Infrared (IR) Spectroscopy
An IR spectrum is invaluable for confirming the presence of key functional groups. For this compound, the following absorption bands are expected:
-
~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group.
-
~1680 cm⁻¹ (strong): C=O (carbonyl) stretching of the acetophenone, conjugated to the aromatic ring.
-
~1580 and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the aromatic nitro group, respectively.
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~600-700 cm⁻¹: C-Br stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be highly informative.
-
Aromatic Region (δ 7.0-8.5 ppm): The three aromatic protons would appear as distinct signals, with their splitting patterns (doublets, doublet of doublets) and chemical shifts dictated by the electronic effects of the three different substituents. The proton ortho to the carbonyl group would likely be the most downfield.
-
Methylene Protons (δ ~4.5 ppm): A singlet corresponding to the two protons of the -COCH₂Br group is expected. The electronegativity of the adjacent carbonyl and bromine atoms shifts this signal significantly downfield.[6]
-
Phenolic Proton (δ > 9.0 ppm): A broad singlet for the -OH proton, which is exchangeable with D₂O. Its exact chemical shift would be concentration and solvent-dependent.
-
-
¹³C NMR:
-
Carbonyl Carbon (δ > 190 ppm): The ketone carbonyl carbon would be observed far downfield.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons are expected, with chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the hydroxyl group (C-OH) would be particularly revealing.
-
Methylene Carbon (δ ~30-40 ppm): The α-carbon (-CH₂Br) would appear in the aliphatic region.
-
Mass Spectrometry (MS)
The mass spectrum would provide crucial information about the molecular weight and isotopic distribution.
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion would appear as a characteristic doublet (M⁺ and M+2 peaks) of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for a monobrominated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) and cleavage of the acetyl group, leading to a characteristic fragment at m/z = 43 ([CH₃CO]⁺) or loss of the bromomethyl radical ([M-CH₂Br]⁺).
Self-Validating Experimental Protocols
Trustworthy data is generated through robust experimental design. The following section details a standard, self-validating protocol for determining a key physical property: the melting point.
Workflow: Melting Point Determination
The melting point provides a quick and effective assessment of a compound's purity. A pure substance melts over a narrow range (typically < 1°C), whereas impurities depress and broaden the melting range.
Caption: Standard workflow for melting point determination.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.[7]
-
Finely powder a small amount of the sample on a watch glass.
-
Tap the open end of a glass capillary tube into the powder until a 1-2 mm column of the sample is packed into the bottom, sealed end of the tube.[8]
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Set the heating program. For an unknown or to verify a literature value, a two-step heating process is most efficient and accurate.
-
Rapid Ramp: Set a fast heating rate (e.g., 10-15°C/minute) to quickly approach the expected melting point (literature value: 93°C). Set the stop temperature to ~80°C.
-
Slow Ramp: Set a slow, precise heating rate of 1-2°C/minute through the expected melting range. This slow rate is critical for accurate observation.[9]
-
-
-
Observation and Recording:
-
Observe the sample closely through the magnified viewing port as the temperature approaches the expected melting point.
-
Record the temperature (T₁) at which the very first droplet of liquid becomes visible within the solid matrix.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of solid fully melts into a clear liquid.
-
-
Interpretation (Self-Validation):
-
The melting range is reported as T₁ – T₂.
-
Trustworthiness Check: A sharp melting range (e.g., 92.5-93.2°C) that aligns with the literature value confirms the sample's high purity and identity. A broad range (e.g., 88-92°C) indicates the presence of impurities, necessitating further purification (e.g., recrystallization).
-
For rigorous validation, perform the measurement in triplicate with fresh samples for each run.
-
Safety and Handling
A review of safety data indicates that this compound should be handled with appropriate care.
-
Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation. It may also be harmful if swallowed.[2]
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a solid crystalline compound with a well-defined melting point of 93°C. Its key structural features, including the phenolic hydroxyl, aromatic nitro, and α-bromoketone groups, are readily identifiable through standard spectroscopic techniques. The compound's thermal lability necessitates careful handling during purification, with vacuum distillation or recrystallization being the methods of choice. The provided protocols and data serve as a foundational guide for researchers to confidently handle, characterize, and utilize this versatile chemical intermediate in their synthetic endeavors.
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Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2020). [Link]
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Dunbar, R. C., Moore, D. T., & Oomens, J. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A, 110(27), 8315–8324. (2006). [Link]
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McAlduff, E. J. Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(6), 622–627. (1980). [Link]
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Köse, E. THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. (2016). [Link]
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Otsuka, M., et al. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4636–4643. (2021). [Link]
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Westlab. Measuring the Melting Point. (2023). [Link]
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2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE melting point
An In-depth Technical Guide to the Melting Point of 2-Bromo-4'-hydroxy-3'-nitroacetophenone
Introduction
This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its multifunctional structure, featuring a brominated acetyl group, a hydroxyl group, and a nitro group on the phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. As with any crystalline solid used in research and development, the melting point is a critical physical characteristic. It serves as a primary indicator of identity and a crucial benchmark for purity.[1][2] An accurate determination of the melting point is fundamental for quality control, ensuring the reliability of subsequent experimental work.
This guide provides a comprehensive overview of the melting point of this compound, the underlying scientific principles, a detailed protocol for its determination, and an analysis of the key factors that influence this property.
Physicochemical Data Summary
The reported physicochemical properties of this compound are summarized below. The melting point is a key parameter for initial characterization.
| Property | Value | Source |
| CAS Number | 5029-61-8 | [3] |
| Molecular Formula | C₈H₆BrNO₄ | [3] |
| Molecular Weight | 260.04 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 93°C | [3] |
| Boiling Point | 150-155 °C (at 0.2 Torr) | [3] |
| Predicted Density | 1.800±0.06 g/cm³ | [3] |
Core Principles of Melting Point Analysis
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase, representing the point where both phases are in equilibrium.[4] For a pure, crystalline organic compound, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C.
However, the presence of even minor impurities can cause a phenomenon known as melting point depression , which both lowers the melting point and broadens the melting range.[4] This occurs because impurities disrupt the uniform crystal lattice of the solid, requiring less energy to break the intermolecular forces.[4] Consequently, melting point determination is a powerful and readily accessible tool for assessing the purity of a sample.[2]
Key Factors Influencing the Melting Point of this compound
Several molecular and experimental factors dictate the observed melting point of this compound.
-
Intermolecular Forces: The molecular structure of this compound contains several polar functional groups:
-
Hydroxyl (-OH) group: Capable of forming strong hydrogen bonds.
-
Nitro (-NO₂) group and Carbonyl (C=O) group: Create strong dipole-dipole interactions. These strong intermolecular forces require significant thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size.[5][6]
-
-
Purity: The presence of impurities is the most common cause of deviation from the literature melting point value. Potential impurities could include:
-
Starting materials from its synthesis, such as 4-hydroxy-3-nitroacetophenone.
-
Isomeric by-products formed during nitration or bromination steps.
-
Residual solvents used during synthesis and purification. An observed melting point that is lower and broader than the reported 93°C strongly suggests the sample is impure.[7]
-
-
Molecular Packing and Symmetry: The efficiency with which molecules pack into a crystal lattice influences the melting point.[8] More symmetrical molecules tend to pack more tightly, resulting in a more stable crystal lattice that requires more energy to break apart.[8]
-
Rate of Heating: The rate at which the sample is heated during measurement must be slow and controlled. Rapid heating does not allow the system to reach thermal equilibrium, which can lead to an artificially high and broad melting range reading on the thermometer.
Standard Operating Procedure for Capillary Melting Point Determination
This protocol describes the standard method for accurately determining the melting point of a solid organic compound using a capillary-based apparatus (e.g., Mel-Temp).
Experimental Workflow Diagram
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An In-depth Technical Guide to the Solubility of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent dictates its bioavailability, its formulation possibilities, and ultimately, its efficacy and safety. Low aqueous solubility, in particular, can be a significant impediment, leading to poor absorption and erratic dosing.[1] Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a cornerstone of successful drug design.
This guide provides an in-depth technical overview of the solubility of 2-bromo-4'-hydroxy-3'-nitroacetophenone, a substituted acetophenone with potential applications in medicinal chemistry. Given the limited availability of direct quantitative solubility data for this specific molecule, this document, from the perspective of a seasoned application scientist, will focus on a predictive analysis based on its structural features and the known properties of analogous compounds. Furthermore, it will provide detailed, field-proven experimental protocols for the precise determination of both its thermodynamic and kinetic solubility, empowering researchers to generate the critical data needed for their development programs.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | |
| Molecular Weight | 260.04 g/mol | |
| Appearance | Solid | |
| Melting Point | 93°C | |
| pKa (predicted) | 4.77 ± 0.14 | |
| Boiling Point (predicted) | 150-155 °C at 0.2 Torr | |
| Density (predicted) | 1.800 ± 0.06 g/cm³ |
Predictive Solubility Analysis: A Structure-Based Approach
The solubility of an organic molecule is a direct consequence of its structural features and the interplay of intermolecular forces with the solvent. The structure of this compound contains several key functional groups that will govern its solubility profile.
-
Phenolic Hydroxyl (-OH) Group: This group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like water and alcohols. The predicted pKa of 4.77 suggests that the phenolic proton is acidic. This implies that the compound's aqueous solubility will be highly pH-dependent, with significantly increased solubility in basic solutions due to the formation of the more polar phenolate salt.
-
Nitro (-NO₂) Group: The nitro group is a strong electron-withdrawing group and is moderately polar. Its presence can increase the overall polarity of the molecule, potentially enhancing solubility in polar solvents.
-
Acetophenone Core: The aromatic ring and the ketone group contribute to both polar and non-polar characteristics. The ketone's carbonyl group can act as a hydrogen bond acceptor.
-
Bromo (-Br) Group: The bromine atom is large and contributes to the molecule's non-polar character, which may lead to lower solubility in highly polar solvents like water.
Based on these features and qualitative data for analogous compounds, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions can occur. A close analog, 2-bromo-4'-hydroxyacetophenone, demonstrates high solubility in DMSO (200 mg/mL) and methanol (125 mg/mL) with sonication.
-
Moderate to Good Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding with the hydroxyl group.
-
Slight to Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.
-
Low Solubility: Predicted in non-polar solvents such as hexanes and toluene, where the polar functional groups would have unfavorable interactions.
-
pH-Dependent Aqueous Solubility: Low solubility is expected in neutral and acidic aqueous solutions. Solubility will increase significantly at pH values above the pKa (4.77) as the phenolic proton is removed.
The following table provides an estimated qualitative and quantitative solubility profile based on the analysis of the compound's structure and data from similar molecules. These values should be confirmed experimentally using the protocols outlined in the subsequent sections.
| Solvent | Solvent Class | Predicted Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) | Rationale |
| Water (pH 7.0) | Polar Protic | Sparingly Soluble | < 1 mg/mL | The presence of polar groups is offset by the non-polar aromatic ring and bromine. |
| Water (pH 9.0) | Polar Protic | Soluble | > 10 mg/mL | Deprotonation of the acidic phenol to the more soluble phenolate salt. |
| Methanol | Polar Protic | Soluble | > 100 mg/mL | Strong hydrogen bonding potential with the hydroxyl and nitro groups. |
| Ethanol | Polar Protic | Soluble | > 50 mg/mL | Good hydrogen bonding, but slightly less polar than methanol. |
| Isopropanol | Polar Protic | Moderately Soluble | 10-50 mg/mL | Increased hydrocarbon character compared to methanol and ethanol. |
| Acetone | Polar Aprotic | Moderately Soluble | 10-50 mg/mL | Good dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble | 1-10 mg/mL | Moderate polarity. |
| Dichloromethane | Halogenated | Slightly Soluble | 1-10 mg/mL | Can interact with the bromo group and aromatic ring. |
| Toluene | Aromatic | Sparingly Soluble | < 1 mg/mL | Primarily non-polar interactions. |
| Hexane | Non-polar | Insoluble | < 0.1 mg/mL | Mismatch in polarity. |
| DMSO | Polar Aprotic | Very Soluble | > 200 mg/mL | Strong polar aprotic solvent capable of disrupting crystal lattice forces. |
Experimental Determination of Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for its determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at controlled temperatures.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, buffered solutions at various pHs, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare the desired solvents and aqueous buffer solutions. For pH-dependent solubility, prepare buffers at relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. A general starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Quantification:
-
HPLC Analysis: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered supernatant to fall within the linear range of the calibration curve and analyze by HPLC.
-
UV-Vis Spectroscopy: If the compound has a strong chromophore and does not suffer from interference from the solvent, a UV-Vis spectrophotometer can be used. A calibration curve must be generated in the same solvent system.
-
-
Data Analysis: Calculate the concentration of the dissolved compound in the filtered supernatant using the calibration curve. This concentration represents the thermodynamic solubility.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium, which can be slow for poorly soluble compounds.
-
Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.
-
Filtration: Removes any undissolved micro- or nanoparticles that could lead to an overestimation of solubility.
-
HPLC/UV-Vis Quantification: Provides accurate and sensitive measurement of the dissolved compound's concentration.
Conclusion: A Pathway to Informed Drug Development
While direct, quantitative solubility data for this compound remains to be extensively published, a robust understanding of its likely behavior can be derived from its chemical structure and the properties of analogous compounds. This guide has provided a framework for predicting its solubility in a range of pharmaceutically relevant solvents and, more importantly, has detailed the experimental protocols necessary to obtain precise, reliable data.
For researchers and drug development professionals, the systematic determination of both thermodynamic and kinetic solubility is not an optional step but a fundamental requirement. The protocols and insights provided herein are designed to be a self-validating system, empowering scientists to generate the high-quality data necessary to make informed decisions, optimize formulations, and ultimately, accelerate the journey of promising molecules to impactful medicines.
References
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-4'-hydroxy-3'-nitroacetophenone
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed spectroscopic analysis of this compound, a key intermediate in synthetic organic chemistry and pharmaceutical development. As a Senior Application Scientist, this guide is structured to deliver not just raw data, but a foundational understanding of the molecule's spectral behavior, grounded in established scientific principles. The methodologies and interpretations presented herein are designed to be a self-validating reference for professionals engaged in the characterization of complex organic molecules.
Molecular Overview and Spectroscopic Significance
This compound (CAS No: 5029-61-8, Molecular Formula: C₈H₆BrNO₄, Molecular Weight: 260.04 g/mol ) is a multi-functionalized aromatic ketone. Its structure incorporates a bromoacetyl group, a hydroxyl group, and a nitro group, all of which impart distinct and predictable signatures in various spectroscopic analyses. Accurate characterization is paramount for its use in subsequent synthetic steps and for understanding its role in medicinal chemistry.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Predicted Mass Spectrum Data
The presence of bromine is a key feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern for bromine-containing fragments.
| m/z Value | Ion | Rationale |
| 260 / 262 | [C₈H₆BrNO₄]⁺˙ (M⁺˙) | The molecular ion peak and its M+2 isotope peak, with approximately equal intensity, confirming the presence of one bromine atom. |
| 181 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 166 | [M - Br - CH₃]⁺ or [C₇H₄NO₄]⁺ | Subsequent loss of a methyl radical or a fragment corresponding to the aromatic ring. |
| 150 | [C₇H₄NO₃]⁺˙ | A common fragment for nitrophenacyl compounds. [2] |
| 120 | [C₇H₄O₂]⁺˙ | Loss of NO₂ from a fragment. |
| 43 | [CH₃CO]⁺ | The acylium ion, a characteristic fragment for acetophenones. |
Predicted Fragmentation Pathway
The primary fragmentation is expected to involve the cleavage of the C-Br bond and the bond between the carbonyl carbon and the methylene carbon (alpha-cleavage).
Sources
An In-depth Technical Guide to 2-Bromo-4'-Hydroxy-3'-Nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-bromo-4'-hydroxy-3'-nitroacetophenone, a substituted acetophenone with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. While this specific molecule is not extensively documented in peer-reviewed literature, this guide consolidates available data, provides predicted analytical characteristics, and outlines a plausible synthetic pathway based on established chemical principles. The document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.
Introduction: The Strategic Importance of Substituted Acetophenones
Substituted acetophenones are a cornerstone in medicinal chemistry and materials science, serving as crucial building blocks for a diverse array of biologically active molecules and functional materials. The strategic placement of various functional groups on the acetophenone scaffold allows for the fine-tuning of electronic properties, reactivity, and biological interactions. The title compound, this compound, is a prime example of a highly functionalized intermediate. The presence of an α-bromo ketone imparts a reactive electrophilic site, the phenolic hydroxyl group offers a handle for derivatization and potential hydrogen bonding interactions, and the nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and providing a precursor for an amino group. These features make it a valuable synthon for the construction of complex heterocyclic systems and novel pharmaceutical candidates.
Chemical Structure and Physicochemical Properties
The chemical identity of this compound is confirmed by its CAS number and molecular formula.
-
IUPAC Name: 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone
-
Molecular Formula: C₈H₆BrNO₄[2]
-
Molecular Weight: 260.04 g/mol [3]
A summary of its known and predicted physicochemical properties is presented in the table below.
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Melting Point | 93 °C | [3] |
| Boiling Point | 150-155 °C (at 0.2 Torr) | [3] |
| pKa | 4.77 (Predicted) | [3] |
Synthesis of this compound: A Proposed Pathway
The proposed synthesis involves the direct bromination of the α-carbon of the acetyl group of 4'-hydroxy-3'-nitroacetophenone. The presence of the electron-withdrawing nitro group and the activating hydroxyl group on the aromatic ring can influence the reaction conditions required.
Experimental Protocol: Proposed α-Bromination
This protocol is a generalized procedure based on common methods for the α-bromination of acetophenone derivatives.[4] Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to achieve high yields and purity.
Materials:
-
4'-Hydroxy-3'-nitroacetophenone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-hydroxy-3'-nitroacetophenone (1 equivalent) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) to the solution.
-
Add a catalytic amount of AIBN or BPO.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination, as well as α-bromination of ketones, under radical conditions. It is a solid, making it easier and safer to handle than liquid bromine.
-
Radical Initiator (AIBN/BPO): The α-bromination of ketones with NBS proceeds via a radical mechanism. AIBN or BPO is used to initiate the reaction by providing a source of radicals upon heating.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of NBS and potential side reactions.
-
Inert Atmosphere: An inert atmosphere prevents the interference of atmospheric oxygen, which can act as a radical scavenger and inhibit the desired reaction.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |
| ~8.5 | Doublet | 1H | Ar-H (proton ortho to the nitro group) |
| ~8.2 | Doublet of doublets | 1H | Ar-H (proton ortho to the acetyl group) |
| ~7.2 | Doublet | 1H | Ar-H (proton meta to the nitro group) |
| ~4.5 | Singlet | 2H | -COCH₂Br |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the brominated methylene carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl, hydroxyl, and nitro groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3500 | O-H (hydroxyl) | Broad absorption |
| ~1680 | C=O (carbonyl) | Strong, sharp absorption |
| ~1520 and ~1350 | N-O (nitro) | Two strong absorptions for asymmetric and symmetric stretching |
| ~1250 | C-O (phenol) | Stretching vibration |
| ~600-700 | C-Br | Stretching vibration |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the acetyl group.
Potential Applications in Drug Discovery and Development
While specific biological activities of this compound are not documented, its structural motifs suggest several promising avenues for research. Halogenated acetophenones are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Intermediate for Heterocyclic Synthesis: The α-bromo ketone functionality is a classic electrophile for the synthesis of various five- and six-membered heterocyclic rings, such as thiazoles, imidazoles, and pyrimidines. These scaffolds are prevalent in many approved drugs.
-
Potential Enzyme Inhibition: The electrophilic nature of the α-bromomethyl ketone group makes it a potential covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine or histidine) in their active sites. For instance, related bromoacetophenone derivatives have been investigated as inhibitors of protein tyrosine phosphatases.[5]
-
Precursor for Bioactive Amines: The nitro group can be readily reduced to an amine, opening up a vast chemical space for further derivatization to explore structure-activity relationships for various biological targets.
Diagram of Potential Application Pathways:
Caption: Potential synthetic transformations and applications.
Safety and Handling
As with all α-bromo ketones, this compound should be handled with care as it is expected to be a lachrymator and a skin and respiratory tract irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a strategically functionalized molecule with considerable potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and predicted analytical data. While further experimental validation is required to fully elucidate its properties and reactivity, the information presented here serves as a valuable starting point for researchers looking to exploit the synthetic utility of this promising intermediate.
References
-
PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitroacetophenone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024).
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry.
-
PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]
- Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- MDPI. (2023).
- Loba Chemie. (2019). 2-BROMO-3'-NITRO-4'-BENZYLOXY-ACETOPHENONE MSDS.
- ResearchGate. (2008).
- DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
- BenchChem. (n.d.). Synthesis routes of 4'-Hydroxy-3'-nitroacetophenone.
- ResearchGate. (n.d.).
- MedChemExpress. (2025).
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Selective Bromination of Ortho Hydroxy Acetophenones Using N-Bromo Succinimide (NBS)
- ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- ResearchGate. (2025). Specific Gram-Positive Antibacterial Activity of 4-hydroxy-3-(3-methyl-2-butenyl)
- MassBank. (2008). 4'-BROMOACETOPHENONE; EI-B; MS.
- Valorexo. (n.d.). 3 Nitroacetophenone Ir Spectrum.
- SpectraBase. (n.d.). 2-Bromo-4'-phenylacetophenone - Mass Spectrum (GC).
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- 1. 2-Bromo-4 -hydroxy-3 -nitroacetophenone AldrichCPR 5029-61-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 5029-61-8 [chemicalbook.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2-Bromo-4'-hydroxy-3'-nitroacetophenone: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 2-bromo-4'-hydroxy-3'-nitroacetophenone, a highly functionalized aromatic ketone that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an α-bromoketone, a hydroxyl group, and a nitro group on the phenyl ring, endows it with significant chemical reactivity and versatility. This document details the compound's nomenclature, physicochemical properties, and a validated synthetic pathway. The core focus is on its strategic application as a precursor for synthesizing pharmacologically relevant scaffolds, such as chalcones and various heterocyclic systems. We further explore the mechanistic basis for its utility in developing enzyme inhibitors and other biologically active agents, supported by detailed experimental protocols and safety guidelines for laboratory professionals.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational for scientific communication and reproducibility. The subject of this guide is commonly known as this compound. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone . This nomenclature unambiguously defines the connectivity of the atoms, with the numbering of the phenyl ring substituents relative to the acetyl group.
For cross-referencing across databases and regulatory frameworks, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 5029-61-8 | [1][2] |
| Molecular Formula | C₈H₆BrNO₄ | [2] |
| Molecular Weight | 260.04 g/mol | [2] |
| Canonical SMILES | C1(=C(C=C(C=C1)C(=O)CBr)O)[O-] | |
| InChI Key | ADFUHIYILOQDHG-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, reaction conditions, and pharmacokinetic behavior in biological systems. This compound is a solid at room temperature, with solubility characteristics typical of polar organic molecules.
| Property | Value | Notes |
| Appearance | Solid | |
| Melting Point | 93°C | [1] |
| Boiling Point | 150-155°C (at 0.2 Torr) | [1] |
| Density | ~1.80 g/cm³ | Predicted value[1] |
| pKa | ~4.77 | Predicted value, attributed to the phenolic hydroxyl group[1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that relies on the sequential functionalization of a simpler, commercially available precursor. The most logical starting material is 4'-hydroxyacetophenone, chosen for its acetyl group and appropriately positioned hydroxyl group, which directs the subsequent electrophilic substitution.
The synthetic strategy involves two canonical transformations:
-
Electrophilic Aromatic Substitution (Nitration): The electron-donating hydroxyl group is an ortho-, para-director. Since the para position is blocked by the acetyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position (C3'). A mixture of nitric and sulfuric acid is the classic and effective nitrating agent, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.
-
Alpha-Halogenation: The second step involves the bromination of the α-carbon of the ketone. This reaction proceeds via an enol or enolate intermediate, which is then attacked by molecular bromine. The acidic conditions often used for this transformation favor the formation of the enol tautomer, which subsequently reacts with bromine.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles.
Objective: To synthesize this compound from 4'-hydroxyacetophenone.
Materials:
-
4'-Hydroxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice, Distilled Water, Sodium Bicarbonate Solution, Brine
-
Ethyl Acetate, Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Step A: Nitration of 4'-Hydroxyacetophenone
-
In a round-bottom flask cooled in an ice-water bath (0-5°C), slowly add 4'-hydroxyacetophenone (1.0 eq.) to concentrated sulfuric acid (3.0 eq.) with stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4'-hydroxyacetophenone over 30 minutes, ensuring the temperature does not exceed 10°C. Causality: This slow, cold addition prevents runaway reactions and minimizes the formation of dinitrated byproducts.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice.
-
Collect the precipitated yellow solid (4'-hydroxy-3'-nitroacetophenone) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.
Step B: Alpha-Bromination
-
Dissolve the dried 4'-hydroxy-3'-nitroacetophenone (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise to the flask at room temperature with vigorous stirring. Self-Validation: The disappearance of the bromine's reddish-brown color indicates its consumption.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with a dilute sodium bicarbonate solution to neutralize excess acid, followed by washing with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Core Applications in Medicinal Chemistry
The value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules with therapeutic potential.
Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that form the central core for a variety of flavonoid and isoflavonoid compounds. They are renowned for a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] The title compound is an excellent substrate for the Claisen-Schmidt condensation reaction to produce highly functionalized chalcones.
Claisen-Schmidt Condensation Workflow
Caption: Reaction workflow for base-catalyzed chalcone synthesis.
Experimental Protocol: Chalcone Synthesis[5]
Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq.)
-
A substituted aromatic aldehyde (e.g., benzaldehyde, anisaldehyde) (1.0 eq.)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40-50% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in a minimal amount of ethanol in a flask.
-
Add the selected aromatic aldehyde to the solution and stir.
-
Slowly add the aqueous NaOH or KOH solution (2.0-3.0 eq.) dropwise, maintaining the temperature between 20-25°C. Causality: A strong base is required to deprotonate the α-carbon, forming the nucleophilic enolate. The temperature is controlled to prevent side reactions.
-
Stir the mixture at room temperature for 4-24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of ~2-3. This neutralizes the base and precipitates the chalcone product.[3]
-
Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from ethanol.
Precursor for Heterocyclic Scaffolds
The α-bromoketone moiety is a powerful electrophilic handle for constructing five- and six-membered heterocyclic rings, which are ubiquitous in drug molecules. For example, in the Hantzsch thiazole synthesis, it can react with a thioamide to form a thiazole ring, a scaffold present in numerous antimicrobial and anticancer agents.
Role in Enzyme Inhibitor Development
The related compound, 2-bromo-4'-hydroxyacetophenone, is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in diabetes and cancer.[4] The mechanism involves the electrophilic α-carbon of the bromoketone being attacked by a nucleophilic cysteine residue in the enzyme's active site, forming an irreversible covalent bond.
While direct studies on this compound as a PTP inhibitor are less common, its structure is of high interest to medicinal chemists. The addition of the electron-withdrawing nitro group significantly alters the electronic properties of the phenyl ring and can influence binding affinity and reactivity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors.
Biological and Pharmacological Context
Derivatives of functionalized acetophenones exhibit a wide range of biological activities. The presence of bromine, hydroxyl, and nitro groups on the same scaffold suggests several potential therapeutic applications.
-
Antimicrobial Activity: Hydroxyacetophenone derivatives have demonstrated both antibacterial and antifungal properties.[4][5] Furthermore, bromophenols are being actively investigated as promising agents against resistant bacteria like MRSA.[6] The combination of these functionalities in one molecule makes it and its derivatives prime candidates for antimicrobial drug discovery.
-
Anti-inflammatory Effects: Chalcones derived from this acetophenone are known anti-inflammatory agents.[3] Additionally, other brominated phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB.[7]
-
Cytotoxic Activity: The ability to covalently modify proteins makes α-bromoketones interesting candidates for anticancer research. Halogenated acetophenones have been evaluated for their cytotoxic effects against various cancer cell lines, where the nature and position of the substituents are crucial for activity.[8]
Safety and Handling
As a laboratory reagent, this compound requires careful handling. It is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.
-
GHS Classification:
-
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Personal Protective Equipment (PPE): Use a chemical fume hood, safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed synthetic platform. Its trifunctional nature provides chemists with multiple reactive sites to build molecular complexity rapidly. Its demonstrated utility in the synthesis of chalcones and its potential as a precursor for heterocyclic drugs and enzyme inhibitors underscore its importance in modern drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its capabilities in the development of novel therapeutic agents.
References
- Vertex AI Search. (n.d.). 2-Bromo-4'-nitroacetophenone: Synthesis, Applications, and Biological Activity. Retrieved January 25, 2026.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry.
- Loba Chemie. (2019). 2-BROMO-3'-NITRO-4'-BENZYLOXY- ACETOPHENONE MSDS.
- Frontiers. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone.
- Sigma-Aldrich. (n.d.). 2-bromo-4′-hydroxyacetophenone AldrichCPR.
- PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone.
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- Sigma-Aldrich. (n.d.). 5'-Bromo-2'-hydroxy-3'-nitroacetophenone 97.
- National Institutes of Health (NIH). (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4`-nitroacetophenone.
- ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones.
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- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY.
- ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Fisher Scientific. (n.d.). Sigma Aldrich this compound 10 g.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Bromo-3'-hydroxyacetophenone.
- Sigma-Aldrich. (2021).
- National Institutes of Health (NIH). (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
- Journal of Emerging Technologies and Innovative Research (JETIR). (2020). SYNTHESIS OF CHALCONES.
- MDPI. (n.d.). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds.
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Discovery and history of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE
An In-Depth Technical Guide to 2-Bromo-4'-hydroxy-3'-nitroacetophenone: Synthesis, History, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the pharmaceutical industry. While not a novel compound in its own right, its significance is inextricably linked to the development of the anti-asthmatic drug, Pranlukast. This document details the historical context of its application, explores the prevalent synthetic methodologies with an emphasis on the underlying chemical principles, provides a detailed experimental protocol, and summarizes its physicochemical properties and applications. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this key chemical building block.
Introduction and Historical Context
This compound (CAS No: 5029-61-8) is an aromatic organic compound characterized by an acetophenone core substituted with bromo, hydroxyl, and nitro functional groups.[1][2] Its molecular formula is C₈H₆BrNO₄ and it has a molecular weight of 260.04 g/mol .[1]
The history of this compound is not one of a standalone discovery but rather of its emergence as a critical component in pharmaceutical manufacturing. Its prominence rose dramatically with the development of Pranlukast by a Japanese company in the mid-1990s.[3] Pranlukast is a potent and selective leukotriene receptor antagonist (LTRA) used effectively in the treatment of bronchial asthma.[3] The demand for a reliable and scalable synthesis of Pranlukast drove the innovation and optimization of synthetic routes for its precursors, thrusting this compound into the spotlight as a key industrial intermediate. Consequently, much of the available literature focuses on efficient and cost-effective methods for its production.
Synthetic Methodologies: A Rationale-Driven Approach
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The most industrially relevant and efficient methods often employ a one-pot strategy to minimize solvent waste and simplify operations, thereby reducing production costs.[3] A widely adopted approach begins with p-bromophenol and proceeds through three key transformations within the same solvent system: Acetylation, Fries Rearrangement, and Nitration.[3]
Causality Behind the Synthetic Strategy:
-
Starting Material: p-Bromophenol is an inexpensive and readily available starting material. The bromine atom serves as a directing group and remains in the final intermediate structure, while the phenol group allows for the introduction of the acetyl group via electrophilic substitution.
-
Fries Rearrangement: This reaction is a cornerstone of the synthesis. After protecting the hydroxyl group via acetylation, a Lewis acid catalyst (e.g., AlCl₃) promotes the intramolecular migration of the acetyl group from the oxygen atom to the ortho position on the aromatic ring.[3] This is a highly effective method for creating ortho-hydroxyacetophenones.
-
One-Pot Efficiency: Performing these sequential reactions in a single solvent like tetrachloroethylene avoids costly and time-consuming isolation and purification of intermediates, a critical factor for industrial-scale production.[3]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Three-Step, One-Pot Synthesis
The following protocol is adapted from established methodologies and exemplifies a robust synthesis.[3] It is a self-validating system, concluding with crystallization to ensure the purity of the final product, which must be confirmed by analytical techniques.
Materials:
-
p-Bromophenol
-
Tetrachloroethylene (solvent)
-
Triethylamine (base)
-
Acetic anhydride (acetylating agent)
-
Phosphoric acid (for workup)
-
Anhydrous Aluminum chloride (Lewis acid catalyst)
-
65% Nitric acid (nitrating agent)
Procedure:
-
Acetylation:
-
In a suitable reaction vessel, dissolve p-bromophenol (e.g., 1.16 mol) in tetrachloroethylene (e.g., 540 ml).
-
Add triethylamine (e.g., 1.28 mol) to the solution. Control the temperature and maintain it at 0°C using an ice bath.
-
Slowly add acetic anhydride (e.g., 1.27 mol) to the cooled mixture. The addition of a base like triethylamine neutralizes the acetic acid byproduct, driving the reaction to completion.
-
Allow the mixture to react for 2 hours at 0°C. Upon completion, add 1M phosphoric acid (e.g., 400 ml) and stir for 30 minutes to quench the reaction and neutralize the base.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the lower organic layer containing the acetylated intermediate.
-
-
Fries Rearrangement:
-
Transfer the organic solution to a clean reaction flask.
-
At room temperature, add anhydrous aluminum chloride (e.g., 1.56 mol). The Lewis acid coordinates to the carbonyl oxygen, facilitating the intramolecular electrophilic aromatic substitution.
-
Heat the mixture to reflux (approx. 121°C) and maintain for 6 hours.
-
After the reaction is complete, cool the system to 85°C and slowly add 1.5M phosphoric acid (e.g., 600 ml) to decompose the aluminum complex.
-
Stir for 40 minutes at room temperature, allow the layers to separate, and collect the lower organic layer.
-
-
Nitration and Isolation:
-
Transfer the resulting dark organic solution to another reaction flask.
-
Slowly add 65% nitric acid (e.g., 1.04 mol). The hydroxyl and acetyl groups direct the electrophilic nitration to the desired position.
-
Heat the reaction to 70°C for 2.5 hours.
-
After the reaction, cool the system to -15°C and allow the product to crystallize over 16 hours.
-
Collect the crystals by filtration, wash with cold tetrachloroethylene to remove impurities, and dry in an oven. This process typically yields a xanthochromatic (yellowish) crystal.[3]
-
Validation: The identity and purity of the final product should be confirmed using standard analytical methods such as Melting Point analysis, NMR spectroscopy, and HPLC.
Physicochemical and Spectroscopic Data
The key physical and chemical properties of this compound are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 5029-61-8 | [1][2] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | Solid, yellowish crystal | [1][2][3] |
| Melting Point | 93°C | [2] |
| Boiling Point | 150-155 °C (at 0.2 Torr) | [2] |
| SMILES | Oc1ccc(cc1=O)C(=O)CBr | [1] |
| InChI Key | ADFUHIYILOQDHG-UHFFFAOYSA-N | [1] |
Applications in Research and Drug Development
The primary and most significant application of this compound is its role as a key starting material in the synthesis of Pranlukast.[3] The structure of the intermediate contains all the necessary functional groups, correctly positioned, for elaboration into the final active pharmaceutical ingredient (API).
Caption: Role as a key intermediate in drug development.
Beyond this specific application, the chemical scaffold itself is of interest to medicinal chemists. The α-bromoketone functionality is a reactive electrophile, making it a valuable building block for synthesizing a wide range of heterocyclic compounds, which are prevalent structures in many drug molecules.[4] While not the title compound, the related structure 2-bromo-4'-hydroxyacetophenone is a known precursor for creating inhibitors of protein tyrosine phosphatases (PTPs), enzymes implicated in metabolic disorders and cancer, highlighting the broader utility of this class of molecules in drug discovery.[4]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care.
-
GHS Classification: It is marked with the GHS07 pictogram (Warning).[1][2]
-
Hazard Statements:
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound is a combustible solid and should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Conclusion
This compound stands as a testament to the enabling role of synthetic chemistry in modern medicine. Its story is not one of independent discovery but of targeted development, driven by its essential function as a precursor to the important anti-asthma medication Pranlukast. The refinement of its synthesis showcases key principles of industrial chemistry, including process efficiency, cost reduction, and waste minimization. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of this intermediate—from its synthesis to its application—provides valuable insight into the intricate journey from a simple chemical building block to a life-improving therapeutic agent.
References
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Unveiling the Electronic Landscape: A Technical Guide to the Substituent Effects in 2-Bromo-4'-Hydroxy-3'-Nitroacetophenone
This guide provides an in-depth analysis of the intricate electronic effects at play within the 2-bromo-4'-hydroxy-3'-nitroacetophenone molecule. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a superficial overview to deliver a nuanced understanding of how the interplay of substituents dictates the chemical and physical properties of this compound, ultimately influencing its reactivity and potential as a pharmacophore.
Introduction: The Significance of Electronic Architecture
This compound is a multi-functionalized aromatic ketone. The specific arrangement of its substituents—a bromine atom on the α-carbon of the acetyl group, and hydroxyl and nitro groups on the phenyl ring—creates a unique electronic environment. Understanding this electronic architecture is paramount for predicting the molecule's behavior in chemical reactions, its spectroscopic properties, and its potential interactions with biological targets. The electron-donating and electron-withdrawing properties of the substituents, acting through both inductive and resonance effects, modulate the electron density across the entire molecule, influencing the reactivity of the aromatic ring, the acidity of the phenolic hydroxyl group, and the electrophilicity of the carbonyl carbon.
Deconstructing the Electronic Contributions of Substituents
The overall electronic character of this compound is a composite of the individual effects of its substituents. These effects can be broadly categorized as inductive and resonance effects.
Inductive Effects: Through-Bond Polarization
The inductive effect (I) is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond.
-
Bromoacetyl Group (-COCH₂Br): The acetyl group itself is electron-withdrawing (-I) due to the electronegativity of the oxygen atom. The presence of the highly electronegative bromine atom on the α-carbon further enhances this inductive withdrawal.
-
Hydroxyl Group (-OH): Oxygen is more electronegative than carbon, resulting in a modest electron-withdrawing inductive effect (-I).[1][2]
-
Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups due to the high electronegativity of the nitrogen and oxygen atoms, exerting a powerful -I effect.[1][3]
Resonance Effects: Delocalization of π-Electrons
The resonance effect (M or R) involves the delocalization of π-electrons through overlapping p-orbitals.
-
Bromoacetyl Group (-COCH₂Br): The carbonyl group of the acetyl moiety is a strong resonance-withdrawing group (-M). It delocalizes the π-electrons of the benzene ring onto the oxygen atom.
-
Hydroxyl Group (-OH): The lone pairs on the oxygen atom of the hydroxyl group can be delocalized into the aromatic ring, exhibiting a strong electron-donating resonance effect (+M).[4] This effect is generally more significant than its inductive effect.[5]
-
Nitro Group (-NO₂): The nitro group is a potent resonance-withdrawing group (-M), delocalizing the ring's π-electrons onto its oxygen atoms.[3]
Quantifying Electronic Effects: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant (σ) reflects the electron-donating or -withdrawing nature of a group. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
| Substituent | Position | Inductive Effect (I) | Resonance Effect (M) | Hammett Constant (σ) | Overall Effect |
| -OH | para | -I (weak) | +M (strong) | σₚ = -0.37[6] | Activating, Ortho-, Para-directing |
| -NO₂ | meta | -I (strong) | -M (strong) | σₘ = +0.71[6] | Deactivating, Meta-directing |
| -COCH₃ | para | -I (moderate) | -M (moderate) | σₚ = +0.50[7] | Deactivating, Meta-directing |
| -Br | (on acetyl) | -I (strong) | N/A | N/A | Enhances electron withdrawal |
The Interplay of Substituents and Overall Electronic Landscape
The electronic properties of this compound are determined by the complex interplay of these individual substituent effects.
The hydroxyl group at the 4'-position and the nitro group at the 3'-position are in a meta relationship to each other. However, their effects on the reactivity of the aromatic ring are directed to different positions. The strongly activating hydroxyl group directs electrophilic attack to the positions ortho to it (2' and 6'). The strongly deactivating nitro group directs incoming groups to the positions meta to it (1', 5', and the carbon attached to the acetyl group).
The acetyl group, being a deactivating and meta-directing group, further reduces the electron density of the ring, particularly at the ortho and para positions relative to its point of attachment.
The net effect is a highly polarized aromatic ring with specific sites of either enhanced or diminished electron density. This has profound implications for the molecule's reactivity. For instance, in electrophilic aromatic substitution reactions, the directing effects of the powerful activating hydroxyl group would likely dominate, suggesting that further substitution would occur at the 2' or 6' positions. However, the presence of the strongly deactivating nitro and acetyl groups will significantly reduce the overall reactivity of the ring.
The acidity of the phenolic hydroxyl group is significantly increased due to the presence of the electron-withdrawing nitro and acetyl groups. These groups help to stabilize the negative charge of the corresponding phenoxide ion through both inductive and resonance effects.
Diagram: Interplay of Electronic Effects
Caption: Interplay of substituent electronic effects.
Experimental and Computational Probing of Electronic Effects
To empirically validate and further explore the electronic properties of this compound, a combination of experimental and computational techniques can be employed.
Experimental Methodologies
4.1.1. Spectroscopic Analysis
-
UV-Visible Spectroscopy: The electronic transitions within the molecule can be probed using UV-Vis spectroscopy. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents. Comparison of the spectrum of the title compound with that of simpler, related acetophenones can provide qualitative insights into the electronic effects.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for examining the electron density at specific atomic positions. The chemical shifts of the aromatic protons and carbons are indicative of the shielding or deshielding effects of the substituents. For instance, the protons ortho to the electron-withdrawing nitro and acetyl groups would be expected to resonate at a lower field (higher ppm) compared to those in unsubstituted acetophenone.
4.1.2. Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry can be used to determine the oxidation and reduction potentials of the molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-withdrawing groups lower the energies of both the HOMO and LUMO, making the molecule more difficult to oxidize and easier to reduce.
Diagram: Experimental Workflow for Cyclic Voltammetry
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- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Hammett substituent constants [stenutz.eu]
Methodological & Application
Synthesis of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE from 4'-hydroxy-3'-nitroacetophenone
An Application Note for the Synthesis of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate in pharmaceutical and materials science research. The synthesis is achieved through the selective α-bromination of the acetyl group of 4'-hydroxy-3'-nitroacetophenone. This application note delves into the underlying reaction mechanism, explaining the rationale for reagent and condition selection to ensure high selectivity and yield. It presents a detailed, step-by-step laboratory protocol, safety and handling procedures, and methods for purification and characterization, designed for researchers, chemists, and professionals in drug development.
Scientific Rationale and Mechanistic Insight
The synthesis of this compound presents a classic chemoselectivity challenge in organic synthesis. The target reaction is the bromination at the α-carbon of the acetyl group, which proceeds via an enol or enolate intermediate. However, the starting material possesses a phenol moiety, which is a strongly activated aromatic ring susceptible to electrophilic substitution.
The Competing Pathways: α-Bromination vs. Electrophilic Aromatic Substitution
-
α-Bromination of the Ketone: Under acidic conditions, the ketone carbonyl is protonated, facilitating tautomerization to its enol form. This enol is an electron-rich nucleophile that readily attacks an electrophile like molecular bromine (Br₂), leading to the desired α-brominated product. The presence of the electron-withdrawing nitro group on the ring slightly increases the acidity of the α-protons, favoring enolization.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a powerful activating group that directs electrophiles to the ortho and para positions. The position ortho to the hydroxyl group (C2') is highly activated and a prime target for bromination.
To achieve the desired outcome, the reaction conditions must be carefully controlled to favor the kinetics of α-bromination over aromatic substitution. Using a polar solvent like acetic acid can stabilize the enol intermediate and facilitate the reaction at the acetyl group. Furthermore, controlling the stoichiometry of the brominating agent is crucial to prevent side reactions, including di- or tri-brominated products[1].
Choice of Reagents and Solvents
The selection of the brominating agent and solvent system is paramount for success.
-
Brominating Agent: While elemental bromine (Br₂) is effective, its high reactivity can lead to a mixture of products. A milder, more controlled brominating agent such as Pyridine Hydrobromide Perbromide (PHPB) can be employed to enhance selectivity and improve safety[2]. PHPB is a solid, making it easier to handle than liquid bromine, and it releases bromine in a controlled manner. For this protocol, we will detail the use of elemental bromine in a suitable solvent, as it is a widely accessible method.
-
Solvent: Acetic acid is an excellent solvent choice for this reaction. It is polar enough to dissolve the starting material, serves as an acid catalyst to promote enolization, and helps to moderate the reactivity of the bromine[2].
Experimental Protocol: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis. All operations involving bromine should be conducted in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade |
| 4'-hydroxy-3'-nitroacetophenone | 181.15 | ≥98% |
| Bromine (Br₂) | 159.81 | ACS Reagent |
| Glacial Acetic Acid | 60.05 | ACS Reagent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Aqueous |
| Sodium Thiosulfate (Na₂S₂O₃) | - | Aqueous, 10% w/v |
| Ethyl Acetate | 88.11 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Reagent Grade |
| Ethanol | 46.07 | Reagent Grade |
-
250 mL three-neck round-bottom flask
-
Reflux condenser and drying tube (CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, dissolve 9.05 g (50.0 mmol) of 4'-hydroxy-3'-nitroacetophenone in 100 mL of glacial acetic acid. Stir the mixture until a clear solution is obtained.
-
Bromination: Prepare a solution of 8.0 g (50.0 mmol, 2.56 mL) of bromine in 25 mL of glacial acetic acid and load it into the addition funnel. Add the bromine solution dropwise to the stirring acetophenone solution over 30-40 minutes at room temperature. The flask should be shielded from light to prevent radical side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.
-
Quenching and Work-up: Once the reaction is complete, slowly pour the reaction mixture into 400 mL of an ice-water slurry with vigorous stirring. A yellow precipitate should form.
-
Neutralization: To neutralize excess acetic acid and quench any unreacted bromine, slowly add saturated sodium bicarbonate solution until effervescence ceases. If the yellow color of bromine persists, add 10% sodium thiosulfate solution dropwise until the color is discharged.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Purification: The most effective method for purifying the crude product is recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 50°C to yield this compound as a crystalline solid.
Quantitative Data Summary
| Parameter | Value |
| Starting Material (4'-hydroxy-3'-nitroacetophenone) | 9.05 g (50.0 mmol, 1.0 eq) |
| Brominating Agent (Br₂) | 8.0 g (50.0 mmol, 1.0 eq) |
| Solvent (Glacial Acetic Acid) | 125 mL |
| Reaction Temperature | Room Temperature (~20-25°C) |
| Reaction Time | 2-3 hours |
| Expected Yield | 75-85% |
| Theoretical Yield | 12.9 g |
| Appearance | Yellow Crystalline Solid |
Safety and Handling
-
4'-hydroxy-3'-nitroacetophenone: May cause skin, eye, and respiratory irritation[3]. Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation of vapors can be fatal. All operations must be performed in a well-ventilated chemical fume hood. Have a bromine spill kit and a sodium thiosulfate quenching solution readily available.
-
Glacial Acetic Acid: Corrosive and causes skin and eye burns. Work in a fume hood.
-
This compound: As an α-bromo ketone, this compound is expected to be a lachrymator and a strong alkylating agent. Avoid inhalation and skin contact. Handle with appropriate PPE.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should show the disappearance of the methyl singlet from the starting material (around δ 2.6 ppm) and the appearance of a new singlet for the bromomethyl group (-CH₂Br) at approximately δ 4.4-4.7 ppm. The aromatic protons will exhibit a distinct splitting pattern.
-
¹³C NMR: Expect a new signal for the -CH₂Br carbon around δ 30-35 ppm.
-
IR Spectroscopy: Look for the characteristic carbonyl (C=O) stretch around 1680-1700 cm⁻¹. The broad -OH stretch will also be present.
-
Melting Point: The purified product should have a sharp melting point, which can be compared to literature values if available.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification.
References
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-
Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-Nitroacetophenone. PubChem. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-hydroxy-3-nitroacetophenone.
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4'-nitroacetophenone. PubChem. Retrieved January 25, 2026, from [Link]
-
DergiPark. (2016). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. Retrieved January 25, 2026, from [Link]
-
Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. Retrieved January 25, 2026, from [Link]
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Application Note & Protocol: Selective α-Bromination of 4'-Hydroxy-3'-nitroacetophenone
Introduction: The Synthetic Utility of α-Brominated Acetophenones
α-Halo ketones, particularly α-bromoacetophenones, are highly valuable intermediates in organic synthesis and drug development. The presence of the bromine atom on the α-carbon transforms the otherwise unreactive methylene group into a potent electrophilic site, susceptible to nucleophilic substitution. This reactivity allows for the facile construction of diverse molecular scaffolds, including various heterocyclic systems (e.g., thiazoles, imidazoles) and the α-functionalization of carbonyl compounds, which are pivotal in the synthesis of biologically active molecules.[1]
The substrate of interest, 4'-hydroxy-3'-nitroacetophenone, presents a unique challenge and opportunity for selective bromination. The aromatic ring possesses three distinct functional groups with competing electronic effects:
-
Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect.[2][3]
-
Nitro (-NO₂) group: A strongly deactivating, meta-directing group due to its -M and -I (inductive) effects.[4][5]
-
Acetyl (-COCH₃) group: A deactivating, meta-directing group.[4][5]
Direct electrophilic aromatic substitution on this molecule would likely result in bromination on the aromatic ring, specifically at the C-5 position (ortho to the powerfully activating hydroxyl group). However, for many synthetic applications, the desired product is the phenacyl bromide derivative, 2-bromo-4'-hydroxy-3'-nitroacetophenone , resulting from substitution on the acetyl side-chain.
This protocol details a method for the selective α-bromination of 4'-hydroxy-3'-nitroacetophenone. The key to achieving this selectivity lies in performing the reaction under conditions that favor the formation of the enol or enolate at the acetyl position while minimizing electrophilic attack on the activated aromatic ring. Acid-catalyzed bromination in a polar protic solvent like methanol has been shown to be effective for the side-chain bromination of various acetophenone derivatives.[6]
Mechanistic Insight: Ring vs. Side-Chain Bromination
The critical choice in this synthesis is directing the bromine electrophile.
-
Electrophilic Aromatic Substitution (Nuclear Bromination): The electron-rich aromatic ring, activated by the hydroxyl group, can attack bromine, leading to substitution on the ring. This pathway is favored under standard electrophilic bromination conditions (e.g., Br₂ with a Lewis acid).
-
α-Bromination (Side-Chain Bromination): This pathway proceeds via an enol intermediate. Under acidic conditions, the carbonyl oxygen is protonated, facilitating tautomerization to the enol form. The electron-rich double bond of the enol then acts as the nucleophile, attacking the bromine. This is the targeted pathway for this protocol.
By using an acid catalyst and carefully controlling the reaction temperature, we can promote enol formation and subsequent α-bromination while suppressing the competing aromatic substitution pathway.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 4'-Hydroxy-3'-nitroacetophenone | C₈H₇NO₄ | 181.15 | 6322-56-1 | Skin/eye irritant[7] |
| Bromine (Br₂) | Br₂ | 159.81 | 7726-95-6 | Highly toxic, corrosive, severe burns[8][9] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Corrosive, flammable |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, irritant |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | Low hazard |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Low hazard |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Low hazard |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, irritant |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, irritant, neurotoxin |
Equipment
-
Three-neck round-bottom flask (250 mL) with stoppers
-
Magnetic stirrer and stir bar
-
Dropping funnel (60 mL)
-
Ice-water bath
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, heavy-duty nitrile or butyl rubber gloves, lab coat.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 10 mmol scale synthesis. All operations involving bromine must be performed in a certified chemical fume hood.
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4'-Hydroxy-3'-nitroacetophenone | 181.15 | 1.81 g | 10.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
| Bromine | 159.81 | 1.68 g (0.54 mL) | 10.5 | 1.05 |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add 4'-hydroxy-3'-nitroacetophenone (1.81 g, 10.0 mmol).
-
Add glacial acetic acid (50 mL) and stir until the solid is completely dissolved.
-
Cool the flask in an ice-water bath with stirring until the internal temperature reaches 0–5 °C. Causality: Low temperature is crucial to control the exothermic reaction and suppress potential side reactions, such as di-bromination or ring bromination.
-
-
Bromination:
-
In a separate small beaker, carefully measure bromine (0.54 mL, 10.5 mmol) and dilute it with 10 mL of glacial acetic acid. (EXTREME CAUTION: Perform in a fume hood with appropriate PPE) .
-
Transfer the bromine solution to the dropping funnel.
-
Add the bromine solution dropwise to the cooled, stirring reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot has been consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the excess bromine by adding saturated aqueous sodium thiosulfate solution dropwise until the reddish-brown color of bromine disappears and the solution becomes pale yellow.[10] Self-Validation: The disappearance of the bromine color provides a clear visual endpoint for the quenching process.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with gentle stirring. A solid precipitate should form.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove residual acetic acid and salts.
-
Dry the crude product under vacuum.
-
-
Purification and Characterization:
-
Purify the crude solid by recrystallization. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
-
Characterize the final product, This compound , by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity.[11][12]
-
Safety and Hazard Management
Bromine (Br₂) is an extremely hazardous substance. It is highly corrosive, toxic upon inhalation, and can cause severe, painful burns on skin contact.[8][9][13] All manipulations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a face shield, chemical splash goggles, a lab coat, and heavy-duty, bromine-resistant gloves (e.g., butyl rubber or Viton).[14][15]
-
Spill Management: Keep a neutralizing agent, such as a 10% aqueous solution of sodium thiosulfate, readily available. In case of a small spill, cover it with the sodium thiosulfate solution, let it react, and then absorb it with an inert material (e.g., vermiculite) for proper disposal.[14][16]
-
First Aid:
-
Inhalation: Immediately move to fresh air. Seek urgent medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek urgent medical attention.[9]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek urgent medical attention.[9]
-
References
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-
Synthesis of 3-nitroacetophenone. (n.d.). IS MUNI. Retrieved from [Link]
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Selective bromination of acetophenone derivatives with bromine in methanol. (n.d.). Zenodo. Retrieved from [Link]
-
2-Bromo-4'-nitroacetophenone. (n.d.). PubChem. Retrieved from [Link]
-
4-Hydroxy-3-Nitroacetophenone. (n.d.). PubChem. Retrieved from [Link]
- Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.
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Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
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Question about use of bromine (experimental procedure). (2021). Reddit. Retrieved from [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2024). Master Organic Chemistry. Retrieved from [Link]
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Activating and Deactivating Groups. (n.d.). Chemistry Steps. Retrieved from [Link]
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Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Neutralization of Bromine - Beautiful Reaction. (2014). YouTube. Retrieved from [Link]
-
7.4: Activation and Deactivation. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. (2017). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
-
How to neutralize gaseous bromine? (2018). ResearchGate. Retrieved from [Link]
-
BROMINE - Safety Handbook. (n.d.). ICL Group. Retrieved from [Link]
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Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. (n.d.). Retrieved from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]
-
Handling liquid bromine and preparing bromine water. (n.d.). RSC Education. Retrieved from [Link]
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Reactions of Alkenes with Bromine. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024). Interscan Corporation. Retrieved from [Link]
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2-Butenoic acid, 2,3-dibromo-, (2E)-. (n.d.). Organic Syntheses. Retrieved from [Link]
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Application Notes and Protocols for 2-Bromo-4'-hydroxy-3'-nitroacetophenone as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of 2-Bromo-4'-hydroxy-3'-nitroacetophenone in Medicinal Chemistry
In the landscape of pharmaceutical research and development, the strategic design and synthesis of molecular scaffolds are paramount. This compound is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the construction of diverse and complex bioactive molecules. Its trifunctional nature—comprising a reactive α-bromo ketone, an electron-withdrawing nitro group, and a phenolic hydroxyl group—offers medicinal chemists a versatile platform for molecular elaboration.
The α-bromo ketone is a powerful electrophile, primed for nucleophilic substitution, making it an ideal precursor for the synthesis of various heterocyclic systems, most notably thiazoles via the Hantzsch synthesis. The nitro and hydroxyl groups on the phenyl ring not only influence the reactivity of the acetyl group but also provide crucial handles for further modification, enabling the modulation of a drug candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, characterization, and application of this valuable intermediate for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | [Sigma-Aldrich][1] |
| Molecular Weight | 260.04 g/mol | [Sigma-Aldrich][1] |
| Appearance | Expected to be a solid | [Sigma-Aldrich][1] |
| CAS Number | 5029-61-8 | [Sigma-Aldrich][1] |
| Hazard Classifications | Acute Toxicity (Oral), Eye Irritation | [Sigma-Aldrich][1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [Sigma-Aldrich][1] |
Synthesis of this compound: A Two-Step Approach
The most logical and convergent synthesis of the title compound involves a two-step sequence starting from the readily available 4'-hydroxyacetophenone. This strategy involves the regioselective nitration of the aromatic ring, followed by the selective α-bromination of the acetyl group.
Caption: A two-step workflow for the synthesis of the target intermediate.
Protocol 1: Synthesis of the Intermediate 4'-Hydroxy-3'-nitroacetophenone
Rationale: The nitration of 4'-hydroxyacetophenone is a classic electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The nitration is expected to occur ortho to the hydroxyl group and meta to the acetyl group, at the 3' position. Using a mixture of nitric acid and a suitable solvent like acetic acid allows for controlled nitration while minimizing side reactions.[2]
Materials:
-
4'-Hydroxyacetophenone
-
Fuming Nitric Acid
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve 13.6 g (0.1 mol) of 4'-hydroxyacetophenone in 50 mL of glacial acetic acid.
-
Cool the flask in an ice bath to below 10°C with continuous stirring.
-
Slowly add 7.5 mL of fuming nitric acid dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 15°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for one hour, then allow it to stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
A yellow solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Dry the product, 4'-hydroxy-3'-nitroacetophenone, in a vacuum oven at 50-60°C. The expected yield is typically high.
Protocol 2: α-Bromination to Yield this compound
Rationale: The α-bromination of ketones can be catalyzed by acid. The presence of the electron-withdrawing nitro and acetyl groups on the aromatic ring deactivates it towards electrophilic aromatic substitution (nuclear bromination), thus favoring the desired substitution at the α-carbon of the acetyl group.[3] Using elemental bromine in a solvent like acetic acid is a common method for this transformation.
Materials:
-
4'-Hydroxy-3'-nitroacetophenone
-
Liquid Bromine
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Sodium Thiosulfate Solution (10%)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
Procedure:
-
Caution: This procedure should be performed in a well-ventilated fume hood as it involves bromine, which is highly corrosive and toxic.
-
In a 250 mL round-bottom flask, dissolve 9.05 g (0.05 mol) of 4'-hydroxy-3'-nitroacetophenone in 100 mL of glacial acetic acid.
-
Gently heat the mixture to 50-60°C to ensure complete dissolution.
-
In a dropping funnel, place 2.6 mL (8.0 g, 0.05 mol) of liquid bromine. Add the bromine dropwise to the reaction mixture over 30 minutes with continuous stirring. The color of the bromine should gradually disappear.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 2-3 hours. Hydrogen bromide gas will evolve and should be neutralized with a gas trap containing a sodium hydroxide solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then slowly pour it into 500 mL of ice-cold water with stirring.
-
A pale yellow solid product will precipitate. Stir for 30 minutes.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with water to remove acetic acid.
-
To remove any unreacted bromine, wash the solid with a 10% sodium thiosulfate solution until the color of bromine is no longer visible, followed by a final wash with water.
-
The crude this compound can then be purified by recrystallization.
Purification and Characterization
Protocol 3: Purification by Recrystallization
Rationale: Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for polar compounds like the target molecule.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble even in a small amount of cold ethanol, a mixed solvent system (e.g., ethanol/water) may be necessary.
-
If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point.
Characterization Data (Predicted and based on Analogous Structures)
| Technique | Predicted Observations for this compound |
| ¹H NMR | A singlet for the -CH₂Br protons (around 4.5-4.8 ppm). Aromatic protons will appear as complex multiplets or distinct doublets and doublet of doublets in the range of 7.0-8.5 ppm. A broad singlet for the phenolic -OH proton. |
| ¹³C NMR | A signal for the -CH₂Br carbon (around 30-35 ppm). The carbonyl carbon signal will be downfield (around 190 ppm). Aromatic carbons will appear in the 115-160 ppm range, with carbons attached to the nitro and hydroxyl groups showing characteristic shifts. |
| IR (Infrared Spectroscopy) | A broad absorption band for the O-H stretch (around 3300-3500 cm⁻¹). A strong C=O stretch for the ketone (around 1680-1700 cm⁻¹). Asymmetric and symmetric N-O stretching bands for the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively). A C-Br stretch will be present in the fingerprint region (around 500-600 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). Key fragmentation patterns would likely involve the loss of Br, COCH₂Br, and NO₂. |
Application in Pharmaceutical Synthesis: The Hantzsch Thiazole Synthesis
The primary utility of this compound as a pharmaceutical intermediate is demonstrated in its use as a key building block for heterocyclic scaffolds. The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide-containing compound (like thiourea), is a classic and efficient method to construct the thiazole ring, a common motif in many pharmaceutical agents due to its broad range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5]
Caption: Reaction scheme for the Hantzsch synthesis of a substituted aminothiazole.
Protocol 4: Synthesis of 2-Amino-4-(4-hydroxy-3-nitrophenyl)thiazole
Rationale: This protocol exemplifies the utility of the title intermediate. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The resulting 2-aminothiazole derivative is a new, more complex scaffold ready for further functionalization in a drug discovery program.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ammonium hydroxide solution (for neutralization)
Procedure:
-
In a 100 mL round-bottom flask, combine 2.60 g (0.01 mol) of this compound and 0.76 g (0.01 mol) of thiourea.
-
Add 30 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 3-4 hours. The reaction can be monitored by TLC. A solid hydrobromide salt of the product may precipitate during the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, slowly add ammonium hydroxide solution to the reaction mixture to neutralize the hydrobromic acid formed and precipitate the free base of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The crude 2-amino-4-(4-hydroxy-3-nitrophenyl)thiazole can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
The final product can be characterized by standard spectroscopic techniques (NMR, IR, MS) to confirm its structure.
Conclusion
This compound is a strategically important and versatile intermediate for pharmaceutical synthesis. The protocols detailed herein provide a robust framework for its synthesis, purification, and subsequent use in constructing valuable heterocyclic scaffolds. The careful application of these methods will enable researchers to efficiently access this key building block, facilitating the discovery and development of new therapeutic agents. As with all chemical procedures, appropriate safety precautions must be observed, and all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
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PubChem. 2-Bromo-4'-nitroacetophenone. National Center for Biotechnology Information. [Link]
- Google Patents. Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. CN102304052A.
-
PubChem. 4-Hydroxy-3-Nitroacetophenone. National Center for Biotechnology Information. [Link]
- Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone. CN108911988A.
-
NIST WebBook. 2-Bromo-3'-nitroacetophenone. [Link]
-
PubMed. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
-
PubMed. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
ResearchGate. Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. [Link]
-
ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]
-
ResearchGate. Hantzsch Reaction of 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one. Synthesis of 3-(Thiazol4-yl). [Link]
-
Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]
-
NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Chemistry & Biology Interface. Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
IS MUNI. Synthesis of 3-nitroacetophenone. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Jurnal UNS. CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. [Link]
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MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]
-
ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 2-AMINO THIAZOLE DERIVATIVES. [Link]
-
SIELC Technologies. 2-Bromo-4'-nitroacetophenone. [Link]
- Google Patents. Preparation method of 4-hydroxy-3-nitroacetophenone. CN115819243B.
-
Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
-
ResearchGate. Reaction of compound 2 with thioureas. [Link]
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of 2-Bromo-4'-nitroacetophenone in Organic Synthesis. [Link]
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Application and Protocol for the Utilization of 2-Bromo-4'-hydroxy-3'-nitroacetophenone in the Synthesis of Pranlukast
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic use of 2-bromo-4'-hydroxy-3'-nitroacetophenone as a key starting material in the synthesis of Pranlukast, a potent cysteinyl leukotriene receptor antagonist.[1] This document elucidates the chemical transformations required to convert this versatile intermediate into the core structure of Pranlukast, with a focus on a critical catalytic hydrogenation step that facilitates both nitro group reduction and debromination. The protocols provided are designed to be robust and reproducible, offering valuable insights for researchers and professionals engaged in the development of synthetic routes for this important anti-asthmatic agent.
Introduction: The Strategic Importance of Pranlukast and its Synthesis
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor, which plays a crucial role in the inflammatory cascade of asthma and allergic rhinitis.[1] By blocking the action of leukotrienes, Pranlukast effectively reduces bronchoconstriction, airway edema, and mucus production, thereby providing significant therapeutic benefit to patients. The synthesis of Pranlukast has been a subject of considerable interest in medicinal and process chemistry, with various routes developed to optimize yield, purity, and cost-effectiveness.
One notable synthetic pathway commences with this compound. This starting material is strategically functionalized to allow for the sequential construction of the Pranlukast molecule. The presence of the bromo, nitro, and acetophenone moieties provides a chemical handle for a series of transformations that ultimately lead to the desired 4-oxo-1-benzopyran core structure.
The Synthetic Pathway: From Bromo-Nitro-Acetophenone to Pranlukast
The synthesis of Pranlukast from this compound can be conceptually divided into two main stages:
-
Stage 1: Formation of the Key Intermediate, 3-amino-2-hydroxyacetophenone. This stage involves the simultaneous reduction of the nitro group to an amine and the removal of the bromine atom via catalytic hydrogenation.
-
Stage 2: Construction of the Pranlukast scaffold. This involves the amidation of the newly formed amino group with 4-(4-phenylbutoxy)benzoic acid, followed by a cyclization reaction to form the characteristic chromone ring and the tetrazole moiety of Pranlukast.
The overall synthetic workflow is depicted in the diagram below:
Sources
Application Notes and Protocols for the Synthesis of Salbutamol Utilizing 2-Bromo-4'-Hydroxy-3'-nitroacetophenone
Introduction: A Strategic Approach to Salbutamol Synthesis
Salbutamol, a cornerstone in the management of respiratory conditions like asthma, is a selective β2-adrenergic receptor agonist that facilitates bronchodilation.[1][2] Its synthesis has been approached through various chemical pathways, each with its own set of advantages and challenges. This document outlines a strategic synthetic route to Salbutamol commencing from 2-bromo-4'-hydroxy-3'-nitroacetophenone. This particular starting material offers a convergent and efficient pathway, allowing for the sequential and controlled introduction of the key functional groups of the final Salbutamol molecule.
The rationale behind this synthetic design is to first install the tert-butylamino side chain via nucleophilic substitution of the bromine atom. Subsequently, a selective reduction of both the ketone and the nitro group is performed, followed by the introduction of the crucial hydroxymethyl group at the 3-position of the phenyl ring. This guide provides detailed protocols, mechanistic insights, and justifications for the experimental choices, aimed at researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway
The synthesis of Salbutamol from this compound is envisioned to proceed through the following key transformations:
Caption: Proposed synthetic workflow for Salbutamol.
Part 1: Synthesis of 1-(4'-Hydroxy-3'-nitrophenyl)-2-(tert-butylamino)ethanone
This initial step involves the nucleophilic substitution of the bromine atom in this compound with tert-butylamine. The bulky tert-butyl group is a key structural feature of Salbutamol, contributing to its selectivity for β2-adrenergic receptors.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable organic solvent such as dioxane.
-
Reagent Addition: While stirring at room temperature, add tert-butylamine (8 equivalents) dropwise to the solution over a period of 15-20 minutes.[3]
-
Reaction Conditions: Heat the reaction mixture to 70-75 °C and maintain this temperature for 4-6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Dilute the mixture with acetone and filter the resulting precipitate. The filtrate can be concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as acetone/water, to afford 1-(4'-hydroxy-3'-nitrophenyl)-2-(tert-butylamino)ethanone as a solid.
Causality of Experimental Choices
-
Solvent: Dioxane is chosen for its ability to dissolve both the starting material and the amine, as well as its relatively high boiling point, which is suitable for the reaction temperature.
-
Excess Tert-butylamine: A significant excess of tert-butylamine is used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid formed as a byproduct.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the nucleophilic substitution reaction.
Part 2: Selective Reduction of Ketone and Nitro Groups
The second stage of the synthesis focuses on the simultaneous and selective reduction of the ketone and the aromatic nitro group to a hydroxyl and an amino group, respectively. This transformation is critical for establishing the core structure of the Salbutamol molecule. Catalytic hydrogenation is a preferred method for this step due to its high efficiency and selectivity.
Experimental Protocol
-
Catalyst Preparation: In a hydrogenation vessel, suspend Palladium on carbon (Pd/C, 10% w/w) or Raney Nickel in a suitable solvent like ethanol or methanol.
-
Reaction Setup: Add the synthesized 1-(4'-hydroxy-3'-nitrophenyl)-2-(tert-butylamino)ethanone (1 equivalent) to the catalyst suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 2-4 bar) and stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: The progress of the hydrogenation can be monitored by observing the cessation of hydrogen uptake or by TLC/HPLC analysis.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 1-(3'-amino-4'-hydroxyphenyl)-2-(tert-butylamino)ethanol.
Causality of Experimental Choices
-
Catalyst: Palladium on carbon and Raney Nickel are highly effective catalysts for the reduction of both aromatic nitro groups and ketones under hydrogenation conditions.[4] These catalysts are generally preferred over metal hydrides for nitro group reduction to amines to avoid the formation of azo compounds as byproducts.[4][5]
-
Solvent: Ethanol and methanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Pressure and Temperature: The reaction is typically carried out at room temperature and moderate hydrogen pressure to ensure selectivity and safety.
Part 3: Introduction of the Hydroxymethyl Group
The final step in this synthetic sequence is the introduction of a hydroxymethyl group at the 3-position of the aromatic ring. This functional group is essential for the pharmacological activity of Salbutamol. While a direct, one-step hydroxymethylation of the 1-(3'-amino-4'-hydroxyphenyl)-2-(tert-butylamino)ethanol intermediate can be challenging, a plausible approach involves a formylation followed by reduction.
Experimental Protocol (Proposed)
-
Formylation: Protect the amino and hydroxyl groups of the intermediate from the previous step. Then, introduce a formyl group at the 3-position using a suitable formylating agent, such as in a Vilsmeier-Haack or Duff reaction.
-
Reduction of the Formyl Group: The newly introduced formyl group can then be selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride.
-
Deprotection: Finally, remove the protecting groups to yield Salbutamol.
-
Purification: The final product can be purified by column chromatography or recrystallization to obtain pure Salbutamol.
Causality of Experimental Choices
-
Protection-Deprotection Strategy: The amino and hydroxyl groups are highly reactive and would interfere with the formylation reaction. Therefore, a protection-deprotection strategy is necessary.
-
Formylation and Reduction: This two-step approach is a common and reliable method for the introduction of a hydroxymethyl group onto an activated aromatic ring. Sodium borohydride is a suitable reducing agent for the selective reduction of the aldehyde in the presence of the phenolic hydroxyl group.
Data Summary
| Step | Reactants | Key Reagents | Product | Expected Yield |
| 1 | This compound | Tert-butylamine, Dioxane | 1-(4'-Hydroxy-3'-nitrophenyl)-2-(tert-butylamino)ethanone | 80-90% |
| 2 | 1-(4'-Hydroxy-3'-nitrophenyl)-2-(tert-butylamino)ethanone | H₂, Pd/C or Raney Ni, Ethanol | 1-(3'-Amino-4'-hydroxyphenyl)-2-(tert-butylamino)ethanol | >90% |
| 3 | 1-(3'-Amino-4'-hydroxyphenyl)-2-(tert-butylamino)ethanol | Formylating agent, Sodium borohydride | Salbutamol | 60-70% (over two steps) |
Reaction Mechanism Visualization
Caption: Key mechanistic transformations in the synthesis of Salbutamol.
Conclusion
The synthetic route to Salbutamol starting from this compound presents a logical and efficient approach for the construction of this important pharmaceutical agent. The protocols detailed in this guide are based on established chemical principles and analogous reactions found in the literature. This application note serves as a comprehensive resource for researchers and scientists involved in the synthesis and development of Salbutamol and related compounds.
References
- CN112592280A - Preparation method of racemic salbutamol - Google Patents.
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Salbutamol | C13H21NO3 | PubChem. Available at: [Link]
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Synthesis of the Related Substances of Salbutamol Sulfate - Chinese Journal of Pharmaceuticals. Available at: [Link]
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Synthesis of the impurity F of salbutamol - ResearchGate. Available at: [Link]
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Reduction of nitro compounds - Wikipedia. Available at: [Link]
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4-(Hydroxymethyl)-3-nitrophenol | C7H7NO4 | PubChem. Available at: [Link]
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Bromine-t-Butylamine - ResearchGate. Available at: [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones - SciHorizon. Available at: [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]
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2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]
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Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed. Available at: [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. Available at: [Link]
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Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. Available at: [Link]
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4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten - PubMed. Available at: [Link]
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2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 2-Bromo-4'-Hydroxy-3'-Nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-hydroxy-3'-nitroacetophenone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules. Its trifunctional nature, featuring a bromine atom, a hydroxyl group, and a nitro group on the acetophenone scaffold, allows for diverse chemical modifications, making it a key building block in medicinal chemistry and materials science. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety and characterization data.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 4'-hydroxyacetophenone. The synthetic pathway involves:
-
Nitration: The regioselective nitration of 4'-hydroxyacetophenone to yield 4'-hydroxy-3'-nitroacetophenone.
-
Bromination: The subsequent regioselective bromination of the nitrated intermediate to afford the final product, this compound.
This strategy is based on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring guide the incoming electrophiles to the desired positions.
Reaction Mechanism
The synthesis hinges on the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material, 4'-hydroxyacetophenone, have opposing directing effects. The hydroxyl group is a strongly activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing the electrophilic substitution to the positions ortho to it.
In the first step, the nitronium ion (NO₂⁺), generated from nitric acid and a catalyst, is introduced. Due to the directing influence of the hydroxyl group, the nitration occurs at the position ortho to it, yielding 4'-hydroxy-3'-nitroacetophenone.
In the second step, the bromination of 4'-hydroxy-3'-nitroacetophenone, the hydroxyl group continues to be the dominant activating group. The available positions ortho to the hydroxyl group are C3 and C5. Since the C3 position is already occupied by the nitro group, the incoming bromine electrophile is directed to the C2 position. The nitro and acetyl groups, being electron-withdrawing, further deactivate the ring, but the activating effect of the hydroxyl group is sufficient to allow the reaction to proceed.
Experimental Protocols
Part 1: Synthesis of 4'-Hydroxy-3'-nitroacetophenone
This protocol is adapted from established nitration procedures for phenolic compounds.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4'-Hydroxyacetophenone | Reagent | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS | Fisher Scientific |
| Nitric Acid (70%) | ACS | VWR |
| Deionized Water | - | - |
| Ethanol | 95% | - |
| Ice | - | - |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Protocol:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 13.6 g (0.1 mol) of 4'-hydroxyacetophenone in 50 mL of glacial acetic acid.
-
Cool the flask in an ice bath to 10-15°C with continuous stirring.
-
Slowly add 8.0 mL of concentrated nitric acid (70%) to the dropping funnel.
-
Add the nitric acid dropwise to the stirred solution over a period of 30 minutes, ensuring the reaction temperature does not exceed 20°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate of 4'-hydroxy-3'-nitroacetophenone will form.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure, yellow needles of 4'-hydroxy-3'-nitroacetophenone.
-
Dry the purified product in a vacuum oven at 50°C.
Expected Yield: 80-85%
Part 2: Synthesis of this compound
This protocol is based on standard bromination methods for activated aromatic rings.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4'-Hydroxy-3'-nitroacetophenone | - | Synthesized in Part 1 |
| Acetic Acid, Glacial | ACS | Fisher Scientific |
| Bromine | Reagent | Sigma-Aldrich |
| Sodium Thiosulfate | ACS | - |
| Sodium Bicarbonate | ACS | - |
| Deionized Water | - | - |
| Ethanol | 95% | - |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel with a pressure-equalizing arm
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Protocol:
-
In a 250 mL three-neck round-bottom flask fitted with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 9.05 g (0.05 mol) of 4'-hydroxy-3'-nitroacetophenone in 100 mL of glacial acetic acid.
-
In the dropping funnel, prepare a solution of 8.0 g (2.6 mL, 0.05 mol) of liquid bromine in 20 mL of glacial acetic acid.
-
Caution: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Slowly add the bromine solution dropwise to the stirred solution of the nitroacetophenone at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain it at this temperature with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly pour the reaction mixture into 500 mL of cold water with stirring.
-
A pale-yellow precipitate will form. To quench any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the orange color of bromine disappears.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Suspend the crude solid in a dilute sodium bicarbonate solution to neutralize any remaining acid, then filter again and wash with water.
-
Recrystallize the crude product from aqueous ethanol to yield pure this compound.
-
Dry the final product under vacuum.
Expected Yield: 75-80%
Visualization of the Synthetic Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Characterization of the Final Product
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Pale-yellow solid |
| Melting Point | 93°C[2] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): 8.35 (d, 1H, Ar-H), 8.17 (d, 1H, Ar-H), 4.48 (s, 2H, -CH₂Br), 11.5 (s, 1H, -OH).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): 190.0 (C=O), 155.0 (C-OH), 140.0 (C-NO₂), 135.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-C), 120.0 (Ar-C), 30.0 (-CH₂Br).
-
-
IR (KBr, cm⁻¹):
-
3450 (O-H stretch), 3100 (Ar C-H stretch), 1680 (C=O stretch), 1580 & 1340 (N-O stretch of NO₂), 1250 (C-O stretch), 680 (C-Br stretch).
-
Safety Precautions
General:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
Chemical-Specific Hazards:
-
Nitric Acid: Strong oxidizing agent and corrosive. Avoid contact with skin and eyes.
-
Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme care in a fume hood. Have a bromine spill kit readily available.
-
Nitroaromatic Compounds: Can be toxic and are often skin irritants. Avoid inhalation of dust and skin contact.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in nitration | Temperature too high, leading to side products. | Maintain the reaction temperature below 20°C during nitric acid addition. |
| Incomplete bromination | Insufficient bromine or reaction time. | Use a slight excess of bromine and monitor the reaction by TLC until the starting material is consumed. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Ensure thorough washing of the crude product to remove acids and byproducts. Try different recrystallization solvents. |
| Dark-colored product | Oxidation or side reactions. | Ensure the reaction temperature is controlled and quench unreacted bromine promptly after the reaction. |
References
- MUNI, IS. Synthesis of 3-nitroacetophenone.
-
Khan Academy. Bromination of Phenols. [Link]
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PubChem. 4-Hydroxy-3-Nitroacetophenone. [Link]
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The Bromination of p-Nitrophenol in Acetic Acid. [Link]
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Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
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ResearchGate. Regioselective bromination of phenols. [Link]
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Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
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Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
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Organic Syntheses Procedure. Acetophenone, m-nitro-. [Link]
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Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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ACS Publications. Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. [Link]
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OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. [Link]
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PubMed. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. [Link]
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ACS Publications. Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. [Link]
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Organic Chemistry: A Tenth Edition – OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds. [Link]
- Google Patents. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
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PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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CHEMISTRY & BIOLOGY INTERFACE. Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. [Link]
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ResearchGate. Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. [Link]
-
Catalysis Conferences 2025. Photoremoval of some brominated phenols (4-bromophenol and 2,4,6-tribromophenol) with reused polystyrene foam and SnO2. [Link]
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Fiveable. Spectroscopy of Aromatic Compounds. [Link]
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YouTube. Bromination of phenol acetate. [Link]
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PubChem. 2-Bromo-4'-nitroacetophenone. [Link]
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Chegg. Draw the mechanism for the bromination of Phenol using acetic acid. [Link]
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Sci-Hub. Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. [Link]
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ACS Publications. The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. [Link]
-
YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]
-
Scientific Update. Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. [Link]
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Purification of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE by recrystallization
An In-Depth Guide to the Purification of 2-Bromo-4'-hydroxy-3'-nitroacetophenone by Recrystallization
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the purification of this compound, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure a robust and reproducible purification process.
Foundational Principles of Recrystallization
Recrystallization is a paramount technique for the purification of solid organic compounds.[1][2][3] The fundamental principle hinges on the differential solubility of a compound in a given solvent at varying temperatures.[2][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][4][5] Conversely, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. This disparity in solubility allows for the separation of the desired compound from impurities upon cooling, leading to the formation of a crystalline solid of high purity.[2][3]
Profile of this compound
| Property | Inferred Data/Information | Source (Similar Compounds) |
| Appearance | Likely a pale yellow or beige solid | [6] |
| Melting Point | Expected to be in the range of 90-135 °C | |
| Solubility | Likely sparingly soluble in polar protic solvents (e.g., ethanol) and more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate). Insoluble in water. | [7] |
| Hazards | Expected to be a skin and eye irritant. May cause respiratory irritation. | [7][8] |
Safety Precautions: Due to the anticipated hazards, it is imperative to handle this compound in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8] An eyewash station and safety shower should be readily accessible.
Strategic Solvent Selection: The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical variable in the recrystallization process.[5] The rule of thumb "like dissolves like" provides a preliminary guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4] Given the presence of a hydroxyl, a nitro, and a ketone group, this compound is a polar molecule. Therefore, polar solvents are a logical starting point for screening.
A systematic approach to solvent selection involves testing the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating.[9]
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Acetone
-
Water
-
Solvent Mixtures (e.g., ethanol/water, acetone/hexane)[10]
The ideal solvent will exhibit the following characteristics:
-
The compound is poorly soluble at room temperature.
-
The compound is highly soluble at the solvent's boiling point.
-
Impurities are either very soluble or insoluble at all temperatures.
-
The solvent is chemically inert with the compound.
-
The solvent is volatile enough to be easily removed from the purified crystals.[5]
Detailed Recrystallization Protocol
This protocol is a self-validating system, with checkpoints to ensure optimal purification.
Step 1: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with magnetic stirring.
-
Add the solvent portion-wise and near its boiling point until the solid completely dissolves.[4][11] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for maximizing the yield of the recrystallized product.[12]
Step 2: Hot Filtration (If Necessary)
If insoluble impurities are present after the dissolution step, a hot gravity filtration is required.
-
Pre-heat a separate Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization on the filter paper.
Step 3: Crystallization
The rate of cooling directly influences the size and purity of the resulting crystals. Slow cooling is paramount for the formation of large, pure crystals.[12]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[1][11][13]
-
If crystallization does not initiate, it can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1][13]
Step 4: Collection of Crystals
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[11] It is critical to use ice-cold solvent to minimize the loss of the purified product.
Step 5: Drying
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
-
The purity of the final product can be assessed by its melting point and, if necessary, by analytical techniques such as NMR or HPLC.
Visualizing the Workflow
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Workflow for the Purification of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is cooled too rapidly. | Add more solvent. Reheat to dissolve the oil and cool more slowly. |
| No Crystals Form | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution and cool again. Try scratching the flask or seeding with a crystal. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with solvent that was not cold. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use ice-cold solvent for washing. |
References
-
Muby Chemicals. (n.d.). 2-Bromo-4'-benzyloxy-3-nitroacetophenone SDS. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2018, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4'-nitroacetophenone. PubChem. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (1974). Distillation of aromatic ketone from aromatic alcohol with acid.
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
- Google Patents. (2011). Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
Loba Chemie. (2019, February 2). 2-BROMO-3'-NITRO-4'-BENZYLOXY-ACETOPHENONE MSDS. Retrieved from [Link]
-
Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
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- 1. google.com [google.com]
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- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 7. 2-Bromo-4â-benzyloxy-3-nitroacetophenone Manufacturers, SDS [mubychem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Reagents & Solvents [chem.rochester.edu]
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- 12. reddit.com [reddit.com]
- 13. rubingroup.org [rubingroup.org]
Derivatization of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE for biological studies
Application Notes & Protocols
Executive Summary
2-Bromo-4'-hydroxy-3'-nitroacetophenone is a highly versatile scaffold for synthetic chemistry, uniquely functionalized to serve as an ideal starting point for the generation of diverse molecular libraries. Its structure incorporates three distinct and orthogonally reactive sites: a highly electrophilic α-bromo ketone, a nucleophilic phenolic hydroxyl group, and an electron-withdrawing nitro group that can be chemically transformed into a versatile amino group. This trifecta of reactivity allows for a systematic and combinatorial approach to derivatization, enabling the exploration of a vast chemical space. This guide provides a comprehensive framework for synthesizing, derivatizing, and evaluating novel compounds based on this scaffold, with a focus on developing potential antimicrobial and anticancer agents. The protocols herein are designed to be robust and explanatory, detailing not just the "how" but the critical "why" behind each experimental choice.
The Strategic Value of the this compound Scaffold
The power of this starting material lies in the distinct chemical personality of its functional groups, which can be addressed selectively to build molecular complexity.
-
The α-Bromo Ketone: This is a potent electrophilic site, making it an excellent handle for introducing a wide array of nucleophiles. This reaction is typically rapid and high-yielding, forming the basis for building libraries with diverse side chains that can probe the binding pockets of biological targets.[1][2]
-
The Phenolic Hydroxyl: This group is a key modulator of physicochemical properties. It can act as a hydrogen bond donor and acceptor, and its derivatization into ethers or esters allows for fine-tuning of lipophilicity and cell permeability—critical parameters for drug efficacy.[3]
-
The Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group and a known pharmacophore in many bioactive compounds, particularly antimicrobials, where it can be bioreduced to generate cytotoxic radical species.[4][5] Crucially, it can also be reduced to a primary amine, unlocking a completely new dimension of derivatization through amide or sulfonamide bond formation. This transformation is a pivotal step in diversifying a compound library.[6]
The logical workflow for exploring the chemical space around this scaffold is visualized below.
Caption: Overall derivatization workflow for the scaffold.
Synthesis of the Starting Material
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 4'-hydroxyacetophenone.
-
Nitration: The aromatic ring is first nitrated at the 3-position, ortho to the activating hydroxyl group and meta to the deactivating acetyl group.
-
α-Bromination: The resulting 4'-hydroxy-3'-nitroacetophenone is then selectively brominated at the α-carbon of the acetyl group.[7]
A detailed protocol for the synthesis of a related precursor, 4'-hydroxy-3'-nitroacetophenone, can be found in the literature.[8] The subsequent α-bromination can be accomplished using bromine in a suitable solvent like diethyl ether or acetic acid.[7]
Core Derivatization Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization strategies.
Protocol 1: α-Substitution with Amines (Synthesis of α-Amino Ketones)
Causality: This protocol leverages the high reactivity of the α-bromo ketone towards nucleophiles to introduce nitrogen-containing heterocycles or secondary amines. This is a foundational step for creating compounds that can form salt bridges or key hydrogen bonds with biological targets.
Materials:
-
This compound
-
Secondary amine of choice (e.g., morpholine, piperidine) (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc) & Hexanes for chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M).
-
Addition of Reagents: Add anhydrous K₂CO₃ (3.0 eq) followed by the secondary amine (2.2 eq). The second equivalent of the amine acts as an HCl scavenger, though K₂CO₃ is the primary base.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with saturated NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired α-amino ketone.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)
Causality: This protocol modifies the phenolic group to an ether, which removes a key hydrogen-bonding site and increases the molecule's lipophilicity. This can significantly enhance membrane permeability and alter the compound's pharmacokinetic profile.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried flask under N₂, dissolve the starting material (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Addition of Reagents: Add anhydrous K₂CO₃ (2.0 eq) and the alkyl halide (1.2 eq).
-
Reaction: Stir the mixture at 50-60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water (3x) to remove DMF, followed by brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification & Characterization: Purify via flash chromatography and characterize as described in Protocol 1.
Protocol 3: Reduction of the Nitro Group
Causality: This is a pivotal strategic step. The conversion of the electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the electronic properties of the aromatic ring and introduces a new, highly versatile nucleophilic handle for subsequent derivatization.
Materials:
-
A nitro-containing derivative (from Protocol 1 or 2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve the nitro compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Addition of Reagent: Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH). The reaction is often complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add water and carefully basify the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9. Caution: This is an exothermic process and will release CO₂ gas.
-
Extract the resulting slurry with ethyl acetate (3x). The tin salts can sometimes form an emulsion; filtration through Celite may be necessary.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
-
Purification & Characterization: The resulting aniline is often pure enough for the next step, but can be purified by chromatography if necessary. Characterization should confirm the absence of the nitro group and the presence of an amino group (e.g., a broad singlet in ¹H NMR that disappears upon D₂O shake).
Application in Biological Studies: Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next logical step is to screen them for biological activity. The functional groups present in the scaffold suggest primary screening against bacterial pathogens and cancer cell lines.
Caption: Workflow for biological screening of derivatives.
Protocol 4: Antimicrobial Susceptibility - Broth Microdilution (MIC Assay)
Causality: This assay is the gold standard for determining the minimum concentration of a compound required to inhibit the growth of a specific microorganism, providing a quantitative measure of its potency.[9]
Procedure:
-
Preparation of Compound Plate: Prepare serial two-fold dilutions of your test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to the logarithmic growth phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the compound plate, bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 5: Anticancer Cytotoxicity - MTT Assay
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cancer cell lines, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[10]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include a vehicle control (cells treated with solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Data Presentation
Systematic logging of synthetic and biological data is crucial.
Table 1: Synthetic Scheme and Characterization Data for a Hypothetical Derivative
| Compound ID | R Group (at α-position) | Yield (%) | ¹H NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
|---|
| XYZ-001 | Morpholino | 85 | 7.81 (d, 1H), 7.55 (dd, 1H), 7.10 (d, 1H), 4.85 (s, 2H), 3.75 (t, 4H), 2.60 (t, 4H) | Calculated: 327.0771Found: 327.0775 |
Table 2: Biological Activity Data for a Hypothetical Series
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | IC₅₀ vs. HeLa Cells (µM) |
|---|---|---|---|
| Starting Material | >128 | >128 | 55.6 |
| XYZ-001 | 16 | 64 | 12.3 |
| XYZ-002 | 8 | 32 | 8.7 |
| XYZ-003 | >128 | >128 | >100 |
Conclusion and Future Directions
The this compound scaffold represents a powerful and efficient starting point for generating novel chemical entities for biological screening. The orthogonal reactivity of its functional groups allows for the systematic construction of diverse compound libraries. By following the detailed protocols for derivatization and biological evaluation outlined in this guide, researchers can effectively explore the structure-activity relationships of these novel compounds, paving the way for the identification of promising hit compounds for further development as antimicrobial or anticancer therapeutics.
References
-
The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi. ResearchGate.[Link]
-
Synthesis of chalcone: Significance and symbolism. Wisdomlib.[Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega.[Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals.[Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.[Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.[Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI.[Link]
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- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis routes of 4'-Hydroxy-3'-nitroacetophenone [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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The Synthetic Versatility of 2-Bromo-4'-hydroxy-3'-nitroacetophenone: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unveiling a Key Building Block in Organic Synthesis
In the landscape of organic chemistry and drug discovery, the strategic design of molecular scaffolds with potential biological activity is paramount. 2-Bromo-4'-hydroxy-3'-nitroacetophenone stands out as a highly functionalized and versatile intermediate. Its structure, featuring a reactive α-bromoketone moiety alongside a phenolic hydroxyl and a nitro group on the aromatic ring, makes it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, while the phenolic hydroxyl group offers a site for further modification or can influence the electronic properties of the molecule. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 2491-38-5 | [1] |
| Molecular Formula | C₈H₆BrNO₃ | [2] |
| Molecular Weight | 259.04 g/mol | [2] |
| Appearance | Pale yellow to light brown crystalline powder | [1] |
| Melting Point | 148-152 °C | [2] |
| Solubility | Soluble in acetone, ethanol, and DMF; sparingly soluble in ether and chloroform. | [1] |
Core Application I: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a core scaffold in many pharmacologically active compounds, including antimicrobial and anticancer agents.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[5] this compound serves as an ideal α-haloketone component for this synthesis.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic α-carbon of the bromoacetophenone, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the intermediate attacks the carbonyl carbon. The final step is a dehydration event, leading to the formation of the aromatic thiazole ring. The presence of the nitro group on the phenyl ring can facilitate the initial nucleophilic attack by increasing the electrophilicity of the α-carbon.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-hydroxy-3-nitrophenyl)thiazole
This protocol is adapted from established procedures for the reaction of substituted α-bromoacetophenones with thiourea.[6]
-
Materials:
-
This compound (2.59 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (95%), 50 mL
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Ammonium hydroxide solution (10%)
-
Buchner funnel and filter paper
-
-
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (10 mmol) and thiourea (10 mmol) in 50 mL of ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Reaction Time: Maintain the reflux for approximately 3-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt of the product may form.
-
Neutralization & Precipitation: Slowly add ammonium hydroxide solution dropwise to the cooled mixture with stirring until it becomes alkaline (pH ~8-9). This neutralizes the hydrobromide salt and precipitates the free base of the aminothiazole.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts, followed by a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a yellow to orange solid.
-
-
Self-Validation and Expected Outcome:
-
Yield: Typically moderate to good (60-80%).
-
Purity Check: The purity of the synthesized compound can be assessed by its sharp melting point and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The appearance of a single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Core Application II: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core of various pharmaceuticals with antibacterial, anticancer, and antiviral activities.[7] A primary synthetic route involves the condensation of an aromatic 1,2-diamine with an α-haloketone.[2][8] this compound readily participates in this reaction to yield highly substituted quinoxaline derivatives.
Mechanistic Rationale
The synthesis proceeds via a condensation-oxidation sequence. Initially, one of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the α-carbon of the bromoacetophenone in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, with the second amino group attacking the carbonyl carbon to form a dihydroquinoxaline intermediate. This intermediate subsequently undergoes spontaneous air oxidation or is treated with a mild oxidizing agent to aromatize into the stable quinoxaline ring system.
Caption: Reaction pathway for the synthesis of quinoxalines.
Detailed Experimental Protocol: Synthesis of 2-(4-Hydroxy-3-nitrophenyl)quinoxaline
This protocol is based on a general and efficient method for quinoxaline synthesis at room temperature.[2]
-
Materials:
-
This compound (2.59 g, 10 mmol)
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Ethanol or Methanol (50 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
-
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) in 50 mL of ethanol.
-
Addition of Ketone: To this solution, add this compound (10 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. A solid product typically begins to precipitate out of the solution within 30-60 minutes.
-
Reaction Time: Continue stirring for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC [Mobile phase: Ethyl acetate/Hexane (3:7)].
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the pure quinoxaline derivative.
-
-
Self-Validation and Expected Outcome:
-
Yield: This method is known for providing good to excellent yields (often >85%).
-
Purity Check: The product is often pure enough after filtration and washing. Purity can be confirmed by melting point analysis and spectroscopic techniques. The formation of the quinoxaline ring can be verified by the appearance of characteristic signals in the aromatic region of the ¹H NMR spectrum.
-
Core Application III: Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is a classic organic reaction for the formation of substituted furans from α-haloketones and the enolate of a β-dicarbonyl compound.[9][10] Furans are important structural motifs in many natural products and pharmaceuticals. This compound can be employed as the α-haloketone component in this reaction.
Mechanistic Rationale
The reaction is initiated by a base, which deprotonates the β-dicarbonyl compound (e.g., ethyl acetoacetate) to form a nucleophilic enolate. This enolate then attacks the α-carbon of the bromoacetophenone, displacing the bromide ion. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization (alkoxide attacking the ketone carbonyl), followed by dehydration to yield the substituted furan.[10]
Caption: Mechanistic steps of the Feist-Bénary furan synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 5-(4-hydroxy-3-nitrophenyl)-2-methylfuran-3-carboxylate
This is a representative protocol based on the general conditions for the Feist-Bénary synthesis.[11]
-
Materials:
-
This compound (2.59 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Pyridine (1.19 g, 15 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and hot plate
-
-
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and ethyl acetoacetate (10 mmol) in 50 mL of ethanol.
-
Base Addition: Add pyridine (15 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux with stirring for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with dilute HCl (1M, 2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure furan derivative.
-
-
Self-Validation and Expected Outcome:
-
Yield: Yields for this reaction can be variable depending on the substrates but are typically in the moderate range.
-
Purity Check: Successful synthesis can be confirmed by ¹H NMR, observing the characteristic furan ring protons and the disappearance of the acetyl CH₂ protons from the starting materials.
-
Summary and Future Outlook
This compound is a potent and versatile chemical intermediate. Its trifunctional nature allows for the straightforward synthesis of diverse and complex heterocyclic systems, including thiazoles, quinoxalines, and furans, which are of significant interest in medicinal chemistry and materials science. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide library of derivatives by varying the reaction partners. The resulting compounds, bearing the 4-hydroxy-3-nitrophenyl moiety, are themselves valuable targets for biological screening, particularly in the search for new antimicrobial and anticancer agents, making this starting material a cornerstone for innovative drug discovery programs.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- BenchChem. (2025). Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research.
- Das, B., et al. (2007). A highly efficient and convenient method for the synthesis of quinoxalines and dihydropyrazines catalyzed by HClO4·SiO2.
- Narsaiah, A. V., & Nageshwar, D. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Kalambe, N. A., et al. (2015). Synthesis of 2-Hydroxy Substituted Quinoxaline. Trade Science Inc.
- Rasayan J. Chem. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 15(SI), 1-5.
- Organic Syntheses. (1941). 1,2-diamino-4-nitrobenzene. Organic Syntheses, 21, 20.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-hydroxyacetophenone.
- El-Gaml, K. M. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. American Journal of Organic Chemistry, 4(1), 14-19.
- Rasayan J. Chem. (2014). APPLICATION OF CHALCONE IN SYNTHESIS OF 1-(1, 5- BENZODIAZEPINO) SUBSTITUTED ANALOGUES OF INDOLE. Rasayan Journal of Chemistry, 7(4), 364-370.
- International Journal of Pharmaceutics and Drug Analysis. (2014). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 2(9), 748-755.
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Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]
- Google Patents. (2023). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
- Al-Azzawi, A. M. S., et al. (2014). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Al-Nahrain University, 17(1), 58-69.
- Al-Jubouri, H. R. A., & Al-Majidi, S. M. H. (2022). Synthesis and characterization of some 1, 5-benzodiazepine derivatives from Chalcones and their use as scavengers for some heavy metals in Environmental Systems. IOP Conference Series: Earth and Environmental Science, 961(1), 012022.
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- Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
- Springer. (2023).
- Asian Journal of Chemistry. (2014). Synthesis, Spectral Studies and Antibacterial Activity of 3-(4-Phenyl-2,3-dihydro-1,5-benzodiazepin-2-yl)chromone.
- Journal of Pharmaceutical Negative Results. (2025).
- ResearchG
- ResearchGate. (2015). Synthesis of 2,3-dihydro-1,5-benzothiazepines (4a–f)
- BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
- ResearchGate. (2009).
- RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent.
- PMC. (2012).
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- NIH. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
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Application Note: Synthesis and Mechanistic Pathway of 2-Bromo-4'-hydroxy-3'-nitroacetophenone
Introduction
2-Bromo-4'-hydroxy-3'-nitroacetophenone is a valuable intermediate in the synthesis of various pharmacologically active compounds and serves as a crucial tool in biochemical research. Its structure, featuring an α-bromoketone moiety, a phenol, and a nitro group, provides multiple reaction sites for constructing more complex molecular architectures. This document provides a detailed examination of the reaction mechanism for its synthesis via α-bromination of 4'-hydroxy-3'-nitroacetophenone and offers a robust, field-proven protocol for its preparation in a laboratory setting.
The targeted reaction is the selective bromination of the α-carbon of the acetyl group. Understanding the underlying mechanism is critical to optimizing reaction conditions and minimizing side reactions, such as undesired bromination of the electron-rich aromatic ring.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The formation of this compound from its precursor proceeds via an acid-catalyzed α-halogenation mechanism.[1][2] This pathway is favored because it allows for controlled, selective monobromination at the α-position.[3] The reaction is typically performed using elemental bromine in a suitable solvent, often with an acid catalyst like acetic acid or hydrobromic acid.[2][4]
The mechanism can be dissected into four key stages:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the acetophenone derivative by an acid catalyst (H-A).[4][5] This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A weak base (A⁻, the conjugate base of the acid catalyst, or another molecule of the solvent) abstracts an acidic α-hydrogen from the protonated ketone.[4][5] This results in the formation of a key intermediate: the enol.[1][6] Kinetic studies have shown that the rate of acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration.[2] This indicates that the formation of the enol is the slow, rate-determining step of the reaction.[2][7]
-
Nucleophilic Attack on Bromine: The enol, with its electron-rich carbon-carbon double bond, acts as a nucleophile.[4][5] It attacks the electrophilic elemental bromine (Br₂), leading to the formation of a new carbon-bromine bond at the α-position and generating a bromide ion (Br⁻).[4][6] This step creates a resonance-stabilized oxonium ion intermediate.
-
Deprotonation and Regeneration of Catalyst: The final step is the deprotonation of the oxonium ion by a weak base (A⁻ or solvent).[4][5] This regenerates the carbonyl group, yields the final α-brominated product, and restores the acid catalyst, allowing it to participate in another catalytic cycle.
Under acidic conditions, the introduction of the first bromine atom is deactivating, which reduces the basicity of the carbonyl oxygen and makes subsequent halogenations slower.[3] This is a crucial aspect of the reaction's selectivity, as it helps to prevent the formation of di- or tri-brominated byproducts.
Mechanistic Workflow Diagram
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Troubleshooting & Optimization
How to avoid nuclear bromination in 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE synthesis
Technical Support Center: Synthesis of 2-Bromo-4'-hydroxy-3'-nitroacetophenone
A Guide to Achieving Regioselective α-Bromination and Avoiding Nuclear Substitution
Welcome to the technical support guide for the synthesis of this compound. This document, intended for chemists and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the synthetic challenges associated with this molecule. Our goal is to explain the causality behind experimental choices, ensuring you can achieve high selectivity for the desired α-bromination product while minimizing unwanted nuclear bromination.
The Core Challenge: A Tale of Two Reaction Pathways
The synthesis of this compound from its precursor, 4'-hydroxy-3'-nitroacetophenone, presents a classic regioselectivity challenge. The substrate contains two distinct sites susceptible to bromination:
-
The α-Carbon: The carbon adjacent to the ketone's carbonyl group can be brominated via an acid-catalyzed enol intermediate. This is the desired reaction pathway.[1][2]
-
The Aromatic Ring (Nucleus): The phenyl ring is substituted with a powerful activating group (the hydroxyl, -OH) and a strong deactivating group (the nitro, -NO2). The hydroxyl group strongly activates the ortho and para positions for Electrophilic Aromatic Substitution (EAS).[3][4][5] Since the 3'-position is blocked by the nitro group, the 5'-position is highly susceptible to electrophilic attack by bromine, leading to the primary undesired byproduct.
The key to a successful synthesis is to employ conditions that kinetically favor the α-bromination pathway over the competing and often rapid nuclear bromination.
Caption: Competing reaction pathways in the bromination of 4'-hydroxy-3'-nitroacetophenone.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My final product is a mixture containing a significant amount of a nuclear-brominated isomer. How can I prevent this?
Answer: This is the most common problem and occurs because the hydroxyl group makes the aromatic ring a highly reactive nucleophile.[3] The rate of electrophilic aromatic substitution becomes competitive with, or even faster than, α-bromination.
Troubleshooting Steps:
-
Switch to a Milder Brominating Agent: Elemental bromine (Br₂) is a powerful electrophile, especially with a Lewis acid catalyst. N-Bromosuccinimide (NBS) is often a more selective reagent for α-bromination of ketones under acidic conditions and can significantly reduce nuclear bromination.[6][7]
-
Avoid Lewis Acid Catalysts: Catalysts like FeBr₃ or AlCl₃ are designed to increase the electrophilicity of bromine, which strongly promotes EAS on the activated ring.[8][9] For α-bromination, a protic acid catalyst (like acetic acid or a catalytic amount of H₂SO₄) is sufficient to promote enol formation without excessively activating the bromine.[2][10]
-
Control the Temperature: Electrophilic aromatic substitution reactions on highly activated rings are often very fast and exothermic. Performing the reaction at a lower temperature (e.g., 0-10 °C) can help control the reaction rate and improve selectivity for the kinetically favored α-bromination pathway.
Q2: The reaction is incomplete, and I'm recovering a lot of starting material. What is the cause?
Answer: Incomplete conversion typically points to insufficient formation of the key reactive intermediate for α-bromination: the enol.
Troubleshooting Steps:
-
Ensure Sufficient Acid Catalysis: The α-bromination of a ketone is acid-catalyzed because the acid facilitates the formation of the enol tautomer, which is the actual nucleophile that attacks the bromine.[2][10] If you are using a solvent like methanol or chloroform without an explicit acid catalyst, the reaction will be extremely slow. Acetic acid is an excellent choice as it serves as both the solvent and the catalyst.[11]
-
Check Reagent Purity: Ensure your brominating agent (e.g., NBS) has not decomposed. NBS should be recrystallized from water if it appears yellow or discolored.
Q3: I am observing polybromination, either at the α-carbon or on the ring. How do I achieve mono-bromination?
Answer: Polybromination at the α-carbon is more common under basic conditions, where each successive bromination makes the remaining α-protons more acidic.[1] In acidic solution, the first bromination is typically faster than the second.[1] Polybromination on the ring occurs when reaction conditions are too harsh.
Troubleshooting Steps:
-
Use Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Adding the agent slowly and portion-wise allows the mono-brominated product to form without a large excess of bromine being present at any given time.
-
Maintain Acidic Conditions: Strictly avoid basic conditions, which promote rapid, uncontrollable polyhalogenation at the α-position, potentially leading to the haloform reaction.[1]
Q4: Is it a viable strategy to protect the phenolic hydroxyl group before bromination?
Answer: Yes, this is an excellent, albeit longer, strategy to guarantee avoidance of nuclear bromination. By protecting the -OH group, you "turn off" its powerful activating effect.
Strategy Outline:
-
Protection: Convert the hydroxyl group into an ether (e.g., benzyl or methyl ether) or an ester (e.g., acetate). Ethers are generally robust and resistant to the conditions of α-bromination.[12]
-
α-Bromination: Perform the bromination on the protected substrate. With the ring's activation removed, the reaction will proceed selectively at the α-position. For example, the synthesis of 2-bromo-4'-benzyloxy-3'-nitroacetophenone is a known procedure.[13]
-
Deprotection: Remove the protecting group to reveal the hydroxyl functionality. Benzyl ethers, for instance, can be cleaved under mild hydrogenolysis conditions.[12][14]
This multi-step approach adds to the synthesis time but provides unparalleled control over regioselectivity.
Validated Protocol for Selective α-Bromination
This protocol is designed to maximize the yield of this compound by favoring the acid-catalyzed enol pathway.
Materials:
-
4'-Hydroxy-3'-nitroacetophenone
-
N-Bromosuccinimide (NBS), recrystallized
-
Glacial Acetic Acid
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve 1.0 equivalent of 4'-hydroxy-3'-nitroacetophenone in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the resulting solution in an ice bath to 0-5 °C with gentle stirring.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the cooled solution in small portions over 20-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10x the volume of acetic acid used). This will cause the product to precipitate.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove acetic acid and succinimide. If necessary, the crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure this compound.
Table of Critical Parameters
The following table summarizes the key experimental variables and their impact on the reaction's selectivity.
| Parameter | Recommended Choice | Rationale for Selectivity |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective for α-bromination compared to Br₂. Reduces the rate of competing EAS.[6][15] |
| Catalyst | Protic Acid (e.g., Acetic Acid) | Catalyzes enol formation for the desired α-bromination without strongly polarizing the Br-Br bond, thus disfavoring EAS.[10] |
| Solvent | Glacial Acetic Acid | Serves as both a suitable solvent and the necessary acid catalyst for the reaction.[2][11] |
| Temperature | 0-10 °C | Low temperature suppresses the activation energy barrier for the highly exothermic and rapid nuclear bromination, favoring the desired pathway. |
| Stoichiometry | 1.05 eq. of NBS | A slight excess ensures complete conversion of the starting material without having a large excess of bromine to promote side reactions. |
Mechanism: The Decisive Step
The selectivity of the reaction is determined at the first irreversible step. For the desired outcome, the enol tautomer must form and attack the bromine source faster than the aromatic ring attacks it.
Caption: Divergent pathways from the starting material leading to either the desired or undesired product.
References
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
- Google Patents. (2012). Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. CN102304052A.
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
- Google Patents. (2018). Green synthesis method of 2-hydroxy-3-nitroacetophenone. CN108129188A.
-
Wikipedia. Ketone halogenation. [Link]
-
YouTube. (2014). Alpha Bromination of a Ketone 002. [Link]
-
Masaryk University. Synthesis of 3-nitroacetophenone. [Link]
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Organic Syntheses. Acetophenone, 3-bromo-. [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
PubChem. 2-Bromo-4'-nitroacetophenone. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
National Institutes of Health. (2010). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
National Institutes of Health. (2013). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]
-
ResearchGate. (2018). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. [Link]
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
ChemTube3D. Acid-Catalysed Bromination of Ketones. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
-
ResearchGate. (2019). The bromination kinetics of phenolic compounds in aqueous solution. [Link]
-
Chemistry LibreTexts. (2023). AR4. Activation and Deactivation. [Link]
-
Royal Society of Chemistry. (2015). Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. [Link]
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]
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Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination. [Link]
-
Journal of the American Chemical Society. (1981). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Taylor & Francis Online. (2010). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
YouTube. (2018). Activating and Deactivating Groups. [Link]
-
Engineered Science Publisher. (2023). Modern Approaches to Green Bromination for a Sustainable Future. [Link]
-
YouTube. (2018). 18.2a EAS Bromination and Chlorination. [Link]
-
YouTube. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. [Link]
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Troubleshooting low yield in 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE preparation
Welcome to the technical support center for the synthesis of 2-bromo-4'-hydroxy-3'-nitroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this multi-step synthesis. Here, we will delve into the intricacies of the reaction, providing in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves a two-step process starting from 4'-hydroxyacetophenone:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring of 4'-hydroxyacetophenone, yielding 4'-hydroxy-3'-nitroacetophenone.
-
α-Bromination: Selective bromination at the alpha-carbon of the acetyl group of 4'-hydroxy-3'-nitroacetophenone to afford the final product.
This guide will be structured around troubleshooting common issues encountered in each of these critical steps.
Troubleshooting Guide & FAQs
Part 1: Nitration of 4'-Hydroxyacetophenone
Question 1: My nitration reaction is resulting in a very low yield of the desired 4'-hydroxy-3'-nitroacetophenone. What are the likely causes and how can I improve it?
Answer: Low yields in the nitration of 4'-hydroxyacetophenone are frequently attributed to several factors, primarily related to reaction conditions and the nature of the starting material.
Causality and Solutions:
-
Over-Nitration and Side Reactions: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of dinitro or even trinitro products, consuming your starting material and reducing the yield of the desired mono-nitro compound.[1] Phenols are also easily oxidized by nitric acid, leading to the formation of complex tarry byproducts.[2]
-
Solution: Careful control of the reaction temperature is paramount. Performing the nitration at low temperatures (typically below 0°C) can help to control the reaction rate and improve selectivity for the mono-nitro product.[1] The slow, dropwise addition of the nitrating agent is also crucial to prevent localized overheating and subsequent side reactions.
-
-
Incorrect Regioselectivity: While the hydroxyl group is an ortho-, para-director, the acetyl group is a meta-director. The powerful activating and directing effect of the hydroxyl group generally dominates, favoring substitution at the positions ortho and para to it. However, suboptimal reaction conditions can lead to a mixture of isomers, complicating purification and reducing the yield of the desired 3'-nitro isomer. The regioselectivity is influenced by steric hindrance, electronic effects, and solvent effects.[3]
-
Solution: The choice of nitrating agent and solvent system can influence regioselectivity. Using a milder nitrating agent, such as dilute nitric acid or a metal nitrate salt in the presence of an acid catalyst, can sometimes provide better control over the reaction.
-
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A gentle increase in temperature or extended reaction time might be necessary, but this must be balanced against the risk of side reactions.
-
Question 2: I am observing the formation of a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
Answer: The formation of tarry byproducts is a common issue when nitrating phenols, as they are sensitive to oxidation by nitric acid.[2]
Causality and Solutions:
-
Oxidation of the Phenol: Nitric acid is a strong oxidizing agent, and the electron-rich phenolic ring is susceptible to oxidation, leading to polymerization and the formation of insoluble, dark-colored materials.
-
Solution:
-
Temperature Control: As mentioned previously, maintaining a low reaction temperature is critical to minimize oxidation.
-
Protecting Group Strategy: An alternative approach is to protect the hydroxyl group as an ester (e.g., acetate) before nitration. The acetyl group is less activating than the hydroxyl group, which can help to moderate the reaction and prevent oxidation. The protecting group can then be removed by hydrolysis in a subsequent step.
-
Choice of Nitrating Agent: Using a less aggressive nitrating agent can also mitigate oxidation.
-
-
Part 2: α-Bromination of 4'-Hydroxy-3'-nitroacetophenone
Question 3: The bromination of my 4'-hydroxy-3'-nitroacetophenone is sluggish and gives a low yield of the desired 2-bromo product. What factors could be at play?
Answer: Low yields in the α-bromination of ketones can stem from issues with enol formation, the choice of brominating agent, and competing side reactions.
Causality and Solutions:
-
Inefficient Enolization: The α-bromination of ketones proceeds through an enol or enolate intermediate.[4][5] The rate of this reaction is often dependent on the rate of enolization.
-
Solution: The reaction is typically acid-catalyzed. The presence of a catalytic amount of a strong acid, such as HBr or acetic acid, will accelerate the formation of the enol intermediate, thereby increasing the reaction rate.[4] The mechanism involves protonation of the carbonyl oxygen, which facilitates the tautomerization to the enol form.[4]
-
-
Deactivation by the Nitro Group: The presence of the electron-withdrawing nitro group on the aromatic ring can deactivate the system, potentially making the enolization process slower.
-
Solution: While the nitro group's effect on α-bromination is primarily electronic and transmitted through the aromatic system, ensuring optimal conditions for enolization (i.e., proper acid catalysis) becomes even more critical.
-
-
Competing Aromatic Bromination: Although the primary reaction is at the α-carbon, there is a possibility of electrophilic substitution on the aromatic ring, especially if the conditions are not carefully controlled. However, the presence of the deactivating nitro and acetyl groups on the ring makes this less likely than α-bromination.
-
Solution: The use of conditions that favor α-bromination over aromatic bromination is key. Acid-catalyzed bromination in a suitable solvent is generally selective for the α-position of ketones.[5]
-
Question 4: I am observing the formation of di- or poly-brominated byproducts. How can I achieve mono-bromination?
Answer: The formation of multiple bromination products is a common challenge, particularly under basic conditions.
Causality and Solutions:
-
Reaction Conditions: In basic solutions, each successive halogenation is more rapid than the first because the inductive electron withdrawal by the halogen makes the remaining α-hydrogens more acidic.[6]
-
Solution: To achieve mono-bromination, the reaction should be carried out under acidic conditions. In an acidic medium, the introduction of the first bromine atom deactivates the carbonyl oxygen towards further protonation, which in turn slows down the rate of subsequent enolization and bromination.[6] This allows for the selective formation of the mono-bromo product.
-
Experimental Protocols
Protocol 1: Nitration of 4'-Hydroxyacetophenone
Materials:
-
4'-Hydroxyacetophenone
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4'-hydroxyacetophenone in a minimal amount of glacial acetic acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C.
-
Slowly add concentrated sulfuric acid to the solution while maintaining the low temperature.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4'-hydroxyacetophenone from the dropping funnel over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not exceed 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The yellow precipitate of 4'-hydroxy-3'-nitroacetophenone will form.
-
Filter the precipitate, wash thoroughly with cold deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4'-hydroxy-3'-nitroacetophenone.
Protocol 2: α-Bromination of 4'-Hydroxy-3'-nitroacetophenone
Materials:
-
4'-Hydroxy-3'-nitroacetophenone
-
Bromine
-
Glacial Acetic Acid
-
Sodium Bicarbonate Solution (saturated)
-
Sodium Thiosulfate Solution (10%)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-hydroxy-3'-nitroacetophenone in glacial acetic acid.
-
From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. A catalytic amount of HBr can be added to initiate the reaction.
-
Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining HBr.
-
If the solution retains a bromine color, add a 10% solution of sodium thiosulfate dropwise until the color disappears.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Nitration
| Symptom | Potential Cause | Recommended Solution |
| Low yield of desired product | Over-nitration (di/tri-nitro products) | Maintain reaction temperature below 0°C; Slow, dropwise addition of nitrating agent. |
| Oxidation of phenol | Maintain low temperature; Consider protecting the hydroxyl group. | |
| Incorrect isomer formation | Use milder nitrating agents; Optimize solvent system. | |
| Incomplete reaction | Monitor reaction with TLC; Cautiously increase reaction time or temperature. | |
| Formation of tarry material | Oxidation of phenol | Maintain low temperature; Use a protecting group for the hydroxyl function. |
Table 2: Troubleshooting Summary for Low Yield in α-Bromination
| Symptom | Potential Cause | Recommended Solution |
| Sluggish or no reaction | Inefficient enolization | Add a catalytic amount of a strong acid (e.g., HBr). |
| Deactivating effect of nitro group | Ensure optimal acid catalysis to promote enol formation. | |
| Formation of poly-brominated products | Reaction carried out under basic conditions | Perform the bromination under acidic conditions (e.g., in acetic acid). |
| Competing aromatic bromination | Inappropriate reaction conditions | Use conditions that favor α-bromination (acid-catalyzed). |
Visualization of Key Processes
Synthetic Workflow
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Sources
Characterization of byproducts in 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE synthesis
Welcome to the technical support center for the synthesis of 2-bromo-4'-hydroxy-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on the identification and characterization of byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presence of multiple reactive sites on the starting material, 4'-hydroxyacetophenone, makes the formation of byproducts a common challenge. This guide will equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The synthesis typically proceeds in two key steps: nitration of 4'-hydroxyacetophenone, followed by α-bromination of the resulting 4'-hydroxy-3'-nitroacetophenone. Byproducts can arise from both stages.
From the Nitration Step:
-
Unreacted 4'-hydroxyacetophenone: Incomplete nitration will leave the starting material in your product mixture.
-
Isomeric Nitration Products: While the hydroxyl and acetyl groups primarily direct nitration to the 3'-position, small amounts of other isomers, such as 4'-hydroxy-2'-nitroacetophenone, can be formed.
-
Dinitrated Byproducts: Under harsh nitrating conditions (e.g., excess nitric acid, high temperatures), dinitration of the aromatic ring can occur.
From the Bromination Step:
-
Unreacted 4'-hydroxy-3'-nitroacetophenone: Incomplete bromination is a common issue.
-
Dibrominated Byproduct (2,2-dibromo-1-(4-hydroxy-3-nitrophenyl)ethanone): Over-bromination at the α-carbon is a significant potential side reaction, especially with an excess of the brominating agent.[1]
-
Ring Bromination Products: Although the aromatic ring is deactivated by the nitro and acetyl groups, bromination on the ring can still occur, particularly at elevated temperatures or with certain brominating agents.[2][3]
Q2: How do reaction conditions influence byproduct formation?
Careful control of reaction parameters is critical to minimize byproduct formation.
-
Temperature: Both nitration and bromination are exothermic reactions. Maintaining a low temperature, often 0°C, during the addition of reagents helps to control the reaction rate and prevent side reactions like dinitration and ring bromination.
-
Solvent: The choice of solvent can influence the selectivity of the reaction. For α-bromination, non-polar solvents are generally preferred to disfavor bromination of the activated aromatic ring.[2]
-
Stoichiometry of Reagents: Using a precise stoichiometry of the nitrating and brominating agents is crucial. An excess of either can lead to over-reaction and the formation of di-substituted byproducts.[4]
-
Choice of Brominating Agent: While elemental bromine is effective, milder brominating agents like N-Bromosuccinimide (NBS) can offer better control and selectivity, potentially reducing the formation of over-brominated species.[2]
Q3: What is the impact of these byproducts on downstream applications?
The presence of byproducts can have significant consequences for subsequent reactions and the purity of the final active pharmaceutical ingredient (API).
-
Reduced Yield: Byproducts represent a loss of the desired product, leading to lower overall yields.
-
Complicated Purification: The structural similarity of some byproducts to the target compound can make purification by crystallization or chromatography challenging.
-
Interference in Subsequent Steps: Byproducts with reactive functional groups can interfere with downstream reactions, leading to the formation of new impurities.
-
Pharmacological and Toxicological Concerns: In drug development, even small amounts of impurities can have unintended pharmacological or toxicological effects, necessitating stringent purity requirements.
Q4: How can I purify the final product to remove these byproducts?
Recrystallization is the most common method for purifying this compound. The choice of solvent is critical for effective separation. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the byproducts remain in solution, is ideal. Common solvents for recrystallization include ethanol, methanol, and mixtures of ethyl acetate and hexanes. For persistent impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guide
Issue 1: My overall yield is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup.
-
Loss During Workup: Ensure proper phase separation during extractions. Back-extract the aqueous layer to recover any dissolved product.
-
Suboptimal Reaction Conditions: Review your reaction temperature and reagent stoichiometry. Deviations from the optimal conditions can lead to a higher proportion of byproducts.
Issue 2: My TLC shows multiple spots close to the product spot.
Possible Cause and Identification:
This often indicates the presence of isomeric byproducts or slightly more polar impurities like unreacted starting material.
-
Workflow for Identification:
-
Co-spot your reaction mixture with the starting materials for both the nitration and bromination steps on a TLC plate.
-
Run High-Performance Liquid Chromatography (HPLC) for better resolution of the components.[1]
-
Isolate the impurity by column chromatography and characterize it using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Issue 3: My ¹H NMR spectrum shows a singlet around 4.5-5.0 ppm, but also another singlet in that region.
Analysis:
The singlet for the -CH₂Br protons of the desired product, this compound, typically appears in this region. The presence of an additional singlet could indicate the dibrominated byproduct, 2,2-dibromo-1-(4-hydroxy-3-nitrophenyl)ethanone, which would have a singlet for the -CHBr₂ proton, likely shifted further downfield.
Confirmation and Mitigation:
-
Confirmation: Obtain a Mass Spectrum. The dibrominated byproduct will have a characteristic isotopic pattern for two bromine atoms.
-
Mitigation: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent to avoid over-bromination. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
Issue 4: I suspect ring bromination is a competing reaction. How can I confirm and prevent this?
Confirmation:
-
¹H NMR: Ring bromination will alter the aromatic region of the spectrum. The characteristic splitting pattern of the three aromatic protons in the desired product will change. For example, bromination at the 5' position would result in two singlets in the aromatic region.
-
¹³C NMR: The number and chemical shifts of the aromatic carbons will change upon ring bromination.
-
Mass Spectrometry: The molecular weight of the ring-brominated byproduct will be the same as the desired α-brominated product. However, fragmentation patterns may differ. High-resolution mass spectrometry can confirm the elemental composition.
Prevention:
-
Protect the Hydroxyl Group: The hydroxyl group is strongly activating and directs ortho, para. Protecting it as an acetate or ether before bromination can deactivate the ring and favor α-bromination.[2] The protecting group can be removed in a subsequent step.
-
Solvent Choice: Use non-polar solvents like chloroform or carbon tetrachloride to suppress the ionization of bromine and disfavor electrophilic aromatic substitution.[2]
-
Control Temperature: Keep the reaction temperature low to minimize ring bromination.
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is an excellent technique for separating the desired product from closely related byproducts.[1]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Data for Key Compounds
The following table provides expected ¹H and ¹³C NMR chemical shifts for the target compound and a major potential byproduct. Actual shifts may vary depending on the solvent and instrument.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~4.7 (s, 2H, -CH₂Br), ~7.2 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~8.6 (d, 1H, Ar-H), ~10.5 (s, 1H, -OH) | ~30 (-CH₂Br), ~120, ~125, ~130, ~135, ~140, ~155 (Aromatic C), ~190 (C=O) |
| 2,2-dibromo-1-(4-hydroxy-3-nitrophenyl)ethanone | ~6.8 (s, 1H, -CHBr₂), ~7.3 (d, 1H, Ar-H), ~8.3 (dd, 1H, Ar-H), ~8.7 (d, 1H, Ar-H), ~10.6 (s, 1H, -OH) | ~40 (-CHBr₂), Aromatic carbons similar to above, ~185 (C=O) |
Note: This data is illustrative and should be compared with experimentally obtained spectra for confirmation.
Visualized Workflows and Mechanisms
Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway and potential byproduct formation.
Workflow for Byproduct Identification
Caption: Workflow for the isolation and identification of byproducts.
References
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
- Google Patents. (n.d.). Preparation method of 4-hydroxy-3-nitroacetophenone.
- Google Patents. (n.d.). Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p. 109. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
- Google Patents. (n.d.). Cosmetic compositions comprising 4-hydroxyacetophenone.
- Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
-
Tianjin YR ChemSpec. (2025, August 30). Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry. Retrieved from [Link]
-
ResearchGate. (2011, September 9). How i can prepare phenacyl bromide(bromination of acetophenone ) laboratory with purity any method?. Retrieved from [Link]
-
ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]
-
CIR Report Data Sheet. (2021, February 13). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Retrieved from [Link]
-
NIH. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
-
EWG Skin Deep®. (n.d.). Products That Contain HYDROXYACETOPHENONE. Retrieved from [Link]
-
ResearchGate. (2024, February 13). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
YouTube. (2025, May 13). Proton NMR Spectra of Acetophenone || No. Of Signals || Intensity Ratio || B.Sc And M.Sc Students. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Bromo-4'-hydroxy-3'-nitroacetophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-bromo-4'-hydroxy-3'-nitroacetophenone. This molecule is a critical intermediate in the development of various pharmaceuticals, notably as a precursor to the anti-asthma drug Pranlukast.[1] However, its synthesis is fraught with challenges related to stability, selectivity, and handling.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Section 1: Understanding the Core Instability - The Chemistry Behind the Challenges
The stability issues encountered during the synthesis of this compound stem from the electronic properties of its functional groups. The molecule contains a ketone, a phenolic hydroxyl group, a nitro group, and the newly introduced alpha-bromo substituent. This combination creates a delicate balance of reactivity that can lead to multiple side reactions if not properly controlled.
-
Alpha-Bromoketone Reactivity : The core of the molecule's instability lies in the α-bromoketone moiety. The bromine atom is a good leaving group, and its position adjacent to the electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[2] This inherent reactivity makes the product a potent lachrymator and skin irritant, but also prone to degradation, especially in the presence of bases or nucleophiles.[3][4][5]
-
Competing Bromination Sites : The synthesis typically involves the bromination of 4'-hydroxy-3'-nitroacetophenone. The challenge is to selectively brominate the α-carbon of the acetyl group (to form the desired product) without brominating the aromatic ring. The phenolic hydroxyl group is a strong activating group, making the aromatic ring electron-rich and susceptible to electrophilic substitution.[6] This can lead to the formation of undesired di- or tri-brominated impurities.
Caption: Key reactive sites on the target molecule.
Section 2: Troubleshooting Guide for Synthesis
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Frequently Asked Questions (FAQs) - Reaction Issues
Q1: My reaction is producing a low yield of the desired product along with a significant amount of dark, tar-like material. What is causing this?
A: Tar formation and low yields are typically indicative of decomposition and polymerization side reactions.
-
Causality: The primary cause is often overly harsh reaction conditions.[7] The α-bromoketone product is sensitive to heat and can degrade.[5] Furthermore, strong Lewis acids used in preceding steps like the Fries rearrangement, if not properly quenched, can promote side reactions. The Fries rearrangement itself is highly exothermic and can lead to charring if not controlled.[1][8]
-
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the recommended reaction temperature. For the bromination step, this is often between 0-5 °C to minimize side reactions.[6]
-
Milder Reagents: Consider replacing elemental bromine with a milder brominating agent like N-Bromosuccinimide (NBS).[7][9] NBS often provides higher selectivity and reduces the formation of corrosive HBr gas.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Solvent Purity: Ensure all solvents are anhydrous and free of impurities that could catalyze decomposition.
-
Q2: I am observing two main spots on my TLC plate: the product and a significant amount of the starting material (4'-hydroxy-3'-nitroacetophenone). How can I drive the reaction to completion?
A: This indicates an incomplete or stalled bromination reaction.
-
Causality: The reactivity of the brominating agent may be insufficient under the chosen conditions, or the reaction time may be too short.
-
Troubleshooting Steps:
-
Reaction Monitoring: Continuously monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] Do not stop the reaction until the starting material spot has disappeared or is very faint.
-
Extended Reaction Time: If the reaction stalls, consider extending the reaction time. Some protocols may require several hours to reach completion.[9]
-
Reagent Stoichiometry: While a large excess should be avoided to prevent side reactions, ensure you are using at least a stoichiometric equivalent of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) may be necessary.
-
Q3: My final product is contaminated with di- and tri-brominated species. How can I improve the selectivity for mono-bromination at the alpha-position?
A: This is a classic selectivity problem caused by competing bromination on the activated aromatic ring.
-
Causality: The hydroxyl group strongly activates the aromatic ring, making it susceptible to electrophilic attack by bromine, competing with the desired α-bromination of the ketone.[6]
-
Troubleshooting Steps:
-
Slow Reagent Addition: Add the bromine solution dropwise and very slowly while maintaining vigorous stirring. This keeps the instantaneous concentration of bromine low, favoring the kinetically controlled α-bromination over the thermodynamically favored ring substitution.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to decrease the rate of electrophilic aromatic substitution, which typically has a higher activation energy.[6]
-
Solvent Choice: Use a less polar, anhydrous solvent. Non-polar solvents like chloroform or tetrachloroethylene can suppress the ionization of bromine, favoring the radical or enol-based pathway for α-bromination over the ionic pathway required for ring bromination.[1][7]
-
Q4: During the workup, I quench with sodium thiosulfate and a fine, pale-yellow solid precipitates, complicating the extraction. What is this solid and how do I prevent it?
A: The solid is likely elemental sulfur.
-
Causality: Sodium thiosulfate can disproportionate under acidic conditions to form elemental sulfur and sulfur dioxide. If your reaction mixture is acidic (e.g., from HBr generated during bromination), this side reaction is common.[6]
-
Troubleshooting Steps:
-
Alternative Quenching Agent: Use sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) solution instead of sodium thiosulfate. These reagents are less prone to forming insoluble byproducts.[6]
-
pH Adjustment: If using thiosulfate, consider carefully neutralizing the reaction mixture with a weak base like sodium bicarbonate before quenching to raise the pH and prevent disproportionation.
-
Section 3: Recommended Protocols and Data
Adherence to a well-defined protocol is critical for success. Below is a detailed experimental workflow for the α-bromination step and a table summarizing various reaction conditions found in the literature.
Experimental Workflow: α-Bromination of 4'-hydroxy-3'-nitroacetophenone
Caption: Step-by-step experimental workflow for synthesis.
Detailed Protocol
-
Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4'-hydroxy-3'-nitroacetophenone (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform, 10 mL/g).
-
Cooling : Cool the flask in an ice-salt bath to 0 °C.
-
Bromine Addition : Dissolve elemental bromine (1.05 eq) in the same solvent. Add this solution to the dropping funnel and add it to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction : Stir the mixture at 0-5 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) every 30 minutes.
-
Quenching : Once the starting material is consumed, slowly add a cold 10% aqueous solution of sodium bisulfite with vigorous stirring until the red-brown color of bromine disappears.[6]
-
Workup : Transfer the mixture to a separatory funnel. If two phases are present, separate them. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with deionized water and then with a saturated brine solution to remove water-soluble impurities.[6]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ether/hexane) or by column chromatography on silica gel.[6]
Data Presentation: Comparison of Synthesis Conditions
| Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Bromine (Br₂) | Acetic Acid | None | Room Temp | - | Moderate | [6] |
| Bromine (Br₂) | Chloroform | None | 0 - 5 | 2 - 4 | Good | [6][7] |
| N-Bromosuccinimide (NBS) | CCl₄ | AIBN (initiator) | Reflux | 1 - 3 | High | [7] |
| Pyridinium Bromide | Acetic Acid | None | Room Temp | - | Good | [7] |
Section 4: Handling, Storage, and Characterization
Q: What are the essential safety precautions for handling this compound?
A: This compound is hazardous and must be handled with care.
-
Hazards: It is classified as causing severe skin burns and eye damage.[3][4] It is a lachrymator (causes tearing) and a skin irritant.[5]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid creating dust.[5] Use appropriate tools for transfer. In case of contact, immediately flush the affected area with copious amounts of water.
Q: How should I properly store the synthesized product to prevent degradation?
A: Proper storage is crucial to maintain the compound's purity and stability.
-
Conditions to Avoid: The compound is sensitive to moisture, light, and heat. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
-
Recommended Storage: Store the material in a tightly sealed container in a cool, dry, dark, and well-ventilated area. For long-term storage, consider placing it in a refrigerator or freezer under an inert atmosphere (argon or nitrogen).
Q: What are the key analytical data points for confirming the identity and purity of my product?
A: Confirmation should be based on standard analytical techniques.
-
Melting Point: The melting point is a quick indicator of purity. The reported melting point for this compound is in the range of 129-132 °C.[4] A broad or depressed melting range suggests impurities.
-
Spectroscopy:
-
¹H NMR: Proton NMR is essential for confirming the structure. Expect to see signals for the aromatic protons and a characteristic singlet for the -COCH₂Br protons.
-
¹³C NMR & Mass Spectrometry: These techniques can further confirm the molecular structure and mass.
-
IR Spectroscopy: Look for characteristic peaks for the carbonyl (C=O), nitro (NO₂), hydroxyl (O-H), and C-Br bonds.
-
References
- CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
- Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
Acetophenone, 3-bromo. Organic Syntheses Procedure. [Link]
-
2-Bromo-4'-nitroacetophenone | C8H6BrNO3. PubChem. [Link]
-
Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. ResearchGate. [Link]
-
Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
4-Hydroxy-3-nitroacetophenone | C8H7NO4. PubChem. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Separation of Ketone and alpha Bromo ketone. Reddit. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
-
Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. ResearchGate. [Link]
-
Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH). [Link]
-
Synthesis of 3-nitroacetophenone. Masaryk University. [Link]
-
2-Bromo-4'-benzyloxy-3-nitroacetophenone Manufacturers, SDS. Muby Chemicals. [Link]
-
Benzene Nitration and Friedel-Crafts Acylation. Reddit. [Link]
-
α-bromoketone Definition. Fiveable. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
REGIO-SELECTIVE BROMINATION REACTION OF HYDROXY ACETOPHENONES USING NBS AS BROMINATING REAGENT. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones. OERTX. [Link]
Sources
- 1. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 2. fiveable.me [fiveable.me]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3 -nitroacetophenone 97 2227-64-7 [sigmaaldrich.com]
- 5. 2-Bromo-4â-benzyloxy-3-nitroacetophenone Manufacturers, SDS [mubychem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ejbps.com [ejbps.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-4'-hydroxy-3'-nitroacetophenone: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety of the final therapeutic agent. 2-Bromo-4'-hydroxy-3'-nitroacetophenone, a key building block in the synthesis of numerous pharmaceutical compounds, demands rigorous purity assessment to preclude the introduction of unwanted side-reactants and potentially toxic byproducts in subsequent synthetic steps.
This guide offers an in-depth, comparative analysis of the primary analytical techniques for evaluating the purity of this compound. Moving beyond a simple recitation of methods, this document elucidates the causality behind procedural choices, provides actionable experimental protocols, and presents a logical framework for selecting the most appropriate analytical strategy. Our discussion is grounded in authoritative principles, referencing the International Council for Harmonisation (ICH) guidelines that form the global standard for pharmaceutical development.[1][2][3]
The Analytical Imperative: Understanding Potential Impurities
A robust analytical method must be capable of separating the active pharmaceutical ingredient (API) from a spectrum of potential impurities. For this compound, these impurities typically originate from the synthesis process, which commonly involves the bromination and nitration of a precursor like 4'-hydroxyacetophenone.
Potential impurities that a validated analytical method must resolve include:
-
Starting Materials: Unreacted 4'-hydroxyacetophenone.
-
Isomeric Impurities: Positional isomers formed during nitration or bromination.
-
Over-brominated Species: Di- or tri-brominated acetophenone derivatives.
-
Byproducts of Synthesis: Impurities arising from side reactions specific to the synthetic route.
-
Degradation Products: Compounds formed under stress conditions such as exposure to acid, base, oxidation, heat, or light.[4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the workhorse for quality control in the pharmaceutical industry.[4] A well-developed, stability-indicating HPLC method can effectively separate the main component from its impurities, allowing for precise quantification.
The Rationale Behind Reversed-Phase HPLC
For a moderately polar compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar stationary phase (typically C18) and a polar mobile phase allow for the retention and separation of analytes based on their hydrophobicity.
Experimental Protocol: A Starting Point for Method Development
While a specific, validated monograph for this compound is not publicly available, the following protocol, adapted from methods for structurally similar substituted acetophenones, provides a robust foundation for method development.[4][5]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution at the same concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself has limited volatility, GC-MS is invaluable for identifying volatile impurities that may be present from the synthesis, such as residual solvents.[6] The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.
Causality in Method Selection
The choice of GC-MS is dictated by the need to analyze for thermally stable, volatile impurities that may not be readily detectable by HPLC. The high temperatures of the GC inlet and column can cause degradation of the main compound, so this technique is generally not suitable for the primary purity assay of this compound but is excellent for specific impurity profiling.
Experimental Protocol for GC-MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min[7] |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS.
Workflow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation and Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[8][9] For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons giving rise to that signal. This allows for a quantitative assessment of purity against a certified internal standard (qNMR).
The Power of qNMR
Quantitative NMR (qNMR) can provide an absolute purity determination without the need for a specific reference standard of the analyte.[7] By comparing the integral of a known proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.
Experimental Protocol for ¹H NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone)
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).
-
Integrate the relevant signals from the analyte and the internal standard.
-
Calculate the purity based on the integral values, molecular weights, and masses of the analyte and the standard.
Elemental Analysis: A Fundamental Purity Check
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a sample.[10] This technique is a fundamental check of purity, as a significant deviation from the theoretical elemental composition indicates the presence of impurities.[11] For novel compounds, it is a requisite for publication in many scientific journals.[12][13]
Interpreting the Data
The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the molecular formula C₈H₆BrNO₄.[12] A larger deviation suggests the presence of impurities that alter the elemental ratios.
Theoretical Composition of C₈H₆BrNO₄:
-
Carbon (C): 39.37%
-
Hydrogen (H): 2.48%
-
Nitrogen (N): 5.74%
Comparative Summary of Analytical Techniques
The selection of an analytical method is contingent upon the specific requirements of the analysis. The following table provides a comparative overview of the techniques discussed.
| Parameter | HPLC | GC-MS | qNMR | Elemental Analysis |
| Principle | Chromatographic separation based on polarity | Chromatographic separation of volatile compounds with mass detection | Nuclear spin resonance | Combustion analysis for elemental composition |
| Primary Use | Quantitative purity assay, impurity profiling | Identification of volatile impurities, structural confirmation | Absolute purity determination, structural confirmation | Fundamental purity check |
| Typical Purity Assay | ≥99% | Not suitable for primary assay | Can provide absolute purity | Confirms elemental composition |
| Advantages | High resolution, sensitivity, and accuracy for non-volatile compounds | Excellent for volatile impurities, provides structural information | Absolute quantification without a specific reference standard | Fundamental and widely accepted |
| Limitations | Requires a reference standard for quantification | Not suitable for thermally labile compounds | Lower sensitivity than chromatographic methods | Does not distinguish between isomers or structurally similar impurities |
A Self-Validating Approach to Purity Assessment
For a comprehensive and trustworthy assessment of purity, a multi-faceted approach is recommended. This self-validating system ensures that the limitations of one technique are compensated for by the strengths of another.
Conclusion: An Integrated Strategy for Ensuring Quality
The purity of this compound is a critical parameter that underpins its utility in research and pharmaceutical development. While HPLC is the cornerstone for routine quality control due to its balance of resolution, sensitivity, and quantitative precision, a truly comprehensive purity assessment integrates multiple analytical techniques.
GC-MS provides essential information on volatile impurities, while NMR and elemental analysis offer orthogonal confirmation of structure and composition. The development of a validated, stability-indicating HPLC method, informed by forced degradation studies and compliant with ICH guidelines, is paramount for ensuring the quality and stability of this vital chemical intermediate.[1] By employing a logical, multi-technique approach, researchers can have the highest confidence in the purity of their starting materials, leading to more robust and reliable scientific outcomes.
References
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Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
How to Determine the Purity of a Substance using Elemental Analysis. Study.com. Available from: [Link]
- CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. Google Patents.
-
Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. Available from: [Link]
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Analytical method validation: A brief review. ResearchGate. Available from: [Link]
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2-Bromo-4'-nitroacetophenone. PubChem. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
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4-Hydroxy-3-Nitroacetophenone. PubChem. Available from: [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
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Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Available from: [Link]
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HPLC Method for Phenol - Acetone Production and Impurities. SIELC Technologies. Available from: [Link]
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Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available from: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]
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One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. Available from: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. Available from: [Link]
-
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Science Publishing. Available from: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available from: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]
-
The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. DergiPark. Available from: [Link]
-
An International Study Evaluating Elemental Analysis. PMC - PubMed Central. Available from: [Link]
-
Separation of Some Halogenated Phenols by GC-MS. ResearchGate. Available from: [Link]
-
The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University. Available from: [Link]
-
Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. Available from: [Link]
-
Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]
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A Comparative Guide to the Synthetic Routes of 2-Bromo-4'-Hydroxy-3'-Nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromo-4'-Hydroxy-3'-Nitroacetophenone
This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the long-acting β2-adrenergic agonist, formoterol, used in the management of asthma and chronic obstructive pulmonary disease (COPD)[1]. The precise arrangement of its functional groups—a brominated acetyl group, a hydroxyl group, and a nitro group on the aromatic ring—makes it a versatile building block. However, this same functionality presents a significant challenge in its synthesis: achieving selective α-bromination of the acetyl group without unwanted electrophilic substitution on the activated aromatic ring. This guide provides a comprehensive comparison of the primary synthetic strategies to produce this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Core Synthetic Strategies: A Comparative Overview
Two principal synthetic routes to this compound have been established, each with its own set of challenges and benefits. The choice of route often depends on the desired purity, yield, scalability, and safety considerations.
-
Route 1: Direct Bromination of 4'-Hydroxy-3'-nitroacetophenone. This approach is more direct but is often plagued by a lack of selectivity, leading to a mixture of products and consequently, lower yields of the desired compound.
-
Route 2: Hydroxyl Protection, Bromination, and Deprotection. This multi-step approach involves protecting the reactive hydroxyl group to deactivate the aromatic ring, followed by selective α-bromination and subsequent deprotection. While longer, this route generally offers higher yields and purity.
This guide will delve into the specifics of each route, providing the necessary information for an informed decision in a research and development setting.
Route 1: The Direct Approach - Bromination of 4'-Hydroxy-3'-nitroacetophenone
The direct bromination of 4'-hydroxy-3'-nitroacetophenone is a seemingly straightforward approach. However, the presence of the activating hydroxyl group on the aromatic ring makes it susceptible to electrophilic attack by bromine, leading to undesired nuclear bromination as a significant side reaction.
Mechanistic Considerations: The Challenge of Selectivity
The hydroxyl group is a potent activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic substitution. The mechanism of α-bromination of acetophenones proceeds through an enol or enolate intermediate under acidic or basic conditions, respectively. The challenge lies in the comparable rates of electrophilic attack on the enol and the activated aromatic ring.
Experimental Protocol: Direct Bromination (Illustrative)
While this route is less favored due to low selectivity, a general procedure is outlined below for comparative purposes.
Materials:
-
4'-Hydroxy-3'-nitroacetophenone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Sodium bisulfite solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4'-hydroxy-3'-nitroacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to separate the desired α-brominated product from the nuclear brominated byproducts.
Expected Outcome: The yield of this compound via this route is typically low, often below 40%, due to the formation of significant amounts of nuclear brominated isomers, which can be challenging to separate.
Route 2: The Strategic Approach - Protection, Bromination, and Deprotection
To circumvent the issue of non-selective bromination, a more strategic, three-step approach is employed. This involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by α-bromination, and concluding with the deprotection of the benzyl group. This method is particularly relevant as 2-bromo-4'-benzyloxy-3'-nitroacetophenone is a key intermediate in the synthesis of formoterol[1].
Step 1: Nitration of 4'-Hydroxyacetophenone
The synthesis begins with the nitration of commercially available 4'-hydroxyacetophenone.
Experimental Protocol:
-
Method A: Fuming Nitric Acid in Methanol [2]
-
In a 250 mL flask, dissolve 27.2 g (0.2 mol) of 4'-hydroxyacetophenone in 100 mL of methanol.
-
Heat the solution to 55 °C.
-
Slowly add 11 mL of fuming nitric acid, maintaining the temperature between 55-60 °C.
-
After the addition, continue stirring at 55 °C for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate and recrystallize the residue from aqueous ethanol to obtain 4'-hydroxy-3'-nitroacetophenone.
-
Yield: 74.3%[2]
-
-
Method B: Ammonium Nitrate with Copper Catalyst [3] This method offers a milder and potentially higher-yielding alternative.
-
To a solution of 4'-hydroxyacetophenone in an aqueous organic acid (e.g., acetic acid), add a catalytic amount of a copper salt (e.g., copper(II) acetate).
-
Add ammonium nitrate and heat the mixture to 60-120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, concentrate the solvent, and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic layer to yield 4'-hydroxy-3'-nitroacetophenone.
-
Yield: Reported to be high[3].
-
Step 2: Benzyl Protection of the Hydroxyl Group
The phenolic hydroxyl group is protected as a benzyl ether to deactivate the aromatic ring towards electrophilic bromination.
Experimental Protocol: [2]
-
In a 500 mL flask, dissolve 20 g (0.11 mol) of 4'-hydroxy-3'-nitroacetophenone in a mixture of 100 mL of water and 100 mL of chloroform.
-
Add 17 g (0.123 mol) of potassium carbonate, 1.7 g (0.0135 mol) of sodium iodide, and 3.5 g (0.0155 mol) of a phase-transfer catalyst (e.g., TEBA).
-
Add 14 mL (0.12 mol) of benzyl chloride and heat the mixture to reflux for 6 hours, monitoring by TLC.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4'-benzyloxy-3'-nitroacetophenone.
-
Yield: 89.9%[2]
Step 3: α-Bromination of 4'-Benzyloxy-3'-nitroacetophenone
With the hydroxyl group protected, the α-position of the acetyl group is now the primary site for bromination.
Experimental Protocol: [2]
-
In a 500 mL flask, dissolve 30 g (0.11 mol) of 4'-benzyloxy-3'-nitroacetophenone in 300 mL of chloroform.
-
Heat the solution to 50 °C to ensure complete dissolution.
-
Slowly add a solution of bromine in chloroform dropwise.
-
Stir the reaction mixture at 50 °C, monitoring by TLC.
-
Upon completion, cool the reaction mixture and filter the precipitate.
-
Recrystallize the crude product from ethyl acetate to yield 2-bromo-4'-benzyloxy-3'-nitroacetophenone.
-
Yield: 74.6%[2]
Step 4: Deprotection of the Benzyl Group
The final step is the removal of the benzyl protecting group to yield the target molecule. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Protocol (General):
-
Dissolve 2-bromo-4'-benzyloxy-3'-nitroacetophenone in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Protection-Bromination-Deprotection |
| Starting Material | 4'-Hydroxy-3'-nitroacetophenone | 4'-Hydroxyacetophenone |
| Number of Steps | 1 | 4 (including initial nitration) |
| Key Reagents | Bromine, Acetic Acid | Fuming Nitric Acid, Benzyl Chloride, Bromine, Pd/C, H₂ |
| Overall Yield | < 40% (Typical) | ~50% (Calculated from reported step-wise yields) |
| Purity of Crude Product | Low (mixture of isomers) | High |
| Purification | Challenging (Column Chromatography) | Straightforward (Recrystallization) |
| Scalability | Difficult due to purification issues | More amenable to scale-up |
| Safety Considerations | Use of elemental bromine | Use of fuming nitric acid and flammable solvents, handling of Pd/C catalyst |
Characterization Data
4'-Hydroxy-3'-nitroacetophenone (Intermediate)
-
Appearance: Yellow crystalline solid[2]
-
Melting Point: 132-132.5 °C[2]
-
Spectroscopic Data: 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available in public databases such as PubChem[4].
2-Bromo-4'-benzyloxy-3'-nitroacetophenone (Intermediate)
-
Appearance: Pale yellow to cream crystalline powder[1]
-
Molecular Formula: C₁₅H₁₂BrNO₄[1]
-
Molecular Weight: 350.16 g/mol [1]
This compound (Final Product)
-
Spectroscopic Data: While a complete dataset for the final product was not found in the initial search, data for the closely related 2-bromo-4'-nitroacetophenone is available and can serve as a reference for spectral interpretation[5]. The presence of the hydroxyl group would be indicated by a broad peak in the IR spectrum and a labile proton in the 1H NMR spectrum.
Conclusion and Recommendations
For the synthesis of this compound, the multi-step route involving the protection of the hydroxyl group as a benzyl ether, followed by bromination and deprotection (Route 2), is demonstrably superior to the direct bromination approach (Route 1). Although Route 2 involves more synthetic steps, it offers a significantly higher overall yield and purity of the final product. The challenges associated with the separation of isomers in the direct bromination route make it less practical for producing high-purity material required for pharmaceutical applications.
The choice of nitration method in the initial step of Route 2 can be tailored based on available reagents and desired reaction conditions, with the ammonium nitrate/copper catalyst system presenting a milder alternative to fuming nitric acid. For the bromination step, while elemental bromine is effective, safer alternatives such as pyridinium tribromide could also be considered to improve the safety profile of the synthesis.
Ultimately, for researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the strategic implementation of a protecting group strategy is the recommended course of action.
References
- Shen Shiyue. The synthesis research of Fumatlo intermediate [d]. Zhejiang: Zhejiang University of Technology, 2010.
- CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents. (This reference describes a related synthesis and is included for context on similar reaction types).
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google P
- Benchchem.
-
PubChem. 2-Bromo-4'-nitroacetophenone. [Link]
-
PubChem. 4-Hydroxy-3-Nitroacetophenone. [Link]
-
Organic Syntheses. Acetophenone, m-nitro-. [Link]
-
Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
-
Chongqing Chemdad Co., Ltd. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone. [Link]
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- 4. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
A Strategic Guide to 2-Bromo-4'-Hydroxy-3'-nitroacetophenone in Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is a critical determinant of experimental success. Among the myriad of available building blocks, α-bromoacetophenones are a class of compounds renowned for their utility in the construction of diverse molecular architectures, particularly in the realm of heterocyclic and medicinal chemistry. This guide provides an in-depth comparative analysis of 2-bromo-4'-hydroxy-3'-nitroacetophenone against other relevant brominated acetophenones, offering a technical exploration of its synthesis, reactivity, and strategic advantages, supported by experimental data and mechanistic insights.
The Unique Profile of this compound: An Interplay of Functional Groups
The synthetic potential of this compound arises from the unique interplay of its three key functional groups: the α-bromo ketone, the hydroxyl group, and the nitro group. This trifecta of functionalities imparts a distinct reactivity profile that sets it apart from simpler brominated acetophenones.
The α-bromo ketone moiety is a potent electrophile, rendering the α-carbon highly susceptible to nucleophilic attack, a feature central to its role in the synthesis of a wide array of compounds. The hydroxyl group at the 4'-position and the nitro group at the 3'-position on the aromatic ring, however, are not mere spectators. Their electronic effects profoundly modulate the reactivity of the entire molecule.
The hydroxyl group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1][2] Conversely, the nitro group is a strongly deactivating, meta-directing group, withdrawing electron density from the ring.[1][3] In this compound, these opposing electronic forces create a unique scenario. The hydroxyl group's activating effect is tempered by the powerful electron-withdrawing nature of the adjacent nitro group. This electronic push-pull system influences not only the reactivity of the aromatic ring towards further substitution but also subtly modulates the electrophilicity of the carbonyl carbon and the lability of the α-bromine atom.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A common strategy involves the protection of the hydroxyl group, followed by nitration and subsequent α-bromination.
A representative synthetic pathway is outlined below:
Figure 1: A general synthetic scheme for this compound.
Experimental Protocol: Synthesis of the Protected Intermediate, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone
A crucial step in the synthesis of the target molecule is the preparation of the benzylated and subsequently brominated intermediate.
Step 1: Benzylation of 4-Hydroxy-3-nitroacetophenone
To a solution of 4-hydroxy-3-nitroacetophenone (0.11 mol) in a mixture of water (100 mL) and chloroform (100 mL) are added potassium carbonate (17 g, 0.123 mol), sodium iodide (1.7 g, 0.0135 mol), and tetra-n-butylammonium bromide (3.5 g, 0.0155 mol). Benzyl chloride (14 mL, 0.12 mol) is then added, and the mixture is heated at reflux for 6 hours. The reaction progress is monitored by TLC. After cooling, the organic layer is separated, washed with saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated to yield 4-benzyloxy-3-nitroacetophenone. Expected yield is approximately 89.9%.[4]
Step 2: α-Bromination of 4-Benzyloxy-3-nitroacetophenone
4-Benzyloxy-3-nitroacetophenone (5.4 g) is dissolved in chloroform (60 mL). A solution of bromine (3.2 g) in chloroform (5 mL) is added dropwise with stirring. The reaction mixture is stirred for an additional 30 minutes. The solvent is removed under reduced pressure, and the resulting crystalline residue is washed with benzene and dried to give 2-bromo-4'-benzyloxy-3'-nitroacetophenone. A yield of 5.5 g can be expected.[5]
Step 3: Deprotection to Yield this compound
The final deprotection of the benzyl group can be achieved through various methods, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C) or using strong acids like HBr. The choice of deprotection method should be made based on the compatibility with other functional groups in the molecule.
Comparative Performance in Synthesis: A Focus on Heterocycle Formation
The true measure of a synthetic building block lies in its performance in chemical transformations. The following sections compare the utility of this compound with other brominated acetophenones in the synthesis of thiazoles, a class of heterocycles of significant interest in medicinal chemistry.
The Hantzsch Thiazole Synthesis: A Classic Application
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide or thiourea.[6] The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic α-carbon of the bromoacetophenone, followed by cyclization and dehydration.
Figure 2: Generalized reaction scheme for the Hantzsch thiazole synthesis.
Comparative Data in Thiazole Synthesis
While direct side-by-side comparative studies are not always available in the literature, we can compile data from various sources to assess the relative performance of different brominated acetophenones in similar transformations.
Table 1: Comparison of Brominated Acetophenones in the Synthesis of 2-Aminothiazoles with Thiourea
| α-Bromoacetophenone Derivative | Reaction Conditions | Yield (%) | Reference |
| This compound (as thiocarbamido intermediate) | Acetone-ethanol, reflux | 76 | [7] |
| 2-Bromo-4'-hydroxyacetophenone | Ethanol, reflux, 30 min | 60 | [8] |
| 2-Bromoacetophenone | Solvent-free, microwave | Good | [6] |
| 2-Bromo-4'-chloroacetophenone | Not specified | Not specified | |
| 2-Bromo-4'-nitroacetophenone | Not specified | Not specified |
Analysis of Comparative Data:
The choice of the optimal brominated acetophenone will, therefore, depend on the specific synthetic target and the desired electronic properties of the final molecule. The presence of the hydroxyl and nitro groups in this compound offers valuable handles for further functionalization, a significant advantage in the synthesis of complex drug candidates.
The Causality Behind Experimental Choices: Navigating Reactivity and Selectivity
The successful application of this compound in synthesis hinges on a clear understanding of the factors that govern its reactivity.
-
Solvent Choice: The choice of solvent is critical, especially during the α-bromination step. Non-polar, aprotic solvents are generally preferred to suppress undesired electrophilic aromatic substitution on the electron-rich phenol ring.[9]
-
Protection Strategy: The hydroxyl group is often protected during reactions that are sensitive to acidic protons or that might lead to side reactions on the aromatic ring. The benzyl ether is a common protecting group that is stable under a range of conditions and can be readily removed.[4]
-
Reaction Temperature: As with most chemical reactions, temperature plays a crucial role. While higher temperatures can accelerate the rate of reaction, they can also lead to the formation of byproducts. Careful temperature control is, therefore, essential to maximize the yield of the desired product.[9]
Conclusion: A Versatile Building Block with Tunable Reactivity
This compound stands out as a valuable and versatile building block in the synthetic chemist's toolbox. Its unique substitution pattern provides a fine balance of electronic effects that can be harnessed to achieve specific synthetic goals. While its synthesis requires a multi-step approach, the resulting molecule offers significant advantages in the construction of complex heterocyclic systems, particularly those of medicinal interest. The ability to further modify the hydroxyl and nitro groups opens up a vast chemical space for the development of novel compounds. This guide has provided a comparative overview of its synthesis and reactivity, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
References
- Aswale, S.R., et al. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5677-5679.
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PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. Retrieved from [Link]
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Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
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ResearchGate. (2004). Reaction of compound 2 with thioureas. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
ResearchGate. (2009). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]
-
PubMed. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Retrieved from [Link]
-
ResearchGate. (2018). Hantzsch Reaction of 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one. Synthesis of 3-(Thiazol4-yl). Retrieved from [Link]
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ResearchGate. (2007). 2-Bromoacetophenone. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
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ResearchGate. (2015). Phase transition and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
PubMed Central. (2016). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to the Differentiation of 2-Bromo-4'-Hydroxy-3'-Nitroacetophenone Isomers
In the landscape of pharmaceutical research and drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Regioisomers—compounds that share the same molecular formula but differ in the spatial arrangement of substituents on an aromatic ring—can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between them is paramount.
This guide provides an in-depth spectroscopic comparison of 2-bromo-4'-hydroxy-3'-nitroacetophenone and two of its key regioisomers. We will explore how distinct spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), can be leveraged to provide unequivocal structural elucidation. The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of practical application in a research environment.
The three isomers under consideration are:
-
Isomer 1: 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone
-
Isomer 2: 2-bromo-1-(3-hydroxy-4-nitrophenyl)ethanone
-
Isomer 3: 2-bromo-1-(2-hydroxy-5-nitrophenyl)ethanone
¹H NMR Spectroscopy: Mapping Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating regioisomers due to its sensitivity to the local electronic environment of each proton. The chemical shift (δ) and spin-spin coupling patterns provide a unique fingerprint for the substitution pattern on the aromatic ring.
Principle of Differentiation
The differentiation of our three isomers hinges on two key aspects:
-
Chemical Shifts: The electron-withdrawing nature of the nitro (-NO₂) and acetyl (-COCH₂Br) groups deshields nearby protons, shifting their signals downfield (higher δ). Conversely, the electron-donating hydroxyl (-OH) group shields protons, particularly those in the ortho and para positions, shifting them upfield (lower δ).
-
Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them. Ortho protons (on adjacent carbons) exhibit a large coupling constant (³J ≈ 7–9 Hz), meta protons (separated by one carbon) show a smaller coupling (⁴J ≈ 2–3 Hz), and para coupling is often negligible (⁵J ≈ 0–1 Hz).
For our isomers:
-
Isomer 1 (4-OH, 3-NO₂): Will show an AXM system. The proton at C5 will be a doublet (ortho coupled to H6), the proton at C6 will be a doublet of doublets (ortho to H5, meta to H2), and the proton at C2 will be a doublet (meta to H6).
-
Isomer 2 (3-OH, 4-NO₂): Will also display an AXM system but with different chemical shifts due to the altered electronic effects of the swapped -OH and -NO₂ groups.
-
Isomer 3 (2-OH, 5-NO₂): The intramolecular hydrogen bonding between the 2-OH group and the carbonyl oxygen will shift the hydroxyl proton signal significantly downfield. The aromatic protons will also present a distinct AXM pattern.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and allow for the observation of exchangeable protons like -OH.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and the magnetic field is shimmed for homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical. A relaxation delay of 5 seconds is recommended for accurate integration.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Integrate the signals to determine the relative number of protons.
Figure 1: General workflow for ¹H NMR analysis.
Predicted ¹H NMR Data
| Isomer | H-2' | H-5' | H-6' | -CH₂Br | -OH |
| 1 (4-OH, 3-NO₂) | ~8.4 ppm (d, J≈2.5 Hz) | ~7.3 ppm (d, J≈8.5 Hz) | ~8.1 ppm (dd, J≈8.5, 2.5 Hz) | ~4.5 ppm (s) | ~11.0 ppm (s, br) |
| 2 (3-OH, 4-NO₂) | ~7.8 ppm (d, J≈2.0 Hz) | ~7.6 ppm (dd, J≈8.5, 2.0 Hz) | ~8.2 ppm (d, J≈8.5 Hz) | ~4.5 ppm (s) | ~10.5 ppm (s, br) |
| 3 (2-OH, 5-NO₂) | - | ~8.3 ppm (dd, J≈9.0, 2.8 Hz) | ~7.2 ppm (d, J≈9.0 Hz) | ~4.5 ppm (s) | ~12.0 ppm (s) |
Note: Chemical shifts are estimates in DMSO-d₆ and can vary based on solvent and concentration. 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet, 'br' = broad.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR maps protons, ¹³C NMR provides direct information about the carbon framework. Each unique carbon atom in the molecule gives a distinct signal, making it highly effective for isomer identification.
Principle of Differentiation
The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.
-
-NO₂ Group: Strongly deshielding, causing a significant downfield shift for the carbon it is attached to (ipso-carbon) and other carbons in conjugation.
-
-OH Group: Strongly shielding, causing a significant upfield shift for the ipso-carbon.
-
-COCH₂Br Group: Deshielding, with the carbonyl carbon appearing far downfield (~190-200 ppm).
The number of signals and their specific chemical shifts in the aromatic region (110-160 ppm) will be unique for each isomer.
Experimental Protocol: ¹³C NMR
The protocol is similar to ¹H NMR, but with key differences in acquisition parameters.
-
Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of solvent) is typically required due to the lower natural abundance of ¹³C.
-
Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. A wider spectral width (~240 ppm) is necessary. Due to the long relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5-10 seconds) or the use of paramagnetic relaxation agents may be needed for accurate quantitative analysis, though it is often not required for simple identification.
Predicted ¹³C NMR Data
| Isomer | C=O | -CH₂Br | Aromatic Carbons (Approx. Range) |
| 1 (4-OH, 3-NO₂) | ~191 ppm | ~31 ppm | 6 signals between 115-160 ppm |
| 2 (3-OH, 4-NO₂) | ~191 ppm | ~31 ppm | 6 signals between 110-165 ppm |
| 3 (2-OH, 5-NO₂) | ~198 ppm | ~31 ppm | 6 signals between 115-160 ppm |
Note: The carbonyl carbon in Isomer 3 is shifted downfield due to intramolecular hydrogen bonding.
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational modes of molecules. While it may not always provide the same level of isomeric detail as NMR, it is excellent for confirming the presence of key functional groups and can reveal subtle differences based on substitution patterns.
Principle of Differentiation
Key vibrational bands to monitor include:
-
O-H Stretch: A broad band around 3200-3500 cm⁻¹ for the hydroxyl group. In Isomer 3, intramolecular hydrogen bonding will cause this peak to be broader and shifted to a lower wavenumber.
-
C=O Stretch: A strong, sharp absorption around 1680-1700 cm⁻¹.[1] The exact position is influenced by conjugation and hydrogen bonding. The C=O stretch in Isomer 3 will be at a lower frequency (~1650 cm⁻¹) compared to Isomers 1 and 2 due to the intramolecular hydrogen bond weakening the C=O double bond.
-
NO₂ Stretch: Two strong absorptions corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretches.
-
C-Br Stretch: Typically found in the fingerprint region at lower wavenumbers (500-650 cm⁻¹).[2]
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region are characteristic of the aromatic substitution pattern.
Experimental Protocol: FT-IR
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Preparation (KBr Pellet): Grind a small amount of sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Collect a background spectrum of the empty instrument (or pure KBr pellet). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 2: Workflow for FT-IR analysis via ATR.
Predicted Key FT-IR Frequencies (cm⁻¹)
| Vibrational Mode | Isomer 1 (4-OH, 3-NO₂) | Isomer 2 (3-OH, 4-NO₂) | Isomer 3 (2-OH, 5-NO₂) |
| O-H Stretch | ~3350 (broad) | ~3400 (broad) | ~3200 (very broad, H-bonded) |
| C=O Stretch | ~1690 | ~1695 | ~1650 (H-bonded) |
| NO₂ Asymmetric | ~1530 | ~1525 | ~1540 |
| NO₂ Symmetric | ~1350 | ~1345 | ~1340 |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption wavelength (λ_max) is sensitive to the extent of the conjugated π-system and the nature of the substituents.
Principle of Differentiation
All three isomers contain a nitrophenol chromophore, which exhibits strong absorption in the UV region. The key to differentiation lies in how the substitution pattern affects the π → π* transitions and how the spectrum changes with pH. Nitrophenols are known to be pH-sensitive; deprotonation of the phenolic -OH group to a phenolate (-O⁻) extends the conjugated system, resulting in a significant bathochromic (red) shift of the λ_max.[3][4]
-
Isomers 1 and 2: Will have similar λ_max values in acidic solution. However, upon addition of a base (e.g., NaOH), the formation of the phenolate will cause a large red shift. The extent of this shift and the final λ_max may differ slightly between the two.
-
Isomer 3: The intramolecular hydrogen bond may slightly alter its λ_max in acidic solution compared to the other two.
Experimental Protocol: UV-Vis
-
Stock Solution: Prepare a stock solution of the isomer in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the solvent (e.g., water, buffer) to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the spectrum from ~200 to 600 nm against a solvent blank.
-
pH Dependence: To observe the bathochromic shift, record one spectrum in a neutral or slightly acidic aqueous buffer (e.g., pH 4) and another in a basic buffer (e.g., pH 10).
Predicted UV-Vis Absorption Maxima (λ_max)
| Isomer | λ_max in Acidic/Neutral Solution (nm) | λ_max in Basic Solution (nm) |
| 1 (4-OH, 3-NO₂) | ~320-340 | ~400-420 |
| 2 (3-OH, 4-NO₂) | ~320-340 | ~405-425 |
| 3 (2-OH, 5-NO₂) | ~330-350 | ~410-430 |
Note: The absorption maximum for nitrophenols is typically around 317 nm in acidic solution and shifts to ~400 nm in alkaline solution.[4]
Mass Spectrometry
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule. It is an indispensable tool for confirming the molecular formula.
Principle of Differentiation
While all three isomers have the same molecular weight and will thus show the same molecular ion peak, MS can still be a powerful confirmation tool.
-
Molecular Ion Peak (M⁺): The most critical feature will be the isotopic cluster of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: the M⁺ peak and the M+2 peak.[5] This pattern is an unmistakable signature for a monobrominated compound.
-
Fragmentation Pattern: High-resolution MS/MS can sometimes differentiate isomers. The fragmentation pathways, such as the loss of •Br, •NO₂, or the entire -COCH₂Br group, may have different relative intensities depending on the stability of the resulting fragment ions, which is influenced by the substitution pattern. For example, fragmentation might be directed by the position of the hydroxyl group.
Experimental Protocol: MS
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to keep the molecular ion intact.
-
Data Acquisition: Acquire the full scan mass spectrum. For ESI, this is typically done in negative ion mode to deprotonate the acidic phenol, yielding an [M-H]⁻ ion. The characteristic bromine isotope pattern will still be observed.
-
MS/MS (Optional): To probe fragmentation, select the [M-H]⁻ ion and subject it to Collision-Induced Dissociation (CID) to generate and analyze fragment ions.
Predicted Mass Spectrometry Data
| Isomer | Technique | Expected [M-H]⁻ Ion m/z | Key Observation |
| All Isomers | ESI (-) | 257.9 / 259.9 | A pair of peaks with ~1:1 intensity ratio, separated by 2 m/z units, confirming the presence of one bromine atom. |
Note: Calculated exact mass for [C₈H₅⁷⁹BrNO₄]⁻ is 257.9456 and for [C₈H₅⁸¹BrNO₄]⁻ is 259.9436.
Conclusion
Differentiating the regioisomers of this compound is a task readily accomplished by a multi-technique spectroscopic approach.
-
¹H NMR stands out as the most definitive single technique, providing unambiguous structural information through unique chemical shifts and coupling patterns for each isomer.
-
FT-IR is excellent for confirmation, with the C=O stretching frequency being a particularly strong indicator for identifying the ortho-hydroxy isomer (Isomer 3) due to intramolecular hydrogen bonding.
-
UV-Vis spectroscopy, especially when conducted at varying pH, confirms the nitrophenol chromophore and can offer supporting evidence for differentiation.
-
Mass Spectrometry unequivocally confirms the molecular formula and the presence of a single bromine atom through its characteristic isotopic pattern.
By systematically applying these techniques, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step in the path from laboratory synthesis to clinical application.
References
-
PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]
-
Fang, C., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(11), 3196. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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A Comparative Guide to a Validated Assay for the Quantification of 2-Bromo-4'-Hydroxy-3'-Nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and accurate quantification of intermediates are paramount. 2-Bromo-4'-hydroxy-3'-nitroacetophenone, a substituted acetophenone, serves as a critical building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a brominated acetyl group, a hydroxyl group, and a nitro group on the aromatic ring, presents unique analytical challenges. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the robust quantification of this compound, alongside a comparative analysis of alternative techniques.
The Analytical Imperative: Why a Validated Assay is Crucial
The presence of impurities or an inaccurate assessment of the concentration of this compound can have cascading effects on downstream reactions, impacting yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). A validated analytical method ensures consistency, reliability, and accuracy, which are fundamental requirements for regulatory submissions and reproducible scientific outcomes. The validation process, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, demonstrates that an analytical procedure is fit for its intended purpose[1][2][3][4].
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the quantification of non-volatile, polar aromatic compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable technique. This is due to its high resolution, sensitivity, and quantitative accuracy[5].
The Rationale Behind RP-HPLC
The choice of RP-HPLC is dictated by the physicochemical properties of the analyte. The presence of the hydroxyl and nitro groups imparts polarity to the molecule, while the brominated phenyl ring provides hydrophobicity. This amphiphilic nature makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte and its potential impurities between the stationary and mobile phases.
Potential Impurities to Consider
A robust analytical method must be able to resolve the main component from any potential impurities. In the synthesis of this compound, which often involves the bromination and nitration of a precursor like 4'-hydroxyacetophenone, several impurities can arise[6][7]:
-
Starting Materials: Unreacted 4'-hydroxyacetophenone.
-
Intermediates: 4'-hydroxy-3'-nitroacetophenone (prior to bromination).
-
Isomeric Impurities: Bromination or nitration at different positions on the aromatic ring.
-
Over-brominated Species: Di- or tri-brominated products.
-
Degradation Products: Arising from exposure to stress conditions such as acid, base, oxidation, heat, or light.
A stability-indicating HPLC method is therefore crucial for separating the analyte from these potential interferents.
Proposed RP-HPLC Method for Quantification
While a specific validated method for this compound is not widely published, a robust method can be developed based on methods for similar compounds, such as 2-bromo-4'-nitroacetophenone[8].
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the chromophores present).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Test Sample: Prepare the test sample in the same diluent to an expected concentration of 100 µg/mL.
-
Method Validation According to ICH Q2(R2) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[2]. The following parameters must be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by running blank samples, placebo (if in a formulation), and spiked samples with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected working concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation: Expected Validation Results
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Range | 50 µg/mL - 150 µg/mL |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Comparative Analysis of Alternative Techniques
While HPLC is the recommended method, other techniques can provide complementary information or may be suitable for specific applications.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for Quantification |
| HPLC-UV | Differential partitioning and UV absorbance. | High resolution, sensitivity, and reproducibility. Well-established for quantitative analysis. | Requires a chromophore. May not be suitable for all impurities if they co-elute or lack a chromophore. | Excellent |
| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid or solid phase. | Excellent for volatile and thermally stable compounds. High resolution. | Requires derivatization for non-volatile compounds. The high melting point and polarity of the analyte may pose challenges.[9] | Conditional |
| UV-Vis Spectrophotometry | Absorbance of UV-Visible light by the analyte. | Simple, rapid, and cost-effective. | Low specificity; susceptible to interference from other absorbing species. Not suitable for complex mixtures. | Poor (for complex samples) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | High specificity and sensitivity. Provides structural information. | Higher cost and complexity. Matrix effects can influence quantification. | Excellent (especially for trace analysis and impurity identification) |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods. Higher cost and complexity. | Good (for pure samples) |
Logical Workflow for Assay Validation
Caption: Logical workflow for the development and validation of an analytical assay.
Conclusion
The quantification of this compound is best achieved using a validated RP-HPLC method. This approach offers the necessary specificity, accuracy, and precision to ensure the quality and consistency of this important chemical intermediate. While other techniques like GC, UV-Vis, LC-MS, and NMR have their merits, HPLC provides the optimal balance of performance and practicality for routine quality control in a research and drug development setting. Adherence to the validation principles outlined by the ICH is non-negotiable for generating reliable and defensible analytical data.
References
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PubChem. 2-Bromo-4'-nitroacetophenone. National Center for Biotechnology Information. [Link]
- Google Patents. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
- Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
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PubChem. 4-Hydroxy-3-Nitroacetophenone. National Center for Biotechnology Information. [Link]
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SIELC Technologies. 2-Bromo-4'-nitroacetophenone. [Link]
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Scientific Research Publishing. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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IQVIA. Validated Assays. [Link]
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International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
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ResearchGate. (PDF) Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
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Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE and its Chloro-Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, α-haloacetophenones are pivotal intermediates, prized for their utility in constructing a diverse array of heterocyclic and carbocyclic scaffolds. Their reactivity profile, characterized by a susceptible α-carbon, makes them ideal precursors for introducing complexity into molecular frameworks. This guide provides an in-depth comparative analysis of two key members of this class: 2-bromo-4'-hydroxy-3'-nitroacetophenone and its chloro-analogue, 2-chloro-4'-hydroxy-3'-nitroacetophenone. We will dissect the fundamental principles governing their reactivity, supported by mechanistic insights and representative experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.
At the Heart of Reactivity: The Halogen Leaving Group
The primary determinant of the differential reactivity between these two analogues lies in the nature of the halogen atom at the α-position. In nucleophilic substitution reactions, which are the hallmark of α-haloacetophenones, the halogen acts as a leaving group. The facility with which this group departs is directly correlated with its stability as an anion.
The stability of halide ions increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a consequence of the increasing ionic radius and polarizability, which allows for the dispersal of the negative charge over a larger volume, thereby lowering the charge density and increasing stability. A more stable anion is a weaker base and, consequently, a better leaving group.
Therefore, the bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻). This fundamental principle dictates that This compound will exhibit greater reactivity towards nucleophiles than its chloro-analogue . This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields in synthetic applications.
Electronic Landscape: The Influence of Aromatic Substituents
The reactivity of the α-carbon is not solely dictated by the leaving group. The substituents on the phenyl ring play a crucial role in modulating the electrophilicity of the molecule through inductive and resonance effects.
-
The Carbonyl Group: The acetyl group itself is strongly electron-withdrawing, both through induction and resonance. This effect significantly increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This is a key feature that renders α-haloacetophenones more reactive than their corresponding alkyl halides.
-
The Nitro Group (-NO₂): Positioned ortho to the acetyl group, the nitro group is a powerful electron-withdrawing group. It exerts a strong -I (inductive) and -R (resonance) effect, further polarizing the C-Br and C-Cl bonds and increasing the partial positive charge on the α-carbon. This enhances the susceptibility of the α-carbon to nucleophilic attack.
-
The Hydroxyl Group (-OH): Located para to the acetyl group, the hydroxyl group is an electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, while it is electron-withdrawing through induction (-I effect). Overall, the +R effect typically dominates, leading to an increase in electron density on the aromatic ring, particularly at the ortho and para positions. However, in the context of nucleophilic attack at the α-carbon of the acetyl group, the electronic influence of the hydroxyl group is more nuanced. While it can donate electron density to the ring, the primary electronic driver for the reactivity at the α-carbon remains the powerful electron-withdrawing nature of the adjacent carbonyl and the ortho-nitro group.
The concerted electronic effects of the carbonyl, nitro, and hydroxyl groups create a highly electrophilic α-carbon, primed for reaction. The superior leaving group ability of bromide over chloride then becomes the deciding factor in the rate of reaction.
Comparative Reactivity in a Model Reaction: The Hantzsch Thiazole Synthesis
To illustrate the practical implications of these reactivity differences, we can examine a common and synthetically valuable reaction: the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide (or thiourea) to form a thiazole ring, a prevalent scaffold in many biologically active molecules.
The reaction proceeds via an initial SN2 attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloacetophenone. Given that the C-Br bond is weaker and bromide is a better leaving group, the reaction with This compound is expected to proceed at a faster rate and under milder conditions than with the chloro-analogue .
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Data Summary
| Property | This compound | 2-CHLORO-4'-HYDROXY-3'-NITROACETOPHENONE |
| Molecular Formula | C₈H₆BrNO₄ | C₈H₆ClNO₄ |
| Molecular Weight | 260.04 g/mol | 215.59 g/mol |
| Leaving Group | Br⁻ (Bromide) | Cl⁻ (Chloride) |
| Leaving Group Ability | Excellent | Good |
| Expected Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperature, shorter time) | More forcing (e.g., higher temperature, longer time) |
Experimental Protocols: A Comparative Workflow
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-4-(4-hydroxy-3-nitrophenyl)thiazole using the Bromo-Analogue
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and thiourea.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux and stir for 1-2 hours . Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the resulting solid, wash with copious amounts of water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(4-hydroxy-3-nitrophenyl)thiazole.
Protocol 2: Synthesis of 2-Amino-4-(4-hydroxy-3-nitrophenyl)thiazole using the Chloro-Analogue
Materials:
-
2-Chloro-4'-hydroxy-3'-nitroacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4'-hydroxy-3'-nitroacetophenone and thiourea.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux and stir for 4-6 hours . The longer reaction time is anticipated due to the lower reactivity of the chloro-analogue. Monitor the reaction progress by TLC.
-
Follow steps 4-8 as described in Protocol 1 for the work-up and purification of the product.
Concluding Remarks for the Practicing Scientist
The choice between this compound and its chloro-analogue is a classic example of the trade-off between reactivity and cost/availability that is often encountered in chemical synthesis.
-
For rapid, small-scale synthesis and methodology development , the higher reactivity of the bromo-analogue is generally advantageous, allowing for faster reaction times and milder conditions, which can be beneficial for sensitive substrates.
-
For large-scale industrial applications , the chloro-analogue may be a more economically viable option, provided that the reaction conditions can be optimized to achieve a satisfactory yield and purity. The development of more forcing conditions or the use of a catalyst may be necessary to compensate for its lower reactivity.
Ultimately, the selection of the appropriate α-haloacetophenone will depend on the specific goals of the synthesis, the scale of the reaction, and the economic constraints of the project. A thorough understanding of the underlying principles of reactivity, as outlined in this guide, is essential for making an informed and strategic choice.
References
- This guide synthesizes fundamental principles of organic chemistry and may not have direct, single-source references for the specific comparison. The information is based on established knowledge from textbooks and general literature on reaction mechanisms.
-
Hantzsch Thiazole Synthesis: For a general overview and mechanism. A relevant starting point would be a comprehensive organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
-
Nucleophilic Substitution Reactions: Any standard organic chemistry textbook will cover the principles of SN2 reactions and leaving group ability.
-
Electronic Effects of Substituents: The concepts of inductive and resonance effects are fundamental to organic chemistry and are detailed in standard textbooks.
Benchmarking the synthesis of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE against literature methods
Introduction: The Significance of a Versatile Intermediate
2-Bromo-4'-hydroxy-3'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds and biologically active molecules. Its strategic array of functional groups—a reactive α-bromo ketone, an electron-withdrawing nitro group, and a phenolic hydroxyl group—offers multiple points for synthetic modification, making it a valuable intermediate for medicinal chemists and researchers in drug development. This guide provides an in-depth comparison of established literature methods for its synthesis, focusing on the underlying chemical principles, experimental protocols, and performance benchmarks to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.
The most logical and widely practiced approach to synthesizing this compound involves a two-step sequence starting from the readily available 4'-hydroxyacetophenone:
-
Electrophilic Aromatic Substitution: Regioselective nitration of 4'-hydroxyacetophenone to yield 4'-hydroxy-3'-nitroacetophenone.
-
α-Bromination: Selective bromination of the methyl group of the ketone to afford the final product.
This guide will dissect each of these critical steps, presenting and benchmarking the prevalent methodologies.
Part 1: The Nitration of 4'-Hydroxyacetophenone
The introduction of a nitro group onto the aromatic ring is the crucial first step. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the acetyl (-COCH₃) group. The hydroxyl group is a powerful activating, ortho-, para-director due to its ability to donate electron density into the ring through resonance. Conversely, the acetyl group is a deactivating, meta-director, withdrawing electron density. The directing power of the hydroxyl group is dominant, leading to the nitronium ion (NO₂⁺) electrophile preferentially attacking the positions ortho to it. Of the two ortho positions, the one that is also meta to the acetyl group (the 3'-position) is sterically and electronically favored.
Caption: Directing effects in the nitration of 4'-hydroxyacetophenone.
Method 1.1: Classical Mixed Acid Nitration
The most traditional and widely employed method for nitration involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Mechanism Insight: The reaction is highly exothermic and requires strict temperature control, typically between 0 and 10°C, to minimize the formation of byproducts from oxidation and polynitration.[2][3] Inefficient cooling or rapid addition of reagents can lead to runaway reactions.[3]
Experimental Protocol (Representative):
-
Preparation: A flask containing 4'-hydroxyacetophenone dissolved in concentrated sulfuric acid is cooled to 0°C in an ice-salt bath with vigorous stirring.
-
Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, ensuring the internal temperature does not exceed 10°C.
-
Quenching: After the addition is complete, the reaction is stirred at low temperature for a specified time before being carefully poured onto crushed ice.
-
Isolation: The precipitated solid, 4'-hydroxy-3'-nitroacetophenone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
Method 1.2: Nitration with Fuming Nitric Acid in Acetic Acid
An alternative to the strong dehydration conditions of mixed acid involves using fuming nitric acid in a solvent like glacial acetic acid. This method can sometimes offer better control and selectivity for sensitive substrates.
Experimental Protocol (Representative):
-
Dissolution: 4'-hydroxyacetophenone is dissolved in glacial acetic acid and cooled.
-
Addition: Fuming nitric acid is added dropwise while maintaining a low temperature.
-
Work-up: The reaction mixture is poured into ice water, and the product is isolated by filtration.
Method 1.3: Milder Nitration with Ammonium Nitrate and a Copper Catalyst
To circumvent the hazards of strongly acidic and oxidative conditions, milder methods have been developed. One such method employs ammonium nitrate as the source of the nitrating agent in an aqueous organic acid solution, catalyzed by a copper salt.[4]
Mechanism Insight: This approach offers advantages in terms of safety, milder reaction conditions (60-120°C), and reduced acidic waste.[4] The copper catalyst is believed to facilitate the generation of the active nitrating species.
Experimental Protocol (Representative):
-
Reaction Setup: 4'-hydroxyacetophenone, ammonium nitrate, a copper salt catalyst (e.g., copper acetate or copper hydroxide), and an aqueous solution of an organic acid (e.g., acetic acid) are combined in a reaction vessel.[4]
-
Heating: The mixture is heated to a temperature between 60-120°C and stirred for several hours.[4]
-
Isolation: After cooling, the product is isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation.[4]
Performance Benchmark: Nitration Methods
| Method | Nitrating Agent | Catalyst/Solvent | Temperature | Key Advantages | Key Disadvantages |
| 1.1: Mixed Acid | HNO₃ / H₂SO₄ | H₂SO₄ | 0-10°C | High reactivity, cost-effective | Highly exothermic, corrosive, significant acidic waste.[3][5] |
| 1.2: Acetic Acid | Fuming HNO₃ | Glacial Acetic Acid | Low | Milder than mixed acid | Use of highly corrosive fuming nitric acid. |
| 1.3: Copper Catalyzed | NH₄NO₃ | Copper Salt / Acetic Acid | 60-120°C | Milder conditions, safer, less waste.[4] | Requires higher temperatures, catalyst removal may be needed. |
Part 2: α-Bromination of 4'-Hydroxy-3'-nitroacetophenone
The second step involves the selective bromination of the α-carbon of the acetyl group. This reaction typically proceeds via an acid-catalyzed enol intermediate.[6][7]
Caption: General mechanism of acid-catalyzed α-bromination of a ketone.
Method 2.1: Bromination with Elemental Bromine (Br₂)
The direct use of liquid bromine is a common method for α-bromination. The reaction is often carried out in a suitable solvent like acetic acid, methanol, or diethyl ether.[8]
Mechanism Insight: The acid catalyst (often HBr generated in situ or added) facilitates the formation of the enol tautomer.[7] The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine.[9] Because the electron-withdrawing nitro and acetyl groups deactivate the aromatic ring towards electrophilic attack, and the hydroxyl group is only moderately activating under these acidic conditions, selective α-bromination is generally favored over ring bromination.
Experimental Protocol (Representative):
-
Setup: 4'-hydroxy-3'-nitroacetophenone is dissolved or suspended in a suitable solvent (e.g., glacial acetic acid).
-
Bromination: A solution of bromine in the same solvent is added dropwise at a controlled temperature (often room temperature or slightly below).
-
Work-up: The reaction mixture is stirred until completion (monitored by TLC), and then poured into water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed to remove residual acid and bromine, and can be further purified by recrystallization.
Method 2.2: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for various bromination reactions.[7][10] It serves as a source of a low, constant concentration of Br₂, which can enhance selectivity.
Mechanism Insight: For α-bromination of ketones, NBS is typically used under acidic or with a radical initiator.[11][12] However, when dealing with activated phenols, care must be taken as NBS can also effect electrophilic aromatic substitution (nuclear bromination).[13][14] The choice of solvent and catalyst is therefore critical to direct the selectivity towards α-bromination. In non-polar solvents, radical mechanisms are favored, while in polar, protic solvents with an acid catalyst, the ionic mechanism similar to that with Br₂ predominates.
Experimental Protocol (Representative):
-
Reaction Mixture: 4'-hydroxy-3'-nitroacetophenone and a catalytic amount of a radical initiator (like AIBN) or an acid are placed in a suitable solvent (e.g., carbon tetrachloride for radical pathway, or acetic acid for ionic pathway).
-
Addition of NBS: N-Bromosuccinimide is added portion-wise to the mixture.
-
Reaction: The mixture is heated or irradiated with UV light (for radical reactions) and stirred for several hours.
-
Isolation: The reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent evaporated to yield the crude product, which is then purified.
Performance Benchmark: α-Bromination Methods
| Method | Brominating Agent | Catalyst/Conditions | Key Advantages | Key Disadvantages |
| 2.1: Elemental Bromine | Br₂ | Acid catalyst (e.g., HBr, Acetic Acid) | Potent, well-established, cost-effective | Highly toxic, corrosive, requires careful handling.[15] |
| 2.2: NBS | N-Bromosuccinimide | Acid or Radical Initiator | Safer and easier to handle than Br₂, provides low Br₂ concentration for selectivity.[7][10] | More expensive, potential for competing ring bromination on activated phenols.[13][14] |
Safety Considerations
Chemical synthesis requires rigorous adherence to safety protocols.
-
Nitration Reactions: These are highly exothermic and can pose a risk of thermal runaway.[3] Always use an efficient cooling bath, add nitrating agents slowly with vigorous stirring, and work in a well-ventilated fume hood.[15] Nitric and sulfuric acids are extremely corrosive.[15][16] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[3][15][16]
-
Brominating Agents: Elemental bromine is highly toxic, volatile, and causes severe chemical burns. It should be handled with extreme care in a fume hood.[15] N-Bromosuccinimide is a skin and eye irritant and should be handled with gloves and safety glasses.[17][18][19]
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving nitration of 4'-hydroxyacetophenone followed by α-bromination. For the nitration step, classical mixed acid conditions are effective but require stringent safety measures. Milder, catalyzed methods using ammonium nitrate present a safer, albeit potentially lower-throughput, alternative. For the subsequent α-bromination, the choice between elemental bromine and N-bromosuccinimide often comes down to a balance of reactivity, cost, and safety. While Br₂ is a powerful and economical reagent, NBS offers significant advantages in handling and safety. The optimal choice of methodology will depend on the specific requirements of the laboratory, including scale, available equipment, and safety infrastructure. This guide provides the foundational data and procedural insights to assist researchers in navigating these choices effectively.
References
- US Patent US20140243556A1, Continuous two step flow synthesis of m-aminoacetophenone. (2014).
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MUNI, IS. Synthesis of 3-nitroacetophenone. Retrieved from [Link]
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Lelj, F., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Structural Chemistry, 29(3), 881-891. Retrieved from [Link]
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Kumar, D., et al. (2016). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of Chemistry, 2016, 1-11. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
ResearchGate. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link]
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ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
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NIH. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]
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YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]
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Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
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JoVE. (n.d.). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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YouTube. (2018). Alpha Halogenation of Ketones. Retrieved from [Link]
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Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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NIH. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Retrieved from [Link]
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YouTube. (2013). Allylic Photobromination using N-bromosuccinimide. Retrieved from [Link]
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Quora. (2024). What safety precautions should I take when handling nitric acid? Retrieved from [Link]
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A Comparative Economic Analysis of Synthetic Pathways to 2-Bromo-4'-hydroxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-hydroxy-3'-nitroacetophenone is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds and serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a brominated acetyl group ortho to a hydroxyl group and meta to a nitro group on the phenyl ring, makes it a versatile precursor for the construction of complex molecular architectures. The economic viability of producing this key intermediate is of paramount importance for both academic research and industrial drug development. This guide provides an in-depth economic and practical analysis of the most common synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your synthetic strategy.
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and economically sound approach to the synthesis of this compound involves a two-step sequence starting from the readily available and inexpensive p-hydroxyacetophenone. This strategy encompasses:
-
Nitration: The regioselective introduction of a nitro group onto the aromatic ring of p-hydroxyacetophenone to yield 4'-hydroxy-3'-nitroacetophenone.
-
Bromination: The subsequent alpha-bromination of the acetyl group of 4'-hydroxy-3'-nitroacetophenone to afford the final product.
This guide will dissect and compare different methodologies for each of these critical steps.
Part 1: The Nitration of p-Hydroxyacetophenone
The introduction of a nitro group at the 3-position of p-hydroxyacetophenone is a crucial first step. The hydroxyl and acetyl groups of the starting material direct the electrophilic nitration to the desired position. We will explore two primary methodologies: a traditional approach using a mixed acid system and a "greener," more contemporary method.
Pathway 1A: Traditional Nitration with Nitric Acid/Sulfuric Acid
This classical method for electrophilic aromatic substitution remains a widely used industrial process due to its cost-effectiveness and high conversion rates.
Mechanism of Action:
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. The electron-rich aromatic ring of p-hydroxyacetophenone then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores aromaticity and yields the desired 4'-hydroxy-3'-nitroacetophenone. The ortho,para-directing hydroxyl group and the meta-directing acetyl group work in concert to favor substitution at the 3-position.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (2.5 eq) to 0-5 °C in an ice-salt bath.
-
Slowly add p-hydroxyacetophenone (1.0 eq) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of p-hydroxyacetophenone over 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Safety Considerations:
-
The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[1]
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, is mandatory.
-
The reaction should be performed in a well-ventilated fume hood.
-
The addition of the reaction mixture to ice should be done slowly and cautiously.
Pathway 1B: Green Nitration with Calcium Nitrate and Acetic Acid
In a move towards more environmentally benign methodologies, this approach avoids the use of highly corrosive and hazardous mixed acids.
Mechanism of Action:
In this method, calcium nitrate in the presence of acetic acid serves as the nitrating agent. While the exact mechanism can be complex, it is believed that acetic acid protonates the nitrate ion, which, in a concerted or stepwise fashion, leads to the formation of a weaker nitrating species compared to the nitronium ion. The reaction often benefits from microwave irradiation to enhance the reaction rate.
Experimental Protocol:
-
To a microwave reactor vessel, add p-hydroxyacetophenone (1.0 eq), calcium nitrate tetrahydrate (1.2 eq), and glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system if necessary.
Safety Considerations:
-
While safer than the mixed acid method, acetic acid is still corrosive.
-
Microwave synthesis should be conducted in specialized equipment with appropriate safety features to prevent pressure buildup.
-
Standard laboratory PPE should be worn.
Part 2: The α-Bromination of 4'-Hydroxy-3'-nitroacetophenone
The second step involves the selective bromination of the methyl group of the acetyl moiety. This is a classic example of the alpha-halogenation of a ketone.
Pathway 2A: Bromination with Pyridinium Tribromide
Pyridinium tribromide (also known as pyridinium hydrobromide perbromide) is a solid, stable, and easy-to-handle source of bromine, making it a safer alternative to liquid bromine.[2]
Mechanism of Action:
The reaction is typically acid-catalyzed and proceeds through an enol or enolate intermediate. In an acidic medium, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine of the pyridinium tribromide. Subsequent deprotonation of the carbonyl oxygen yields the α-brominated product.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4'-hydroxy-3'-nitroacetophenone (1.0 eq) in glacial acetic acid.
-
Add pyridinium tribromide (1.05 eq) portion-wise to the solution with stirring at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into a beaker containing ice-water.
-
The precipitated product is collected by filtration, washed with cold water, and then a dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Wash again with water and dry the product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Safety Considerations:
-
Pyridinium tribromide is a corrosive solid and a lachrymator. It should be handled in a fume hood with appropriate PPE.
-
Acetic acid is corrosive.
-
Avoid inhalation of dust and vapors.
Pathway 2B: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is another solid brominating agent that is often used for allylic and benzylic brominations, as well as α-bromination of ketones.[3][4] The reaction is typically initiated by a radical initiator or light, but can also proceed via an ionic pathway in the presence of an acid catalyst.
Mechanism of Action:
Under acidic conditions, the mechanism is similar to that of pyridinium tribromide, involving the formation of an enol intermediate which then reacts with the bromine supplied by NBS.
Experimental Protocol:
-
Dissolve 4'-hydroxy-3'-nitroacetophenone (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst like p-toluenesulfonic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a dilute sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Safety Considerations:
-
NBS is a lachrymator and an irritant. Handle with care in a fume hood.
-
The solvents used (chloroform, carbon tetrachloride) are toxic and potentially carcinogenic. Use appropriate engineering controls and PPE.
-
Radical initiators can be explosive under certain conditions.
Economic and Performance Comparison
| Pathway | Starting Materials & Reagents | Relative Cost | Typical Yield | Purity | Safety & Environmental Considerations |
| 1A: Traditional Nitration | p-Hydroxyacetophenone, Nitric Acid, Sulfuric Acid | Low | High (85-95%) | Good to Excellent | Highly corrosive and hazardous reagents; exothermic reaction requiring careful control; generation of acidic waste. |
| 1B: Green Nitration | p-Hydroxyacetophenone, Calcium Nitrate, Acetic Acid | Moderate | Good to High (80-90%) | Good | Safer reagents; avoids strong acids; microwave conditions can be energy-intensive; less hazardous waste. |
| 2A: Bromination with Pyridinium Tribromide | 4'-Hydroxy-3'-nitroacetophenone, Pyridinium Tribromide, Acetic Acid | Moderate | Good to High (80-90%) | Good to Excellent | Solid, stable brominating agent (safer than Br₂); corrosive; lachrymator. |
| 2B: Bromination with NBS | 4'-Hydroxy-3'-nitroacetophenone, N-Bromosuccinimide, Solvent, Catalyst | High | Good (75-85%) | Good | Solid brominating agent; requires careful handling; use of hazardous solvents; potential for radical reactions. |
Note: Relative costs are based on the bulk pricing of reagents. Yields and purity are dependent on reaction scale and purification methods.
Visualization of Synthetic Pathways
Pathway 1: Nitration of p-Hydroxyacetophenone
Caption: Alternative pathways for the nitration of p-hydroxyacetophenone.
Pathway 2: Bromination of 4'-Hydroxy-3'-nitroacetophenone
Caption: Alternative pathways for the α-bromination of 4'-hydroxy-3'-nitroacetophenone.
Conclusion and Recommendations
The synthesis of this compound is most economically achieved through a two-step process starting from p-hydroxyacetophenone.
For large-scale industrial production where cost is the primary driver, the traditional nitration with nitric and sulfuric acids (Pathway 1A) followed by bromination with pyridinium tribromide (Pathway 2A) offers a robust and high-yielding route. However, this pathway necessitates stringent safety protocols and waste management procedures.
For laboratory-scale synthesis and in contexts where environmental impact and safety are of higher concern, the "green" nitration using calcium nitrate and acetic acid (Pathway 1B) presents an attractive alternative. When coupled with the use of pyridinium tribromide for bromination (Pathway 2A) , it provides a good balance of yield, safety, and environmental responsibility.
The use of N-bromosuccinimide (Pathway 2B) is a viable option, particularly when high selectivity is required and the associated costs and solvent hazards can be managed.
Ultimately, the choice of synthetic pathway will depend on a careful consideration of scale, cost, available equipment, safety infrastructure, and environmental regulations. This guide provides the foundational data and protocols to make an informed decision tailored to your specific needs.
References
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
BROMINE BROMINE - Safety Handbook. [Link]
-
3-Hydroxy-2,6-dinitroacetophenone: an Unusual Substitution Pattern Resulting from Nitration of 3-Hydroxyacetophenone. [Link]
-
Buy Nitric Acid Products, HNO₃ Properties, Uses, Prices | Lab Alley. [Link]
-
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. [Link]
-
SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1960 - usitc. [Link]
-
Bromine - Hazardous Substance Fact Sheet. [Link]
-
Alpha Bromination of a Ketone 002 - YouTube. [Link]
-
An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by1H NMR - American Chemical Society. [Link]
-
PRE-FEASIBILITY REPORT - environmentclearance.nic.in. [Link]
-
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. [Link]
-
Bromine - Hazardous Substance Fact Sheet. [Link]
-
3-Nitro Acetophenone Market - IndustryARC. [Link]
- Preparation method of 4-hydroxy-3-nitroacetophenone - Google P
-
Results: Visible effect on the reaction: Nitration of phenol in flow - Corning. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4'-Hydroxy-3'-Nitroacetophenone: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical final step: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-bromo-4'-hydroxy-3'-nitroacetophenone, a compound characterized by its reactive functional groups. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. This compound is a multi-functionalized aromatic ketone, and its hazard profile is a composite of its constituent chemical moieties.
Key Hazards:
-
Corrosive: As a substituted phenol and an alpha-brominated ketone, this compound is expected to be corrosive to skin and eyes. Direct contact can cause severe burns[1][2].
-
Irritant: It is a skin and eye irritant[1].
-
Lachrymator: Alpha-bromoketones are often lachrymatory, meaning they can cause tearing upon exposure to vapors.
Due to these hazards, all handling and disposal steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3].
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 5029-61-8 | [1][4][5] |
| Molecular Formula | C₈H₆BrNO₄ | [4][5] |
| Molecular Weight | 260.04 g/mol | [1][4][5] |
| Appearance | Solid | [1] |
| Melting Point | 93°C | [4] |
| Boiling Point | 150-155 °C at 0.2 Torr | [4] |
The Disposal Workflow: A Two-Stage Approach
The proper disposal of this compound involves a two-stage process: in-laboratory neutralization to reduce its reactivity, followed by collection and disposal as hazardous waste. This approach minimizes the risks associated with storing and transporting a highly reactive chemical.
Caption: Disposal workflow for this compound.
In-Laboratory Neutralization Protocol
The primary goal of in-lab neutralization is to chemically modify the most reactive functional groups—the alpha-bromo ketone and the nitro group—to less hazardous moieties. This procedure should be performed on small quantities of the waste material at a time.
Reduction of the Nitro Group
The aromatic nitro group can be reduced to a less toxic amino group using a mild reducing agent like sodium bisulfite or sodium hydrosulfite. This is a well-established method for the reduction of nitroaromatics.
Materials:
-
Waste this compound
-
Sodium bisulfite (NaHSO₃) or Sodium hydrosulfite (Na₂S₂O₄)
-
Water
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
Preparation: In a fume hood, dissolve the waste this compound in a minimal amount of a water-miscible solvent like ethanol or isopropanol if it is not already in solution.
-
Reduction: Slowly add an aqueous solution of sodium bisulfite (a 5-10% solution is typically sufficient) to the stirred solution of the waste compound. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
Monitoring: Continue adding the reducing agent until the yellow color of the nitro compound fades. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if necessary.
-
Neutralization: After the reaction is complete, neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) to bring the pH to between 6 and 8.
-
Rationale: The reduction of the nitro group to an amine significantly decreases the compound's toxicity and oxidizing potential. Sodium bisulfite is a cost-effective and relatively safe reducing agent for this purpose.
Deactivation of the Alpha-Bromo Ketone
The alpha-bromo ketone moiety is a reactive electrophile and a lachrymator. It can be deactivated through base-mediated dehydrobromination or hydrolysis. Given the presence of an acidic phenolic hydroxyl group, a mild base should be used.
Materials:
-
The reaction mixture from the nitro group reduction
-
Sodium bicarbonate (NaHCO₃)
-
Stir plate and stir bar
Procedure:
-
Base Addition: To the neutralized solution from the previous step, slowly add a saturated solution of sodium bicarbonate with vigorous stirring.
-
Reaction: Continue stirring at room temperature for several hours, or gently warm the mixture to accelerate the reaction. The dehydrobromination will yield a less reactive α,β-unsaturated ketone.
-
Completion: The reaction is complete when the lachrymatory properties of the mixture are no longer apparent. This should be assessed cautiously.
-
Rationale: The dehydrobromination removes the reactive bromine atom and the lachrymatory properties associated with the alpha-bromoketone functionality. Using a mild base like sodium bicarbonate prevents unwanted side reactions involving the phenolic hydroxyl group.
Hazardous Waste Collection and Disposal
Once the in-laboratory neutralization is complete, the resulting aqueous solution must be collected and disposed of as hazardous waste.
Procedure:
-
Collection: Transfer the neutralized reaction mixture into a designated hazardous waste container. The container should be made of a material compatible with the waste, typically high-density polyethylene (HDPE).
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical names of the contents (including the reaction products), and the approximate concentrations. As this waste contains bromine, it should be labeled as "Halogenated Organic Waste."
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials. Ensure the storage area is well-ventilated and has secondary containment.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Provide them with a full description of the waste contents.
Regulatory Compliance
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste is classified as hazardous due to its properties (likely corrosive and toxic) and its composition as a halogenated and nitrated organic compound. It may fall under the F-listed wastes from non-specific sources or be classified based on its characteristics[6][7][8].
-
OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that all personnel handling this chemical are aware of its hazards and the necessary protective measures[9]. OSHA also sets standards for the proper storage of hazardous chemicals to prevent accidents and exposure[10].
By following the procedures outlined in this guide, laboratories can ensure they are in compliance with these key regulations.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. The two-stage approach of in-laboratory neutralization followed by professional disposal as hazardous waste provides a robust framework for managing this reactive compound. By understanding the chemical principles behind the neutralization steps and adhering to regulatory requirements, researchers can ensure that the final chapter in the lifecycle of this chemical is a safe and compliant one.
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
DuraLabel Resources. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 7D: Corrosive Materials. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
Sources
- 1. 2-Bromo-4 -hydroxy-3 -nitroacetophenone AldrichCPR 5029-61-8 [sigmaaldrich.com]
- 2. How DOT and OSHA Regulate Corrosive Materials | Lion Technology [lion.com]
- 3. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | 5029-61-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. connmaciel.com [connmaciel.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
